VUF 10214
Descripción
Propiedades
Número CAS |
848837-33-2 |
|---|---|
Fórmula molecular |
C13H14Cl2N4O |
Peso molecular |
313.18 g/mol |
Nombre IUPAC |
6,7-dichloro-3-(4-methylpiperazin-1-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H14Cl2N4O/c1-18-2-4-19(5-3-18)12-13(20)17-11-7-9(15)8(14)6-10(11)16-12/h6-7H,2-5H2,1H3,(H,17,20) |
Clave InChI |
MFJVHWQDKIEBCM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl |
SMILES canónico |
CN1CCN(CC1)C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one VUF 10214 VUF-10214 VUF10214 |
Origen del producto |
United States |
Foundational & Exploratory
VUF10214: A Technical Guide to its Mechanism of Action as a Histamine H4 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF10214 is a chemical compound identified as a potent ligand for the histamine H4 receptor (H4R). Primarily characterized by its significant anti-inflammatory properties, VUF10214 serves as a critical tool in the exploration of H4R's role in immunological responses.[1] This document provides a comprehensive overview of the mechanism of action of VUF10214, including its receptor binding profile, downstream signaling effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Histamine H4 Receptor Modulation
VUF10214 exerts its biological effects through its interaction with the histamine H4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells.[2] The H4 receptor is a key player in inflammatory and immune responses.[3][4][5] Upon activation, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the chemotaxis and mediator release functions of various immune cells.[3]
While VUF10214 is established as an H4 receptor ligand, its precise functional nature as an agonist, antagonist, or inverse agonist requires further elucidation from functional assays. However, its demonstrated anti-inflammatory activity in preclinical models suggests it likely functions as an antagonist or inverse agonist, counteracting the pro-inflammatory effects of histamine on the H4 receptor.[1]
Quantitative Pharmacological Data
The binding affinity of VUF10214 and related compounds for histamine receptor subtypes is crucial for understanding its selectivity and potential off-target effects. The following table summarizes the available quantitative data for a closely related compound, VUF10148, from the same chemical series.[6]
| Compound | hH1R (pKi) | hH2R (pKi) | hH3R (pKi) | hH4R (pKi) |
| VUF10148 | 5.8 | < 5.0 | 6.4 | 8.1 |
| JNJ 7777120 | < 5.5 | < 5.5 | < 5.5 | 8.8 |
| Thioperamide | < 5.0 | < 5.0 | 8.4 | 8.1 |
Data for VUF10148 sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[6] pKi is the negative logarithm of the inhibitory constant (Ki); a higher value indicates a higher binding affinity.
VUF10214 itself is reported to be a potent H4 receptor ligand with a pKi of 8.25.[1]
Signaling Pathways and Anti-Inflammatory Effects
The anti-inflammatory action of VUF10214 is a direct consequence of its modulation of H4 receptor signaling in immune cells. By likely antagonizing the H4 receptor, VUF10214 is thought to inhibit the chemotaxis of key inflammatory cells to the site of inflammation.
Caption: Proposed signaling pathway of VUF10214 at the H4 receptor.
Experimental Protocols
The characterization of VUF10214 involves standard pharmacological assays to determine its binding affinity and functional activity at the histamine H4 receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of VUF10214 for the human histamine H4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the recombinant human histamine H4 receptor.
-
Radioligand: [3H]histamine or another suitable H4R-selective radioligand is used.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (VUF10214).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of VUF10214 that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Caption: Workflow for a radioligand binding assay.
Functional Assay (cAMP Measurement)
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of VUF10214 at the H4 receptor.
Methodology:
-
Cell Culture: CHO cells stably co-expressing the human histamine H4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are cultured.[6]
-
Assay Procedure:
-
Cells are seeded into microplates.
-
For antagonist/inverse agonist testing, cells are stimulated with a known H4R agonist (e.g., histamine) in the presence of varying concentrations of VUF10214.
-
For agonist testing, cells are treated with varying concentrations of VUF10214 alone.
-
-
cAMP Measurement: Intracellular cAMP levels are measured. This can be done directly using methods like TR-FRET or indirectly by measuring the activity of the reporter gene (e.g., luciferase activity).[7]
-
Data Analysis: Concentration-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
Caption: Logical flow for determining functional activity.
Conclusion
VUF10214 is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in health and disease. Its high affinity for the H4R and its demonstrated anti-inflammatory effects in vivo underscore the potential of targeting this receptor for the development of novel therapeutics for inflammatory and allergic disorders. Further studies are warranted to fully elucidate its functional profile and downstream signaling consequences in various immune cell types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histamine receptor - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
VUF10214: A Technical Guide to its Mechanism of Action as a Histamine H4 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF10214 is a chemical compound identified as a potent ligand for the histamine H4 receptor (H4R). Primarily characterized by its significant anti-inflammatory properties, VUF10214 serves as a critical tool in the exploration of H4R's role in immunological responses.[1] This document provides a comprehensive overview of the mechanism of action of VUF10214, including its receptor binding profile, downstream signaling effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Histamine H4 Receptor Modulation
VUF10214 exerts its biological effects through its interaction with the histamine H4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells.[2] The H4 receptor is a key player in inflammatory and immune responses.[3][4][5] Upon activation, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the chemotaxis and mediator release functions of various immune cells.[3]
While VUF10214 is established as an H4 receptor ligand, its precise functional nature as an agonist, antagonist, or inverse agonist requires further elucidation from functional assays. However, its demonstrated anti-inflammatory activity in preclinical models suggests it likely functions as an antagonist or inverse agonist, counteracting the pro-inflammatory effects of histamine on the H4 receptor.[1]
Quantitative Pharmacological Data
The binding affinity of VUF10214 and related compounds for histamine receptor subtypes is crucial for understanding its selectivity and potential off-target effects. The following table summarizes the available quantitative data for a closely related compound, VUF10148, from the same chemical series.[6]
| Compound | hH1R (pKi) | hH2R (pKi) | hH3R (pKi) | hH4R (pKi) |
| VUF10148 | 5.8 | < 5.0 | 6.4 | 8.1 |
| JNJ 7777120 | < 5.5 | < 5.5 | < 5.5 | 8.8 |
| Thioperamide | < 5.0 | < 5.0 | 8.4 | 8.1 |
Data for VUF10148 sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[6] pKi is the negative logarithm of the inhibitory constant (Ki); a higher value indicates a higher binding affinity.
VUF10214 itself is reported to be a potent H4 receptor ligand with a pKi of 8.25.[1]
Signaling Pathways and Anti-Inflammatory Effects
The anti-inflammatory action of VUF10214 is a direct consequence of its modulation of H4 receptor signaling in immune cells. By likely antagonizing the H4 receptor, VUF10214 is thought to inhibit the chemotaxis of key inflammatory cells to the site of inflammation.
Caption: Proposed signaling pathway of VUF10214 at the H4 receptor.
Experimental Protocols
The characterization of VUF10214 involves standard pharmacological assays to determine its binding affinity and functional activity at the histamine H4 receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of VUF10214 for the human histamine H4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the recombinant human histamine H4 receptor.
-
Radioligand: [3H]histamine or another suitable H4R-selective radioligand is used.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (VUF10214).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of VUF10214 that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Caption: Workflow for a radioligand binding assay.
Functional Assay (cAMP Measurement)
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of VUF10214 at the H4 receptor.
Methodology:
-
Cell Culture: CHO cells stably co-expressing the human histamine H4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are cultured.[6]
-
Assay Procedure:
-
Cells are seeded into microplates.
-
For antagonist/inverse agonist testing, cells are stimulated with a known H4R agonist (e.g., histamine) in the presence of varying concentrations of VUF10214.
-
For agonist testing, cells are treated with varying concentrations of VUF10214 alone.
-
-
cAMP Measurement: Intracellular cAMP levels are measured. This can be done directly using methods like TR-FRET or indirectly by measuring the activity of the reporter gene (e.g., luciferase activity).[7]
-
Data Analysis: Concentration-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
Caption: Logical flow for determining functional activity.
Conclusion
VUF10214 is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in health and disease. Its high affinity for the H4R and its demonstrated anti-inflammatory effects in vivo underscore the potential of targeting this receptor for the development of novel therapeutics for inflammatory and allergic disorders. Further studies are warranted to fully elucidate its functional profile and downstream signaling consequences in various immune cell types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histamine receptor - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
VUF 10214: A Technical Guide to a Histamine H4 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 10214, also identified as 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, is a potent ligand for the human histamine H4 receptor (H4R) developed through fragment-based drug design.[1][2][3] It demonstrates significant affinity for the H4 receptor and has shown anti-inflammatory properties in in-vivo models.[1] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies associated with this compound, presenting key data in a structured format to support further research and development.
Chemical Properties and Synthesis
This compound is a quinoxaline derivative with a molecular formula of C13H14Cl2N4O and a molecular weight of 313.18 g/mol .
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one |
| Molecular Formula | C13H14Cl2N4O |
| Molecular Weight | 313.18 |
| CAS Number | 848837-33-2 |
| SMILES | O=C1NC2=C(N=C1N3CCN(CC3)C)C=C(C(Cl)=C2)Cl |
Synthesis
The synthesis of this compound involves a multi-step process, beginning with a substituted quinoxaline precursor. The general synthetic scheme is outlined below, based on methodologies for quinoxaline synthesis.[2]
References
VUF 10214: A Technical Guide to a Histamine H4 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 10214, also identified as 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, is a potent ligand for the human histamine H4 receptor (H4R) developed through fragment-based drug design.[1][2][3] It demonstrates significant affinity for the H4 receptor and has shown anti-inflammatory properties in in-vivo models.[1] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies associated with this compound, presenting key data in a structured format to support further research and development.
Chemical Properties and Synthesis
This compound is a quinoxaline derivative with a molecular formula of C13H14Cl2N4O and a molecular weight of 313.18 g/mol .
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one |
| Molecular Formula | C13H14Cl2N4O |
| Molecular Weight | 313.18 |
| CAS Number | 848837-33-2 |
| SMILES | O=C1NC2=C(N=C1N3CCN(CC3)C)C=C(C(Cl)=C2)Cl |
Synthesis
The synthesis of this compound involves a multi-step process, beginning with a substituted quinoxaline precursor. The general synthetic scheme is outlined below, based on methodologies for quinoxaline synthesis.[2]
References
VUF 10214: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 10214 is a potent and selective antagonist for the histamine H4 receptor (H4R), a key player in inflammatory processes. With a high binding affinity (pKi of 8.25), this compound has demonstrated significant anti-inflammatory activity in preclinical models, positioning it as a valuable tool for research and a potential candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and a visualization of the associated signaling pathways.
Core Mechanism of Action: Histamine H4 Receptor Antagonism
This compound exerts its anti-inflammatory effects by selectively blocking the histamine H4 receptor.[1] The H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine triggers a cascade of intracellular events that promote inflammation, primarily through the chemotaxis and activation of these immune cells. By antagonizing the H4R, this compound effectively inhibits these pro-inflammatory signals at their source.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and related H4R ligands, providing a quantitative basis for its anti-inflammatory profile.
Table 1: In Vitro Binding Affinities and Functional Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| pKi (H4R) | 8.25 | Human | Radioligand Binding Assay | [1] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Dosing | Readout | Result | Reference |
| Carrageenan-Induced Paw Edema | Information not publicly available | Paw Volume | Significant anti-inflammatory activity | [1] |
Note: While the primary literature confirms significant in vivo activity, specific dosage and percentage inhibition data for this compound in the carrageenan-induced paw edema model are not publicly available in the reviewed literature.
Signaling Pathways
The anti-inflammatory action of this compound is rooted in its ability to block the signaling cascade initiated by histamine binding to the H4 receptor on immune cells.
H4 Receptor Signaling Cascade
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon histamine binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits dissociate and activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This signaling cascade is pivotal in mediating the chemotactic response of immune cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.
Radioligand Binding Assay for Histamine H4 Receptor
This assay determines the binding affinity (Ki) of a test compound for the H4 receptor.
Experimental Workflow:
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human histamine H4 receptor.
-
Radioligand: [³H]-Histamine.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of a known H4R ligand (e.g., JNJ 7777120).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize H4R-expressing cells and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of this compound).
-
Incubation: Incubate the plate at 25°C for 60-120 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the in vivo efficacy of acute anti-inflammatory agents.
Experimental Workflow:
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Carrageenan: 1% (w/v) solution in sterile saline.
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Plethysmometer: For measuring paw volume.
Procedure:
-
Acclimatization: Acclimatize animals to the experimental conditions for at least one week.
-
Dosing: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral) at a specified time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.
Conclusion
This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist with demonstrated anti-inflammatory properties. Its mechanism of action, centered on the inhibition of H4R-mediated signaling in immune cells, makes it a critical tool for investigating the role of this receptor in inflammatory and immune disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and the broader field of H4R antagonism in inflammation. Further studies to elucidate the specific in vivo dose-response relationship and to explore its efficacy in a wider range of inflammatory models are warranted.
References
VUF 10214: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 10214 is a potent and selective antagonist for the histamine H4 receptor (H4R), a key player in inflammatory processes. With a high binding affinity (pKi of 8.25), this compound has demonstrated significant anti-inflammatory activity in preclinical models, positioning it as a valuable tool for research and a potential candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and a visualization of the associated signaling pathways.
Core Mechanism of Action: Histamine H4 Receptor Antagonism
This compound exerts its anti-inflammatory effects by selectively blocking the histamine H4 receptor.[1] The H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine triggers a cascade of intracellular events that promote inflammation, primarily through the chemotaxis and activation of these immune cells. By antagonizing the H4R, this compound effectively inhibits these pro-inflammatory signals at their source.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and related H4R ligands, providing a quantitative basis for its anti-inflammatory profile.
Table 1: In Vitro Binding Affinities and Functional Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| pKi (H4R) | 8.25 | Human | Radioligand Binding Assay | [1] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Dosing | Readout | Result | Reference |
| Carrageenan-Induced Paw Edema | Information not publicly available | Paw Volume | Significant anti-inflammatory activity | [1] |
Note: While the primary literature confirms significant in vivo activity, specific dosage and percentage inhibition data for this compound in the carrageenan-induced paw edema model are not publicly available in the reviewed literature.
Signaling Pathways
The anti-inflammatory action of this compound is rooted in its ability to block the signaling cascade initiated by histamine binding to the H4 receptor on immune cells.
H4 Receptor Signaling Cascade
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon histamine binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits dissociate and activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This signaling cascade is pivotal in mediating the chemotactic response of immune cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.
Radioligand Binding Assay for Histamine H4 Receptor
This assay determines the binding affinity (Ki) of a test compound for the H4 receptor.
Experimental Workflow:
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human histamine H4 receptor.
-
Radioligand: [³H]-Histamine.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of a known H4R ligand (e.g., JNJ 7777120).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize H4R-expressing cells and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of this compound).
-
Incubation: Incubate the plate at 25°C for 60-120 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the in vivo efficacy of acute anti-inflammatory agents.
Experimental Workflow:
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Carrageenan: 1% (w/v) solution in sterile saline.
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Plethysmometer: For measuring paw volume.
Procedure:
-
Acclimatization: Acclimatize animals to the experimental conditions for at least one week.
-
Dosing: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral) at a specified time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.
Conclusion
This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist with demonstrated anti-inflammatory properties. Its mechanism of action, centered on the inhibition of H4R-mediated signaling in immune cells, makes it a critical tool for investigating the role of this receptor in inflammatory and immune disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and the broader field of H4R antagonism in inflammation. Further studies to elucidate the specific in vivo dose-response relationship and to explore its efficacy in a wider range of inflammatory models are warranted.
References
VUF 10214: A Comprehensive Technical Guide for Researchers
For Research Use Only. Not for diagnostic or therapeutic procedures.
VUF 10214 is a potent and selective histamine H4 receptor (H4R) ligand with demonstrated anti-inflammatory properties. This technical guide provides an in-depth overview of its chemical structure, properties, and biological activity, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound, with the IUPAC name 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, is a quinoxaline derivative. Its chemical and physical properties are summarized below.[1]
| Property | Value | Reference |
| IUPAC Name | 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one | [1] |
| CAS Number | 848837-33-2 | [1][2][3] |
| Molecular Formula | C13H14Cl2N4O | [1][2][3] |
| Molecular Weight | 313.18 g/mol | [1][2][3] |
| SMILES | O=C1NC2=C(C=C(Cl)C(Cl)=C2)N=C1N3CCN(C)CC3 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
Pharmacological Properties
This compound is primarily characterized by its high affinity for the histamine H4 receptor.
| Target | Parameter | Value | Reference |
| Human Histamine H4 Receptor | pKi | 8.25 | [2][3] |
Mechanism of Action: Histamine H4 Receptor Signaling
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4][5] Upon activation by a ligand such as this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The βγ subunit of the G-protein can also modulate other downstream effectors, including ion channels.[4][5] This signaling cascade is central to the role of the H4 receptor in mediating immune and inflammatory responses.
References
VUF 10214: A Comprehensive Technical Guide for Researchers
For Research Use Only. Not for diagnostic or therapeutic procedures.
VUF 10214 is a potent and selective histamine H4 receptor (H4R) ligand with demonstrated anti-inflammatory properties. This technical guide provides an in-depth overview of its chemical structure, properties, and biological activity, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound, with the IUPAC name 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, is a quinoxaline derivative. Its chemical and physical properties are summarized below.[1]
| Property | Value | Reference |
| IUPAC Name | 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one | [1] |
| CAS Number | 848837-33-2 | [1][2][3] |
| Molecular Formula | C13H14Cl2N4O | [1][2][3] |
| Molecular Weight | 313.18 g/mol | [1][2][3] |
| SMILES | O=C1NC2=C(C=C(Cl)C(Cl)=C2)N=C1N3CCN(C)CC3 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
Pharmacological Properties
This compound is primarily characterized by its high affinity for the histamine H4 receptor.
| Target | Parameter | Value | Reference |
| Human Histamine H4 Receptor | pKi | 8.25 | [2][3] |
Mechanism of Action: Histamine H4 Receptor Signaling
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4][5] Upon activation by a ligand such as this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The βγ subunit of the G-protein can also modulate other downstream effectors, including ion channels.[4][5] This signaling cascade is central to the role of the H4 receptor in mediating immune and inflammatory responses.
References
VUF 10214: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 10214 is a potent and selective antagonist for the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, detailing its use in preclinical inflammation models, and outlining the signaling pathways it modulates. This guide is intended to equip researchers and drug development professionals with the critical information necessary to effectively utilize this compound as a research tool in the exploration of H4R-mediated pathologies.
Core Pharmacology: Binding Profile of this compound
This compound was developed through fragment-based drug design as a novel ligand for the histamine H4 receptor.[1] Its binding affinity has been characterized at all four human histamine receptor subtypes, demonstrating notable selectivity for the H4 receptor. For comparative analysis, the binding profiles of the highly selective H4R antagonist JNJ 7777120 and the dual H3/H4R ligand thioperamide are also presented.
Table 1: Comparative Binding Affinities (pKi) of this compound and Reference Compounds at Human Histamine Receptors
| Compound | pKi at hH1R | pKi at hH2R | pKi at hH3R | pKi at hH4R |
| This compound | 5.8 | < 5.0 | 6.4 | 8.25 [1] |
| JNJ 7777120 | < 5.5 | < 5.5 | < 5.5 | 8.8 |
| Thioperamide | < 5.0 | < 5.0 | 8.4 | 8.1 |
Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Mechanism of Action: The Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H4R by its endogenous ligand, histamine, initiates a signaling cascade that plays a crucial role in mediating immune cell chemotaxis and inflammatory responses.[2] this compound, as an antagonist, blocks these downstream effects.
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Protocols
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is based on the methodology described by Smits et al. (2008), where this compound demonstrated significant anti-inflammatory properties.[1]
Objective: To assess the in vivo anti-inflammatory efficacy of this compound by measuring its ability to inhibit paw edema induced by carrageenan in a rat model.
Materials:
-
Male Wistar rats (specific weight range should be consistent, e.g., 200-250g)
-
This compound
-
Vehicle (e.g., 1% DMSO, 10% Solutol HS 15 in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Drug Administration: Administer this compound (e.g., 100 µmol/kg, which corresponds to approximately 37.5 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at baseline (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage of inhibition of edema by this compound is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
In Vitro Immune Cell Modulation: Eosinophil Chemotaxis Assay
This protocol provides a general framework for assessing the effect of this compound on eosinophil migration, a key process in allergic inflammation mediated by the H4 receptor.
Objective: To determine the in vitro effect of this compound on eosinophil chemotaxis towards a chemoattractant.
Materials:
-
Isolated human or murine eosinophils
-
This compound
-
Chemoattractant (e.g., histamine, CCL11/eotaxin-1)
-
Assay medium (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES)
-
Transwell migration plates (e.g., 96-well with 5 µm pore size)
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from peripheral blood or bone marrow using established methods (e.g., negative selection with magnetic beads).
-
Cell Preparation: Resuspend the isolated eosinophils in assay medium to a final concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add the chemoattractant to the lower wells of the Transwell plate.
-
In the upper wells, add the eosinophil suspension.
-
To test the inhibitory effect of this compound, pre-incubate the eosinophils with various concentrations of the compound before adding them to the upper wells.
-
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a humidified CO2 incubator to allow for cell migration.
-
Quantification of Migration: Quantify the number of migrated cells in the lower chamber. This can be done by flow cytometry or by measuring eosinophil peroxidase activity.
-
Data Analysis: Compare the number of migrated cells in the presence and absence of this compound to determine its inhibitory effect on chemotaxis. Calculate the IC50 value if a dose-response curve is generated.
Experimental and Logical Workflow
The development and characterization of this compound followed a logical progression from initial design to in vivo validation.
Caption: Workflow for the Development of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in health and disease. Its well-characterized binding profile, coupled with demonstrated in vivo anti-inflammatory activity, makes it a suitable compound for preclinical research in areas such as allergy, asthma, and other inflammatory disorders. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of H4R antagonism.
References
VUF 10214: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 10214 is a potent and selective antagonist for the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, detailing its use in preclinical inflammation models, and outlining the signaling pathways it modulates. This guide is intended to equip researchers and drug development professionals with the critical information necessary to effectively utilize this compound as a research tool in the exploration of H4R-mediated pathologies.
Core Pharmacology: Binding Profile of this compound
This compound was developed through fragment-based drug design as a novel ligand for the histamine H4 receptor.[1] Its binding affinity has been characterized at all four human histamine receptor subtypes, demonstrating notable selectivity for the H4 receptor. For comparative analysis, the binding profiles of the highly selective H4R antagonist JNJ 7777120 and the dual H3/H4R ligand thioperamide are also presented.
Table 1: Comparative Binding Affinities (pKi) of this compound and Reference Compounds at Human Histamine Receptors
| Compound | pKi at hH1R | pKi at hH2R | pKi at hH3R | pKi at hH4R |
| This compound | 5.8 | < 5.0 | 6.4 | 8.25 [1] |
| JNJ 7777120 | < 5.5 | < 5.5 | < 5.5 | 8.8 |
| Thioperamide | < 5.0 | < 5.0 | 8.4 | 8.1 |
Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Mechanism of Action: The Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H4R by its endogenous ligand, histamine, initiates a signaling cascade that plays a crucial role in mediating immune cell chemotaxis and inflammatory responses.[2] this compound, as an antagonist, blocks these downstream effects.
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Protocols
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is based on the methodology described by Smits et al. (2008), where this compound demonstrated significant anti-inflammatory properties.[1]
Objective: To assess the in vivo anti-inflammatory efficacy of this compound by measuring its ability to inhibit paw edema induced by carrageenan in a rat model.
Materials:
-
Male Wistar rats (specific weight range should be consistent, e.g., 200-250g)
-
This compound
-
Vehicle (e.g., 1% DMSO, 10% Solutol HS 15 in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Drug Administration: Administer this compound (e.g., 100 µmol/kg, which corresponds to approximately 37.5 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at baseline (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage of inhibition of edema by this compound is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
In Vitro Immune Cell Modulation: Eosinophil Chemotaxis Assay
This protocol provides a general framework for assessing the effect of this compound on eosinophil migration, a key process in allergic inflammation mediated by the H4 receptor.
Objective: To determine the in vitro effect of this compound on eosinophil chemotaxis towards a chemoattractant.
Materials:
-
Isolated human or murine eosinophils
-
This compound
-
Chemoattractant (e.g., histamine, CCL11/eotaxin-1)
-
Assay medium (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES)
-
Transwell migration plates (e.g., 96-well with 5 µm pore size)
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from peripheral blood or bone marrow using established methods (e.g., negative selection with magnetic beads).
-
Cell Preparation: Resuspend the isolated eosinophils in assay medium to a final concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add the chemoattractant to the lower wells of the Transwell plate.
-
In the upper wells, add the eosinophil suspension.
-
To test the inhibitory effect of this compound, pre-incubate the eosinophils with various concentrations of the compound before adding them to the upper wells.
-
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a humidified CO2 incubator to allow for cell migration.
-
Quantification of Migration: Quantify the number of migrated cells in the lower chamber. This can be done by flow cytometry or by measuring eosinophil peroxidase activity.
-
Data Analysis: Compare the number of migrated cells in the presence and absence of this compound to determine its inhibitory effect on chemotaxis. Calculate the IC50 value if a dose-response curve is generated.
Experimental and Logical Workflow
The development and characterization of this compound followed a logical progression from initial design to in vivo validation.
Caption: Workflow for the Development of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in health and disease. Its well-characterized binding profile, coupled with demonstrated in vivo anti-inflammatory activity, makes it a suitable compound for preclinical research in areas such as allergy, asthma, and other inflammatory disorders. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of H4R antagonism.
References
VUF10214: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF10214 is a potent and selective ligand for the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of VUF10214. It details the fragment-based drug design approach that led to its synthesis, comprehensive experimental protocols for its characterization, and a summary of its key quantitative pharmacological data. Furthermore, this guide illustrates the known signaling pathways associated with H4R activation, providing a foundational understanding of the potential mechanisms through which VUF10214 exerts its biological effects.
Discovery and Synthesis
The discovery of VUF10214 was a result of a fragment-based drug design strategy. This approach began with the identification of a lead structure, 2-(4-methyl-piperazin-1-yl)-quinoxaline, which exhibited affinity for the H4 receptor. Through systematic medicinal chemistry efforts, this initial fragment was optimized, leading to the synthesis of VUF10214.
Synthesis Protocol
The synthesis of VUF10214 is achieved through a multi-step process, as detailed in the primary literature. The general synthetic scheme is as follows:
-
Step 1: Starting Materials to Intermediate: The synthesis commences with commercially available starting materials, which undergo a series of reactions to form a key quinoxaline intermediate.
-
Step 2: Introduction of the Piperazine Moiety: The intermediate is then reacted with a suitable piperazine derivative to introduce the core piperazine ring structure.
-
Step 3: Final Modification and Purification: The final step involves the modification of the piperazine substituent to yield VUF10214. The crude product is then purified using standard chromatographic techniques to yield the final compound of high purity.
Note: For a detailed, step-by-step synthesis protocol, including reaction conditions, reagents, and purification methods, please refer to the experimental section of Smits RA, et al. J Med Chem. 2008 Apr 24;51(8):2457-67.
Pharmacological Profile
VUF10214 is characterized as a high-affinity ligand for the human histamine H4 receptor. Its pharmacological profile has been established through a series of in vitro and in vivo studies.
Quantitative Pharmacological Data
The key pharmacological parameters of VUF10214 are summarized in the table below.
| Parameter | Value | Assay Type | Species | Reference |
| Binding Affinity (pKi) | 8.25 | Radioligand Binding Assay | Human | [1] |
| Binding Affinity (Ki) | Calculated from pKi | Radioligand Binding Assay | Human | [2] |
| Functional Activity | Data not available | e.g., cAMP, Ca2+ mobilization | - | - |
| In Vivo Efficacy | Significant | Carrageenan-induced paw edema | Rat | [1] |
Note: The Ki value can be calculated from the pKi using the formula Ki = 10^(-pKi). Further functional assays are required to determine the EC50 and intrinsic efficacy of VUF10214.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize VUF10214.
Radioligand Binding Assay
Objective: To determine the binding affinity of VUF10214 for the histamine H4 receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H4 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, typically containing Tris-HCl and MgCl2, is used for the binding assay.
-
Radioligand: A radiolabeled H4 receptor ligand, such as [3H]-histamine, is used at a concentration below its Kd.
-
Competition Binding: Increasing concentrations of VUF10214 are incubated with the receptor membranes and the radioligand.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is determined by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of VUF10214 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
Eosinophil Chemotaxis Assay
Objective: To evaluate the effect of VUF10214 on the migration of eosinophils, a key process in allergic inflammation.
Protocol:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood using density gradient centrifugation and negative selection techniques.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Transwell®) with a porous membrane is used.
-
Chemoattractant: A known eosinophil chemoattractant, such as eotaxin (CCL11), is placed in the lower chamber.
-
Cell Treatment: Eosinophils are pre-incubated with various concentrations of VUF10214 or vehicle control before being placed in the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specific duration to allow for cell migration.
-
Quantification: The number of eosinophils that have migrated to the lower chamber is quantified by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of migrating cells is calculated, and the effect of VUF10214 on chemotaxis is determined.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of VUF10214.
Protocol:
-
Animals: Male Wistar rats are used for this model.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw to induce localized inflammation and edema.
-
Drug Administration: VUF10214 or a vehicle control is administered to the rats (e.g., orally or intraperitoneally) at a specific time point before or after the carrageenan injection.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated for each group. The percentage of inhibition of edema by VUF10214 is determined by comparing the treated group to the vehicle control group.
Signaling Pathways
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3] Activation of the H4R by an agonist, such as histamine or potentially VUF10214, initiates a cascade of intracellular signaling events.
G Protein-Coupled Signaling Cascade
Caption: H4R G protein-coupled signaling pathway.
Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate other downstream effectors, such as phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG, together with calcium, activates protein kinase C (PKC). These signaling events can further propagate through the mitogen-activated protein kinase (MAPK) cascades, ultimately leading to various cellular responses, including chemotaxis and cytokine release.
Experimental Workflow for Signaling Pathway Analysis
References
VUF10214: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF10214 is a potent and selective ligand for the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of VUF10214. It details the fragment-based drug design approach that led to its synthesis, comprehensive experimental protocols for its characterization, and a summary of its key quantitative pharmacological data. Furthermore, this guide illustrates the known signaling pathways associated with H4R activation, providing a foundational understanding of the potential mechanisms through which VUF10214 exerts its biological effects.
Discovery and Synthesis
The discovery of VUF10214 was a result of a fragment-based drug design strategy. This approach began with the identification of a lead structure, 2-(4-methyl-piperazin-1-yl)-quinoxaline, which exhibited affinity for the H4 receptor. Through systematic medicinal chemistry efforts, this initial fragment was optimized, leading to the synthesis of VUF10214.
Synthesis Protocol
The synthesis of VUF10214 is achieved through a multi-step process, as detailed in the primary literature. The general synthetic scheme is as follows:
-
Step 1: Starting Materials to Intermediate: The synthesis commences with commercially available starting materials, which undergo a series of reactions to form a key quinoxaline intermediate.
-
Step 2: Introduction of the Piperazine Moiety: The intermediate is then reacted with a suitable piperazine derivative to introduce the core piperazine ring structure.
-
Step 3: Final Modification and Purification: The final step involves the modification of the piperazine substituent to yield VUF10214. The crude product is then purified using standard chromatographic techniques to yield the final compound of high purity.
Note: For a detailed, step-by-step synthesis protocol, including reaction conditions, reagents, and purification methods, please refer to the experimental section of Smits RA, et al. J Med Chem. 2008 Apr 24;51(8):2457-67.
Pharmacological Profile
VUF10214 is characterized as a high-affinity ligand for the human histamine H4 receptor. Its pharmacological profile has been established through a series of in vitro and in vivo studies.
Quantitative Pharmacological Data
The key pharmacological parameters of VUF10214 are summarized in the table below.
| Parameter | Value | Assay Type | Species | Reference |
| Binding Affinity (pKi) | 8.25 | Radioligand Binding Assay | Human | [1] |
| Binding Affinity (Ki) | Calculated from pKi | Radioligand Binding Assay | Human | [2] |
| Functional Activity | Data not available | e.g., cAMP, Ca2+ mobilization | - | - |
| In Vivo Efficacy | Significant | Carrageenan-induced paw edema | Rat | [1] |
Note: The Ki value can be calculated from the pKi using the formula Ki = 10^(-pKi). Further functional assays are required to determine the EC50 and intrinsic efficacy of VUF10214.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize VUF10214.
Radioligand Binding Assay
Objective: To determine the binding affinity of VUF10214 for the histamine H4 receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H4 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, typically containing Tris-HCl and MgCl2, is used for the binding assay.
-
Radioligand: A radiolabeled H4 receptor ligand, such as [3H]-histamine, is used at a concentration below its Kd.
-
Competition Binding: Increasing concentrations of VUF10214 are incubated with the receptor membranes and the radioligand.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is determined by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of VUF10214 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
Eosinophil Chemotaxis Assay
Objective: To evaluate the effect of VUF10214 on the migration of eosinophils, a key process in allergic inflammation.
Protocol:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood using density gradient centrifugation and negative selection techniques.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Transwell®) with a porous membrane is used.
-
Chemoattractant: A known eosinophil chemoattractant, such as eotaxin (CCL11), is placed in the lower chamber.
-
Cell Treatment: Eosinophils are pre-incubated with various concentrations of VUF10214 or vehicle control before being placed in the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specific duration to allow for cell migration.
-
Quantification: The number of eosinophils that have migrated to the lower chamber is quantified by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of migrating cells is calculated, and the effect of VUF10214 on chemotaxis is determined.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of VUF10214.
Protocol:
-
Animals: Male Wistar rats are used for this model.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw to induce localized inflammation and edema.
-
Drug Administration: VUF10214 or a vehicle control is administered to the rats (e.g., orally or intraperitoneally) at a specific time point before or after the carrageenan injection.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated for each group. The percentage of inhibition of edema by VUF10214 is determined by comparing the treated group to the vehicle control group.
Signaling Pathways
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3] Activation of the H4R by an agonist, such as histamine or potentially VUF10214, initiates a cascade of intracellular signaling events.
G Protein-Coupled Signaling Cascade
Caption: H4R G protein-coupled signaling pathway.
Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate other downstream effectors, such as phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG, together with calcium, activates protein kinase C (PKC). These signaling events can further propagate through the mitogen-activated protein kinase (MAPK) cascades, ultimately leading to various cellular responses, including chemotaxis and cytokine release.
Experimental Workflow for Signaling Pathway Analysis
References
VUF 10214: A Technical Guide to its Binding Affinity and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VUF 10214, a notable ligand for the histamine H4 receptor (H4R). The document focuses on its binding affinity (pKi), the experimental protocols used for its characterization, and the associated signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key methodologies are detailed to facilitate replication and further investigation.
Quantitative Binding Affinity Profile of this compound
This compound is recognized as a potent histamine H4 receptor ligand.[1] Its binding affinity has been determined through radioligand displacement assays, with the negative logarithm of the inhibitory constant (pKi) serving as a key metric for its potency. A higher pKi value indicates a stronger binding affinity.
The binding profile of this compound across the four human histamine receptor subtypes is summarized in the table below. This data highlights its selectivity for the H4 receptor.
| Receptor Subtype | pKi | Reference |
| Human Histamine H4 Receptor (hH4R) | 8.25 | --INVALID-LINK-- |
| Human Histamine H1 Receptor (hH1R) | 5.8 | --INVALID-LINK-- |
| Human Histamine H2 Receptor (hH2R) | < 5.0 | --INVALID-LINK-- |
| Human Histamine H3 Receptor (hH3R) | 6.4 | --INVALID-LINK-- |
Table 1: Binding affinities (pKi) of this compound at human histamine receptor subtypes.
Experimental Protocol: Radioligand Displacement Assay
The determination of the pKi value for this compound at the human histamine H4 receptor was conducted as described by Smits et al. (2008). The following is a detailed methodology based on their work and established radioligand binding assay principles.
Materials and Reagents
-
Membrane Preparation: Membranes from Sf9 cells transiently transfected with the human histamine H4 receptor.
-
Radioligand: [³H]Histamine.
-
Competitor Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a known H4R ligand (e.g., JNJ 7777120) or histamine.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail and Counter.
Assay Procedure
-
Membrane Preparation:
-
Sf9 cells expressing the recombinant human H4 receptor are harvested and homogenized in ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL.
-
To each well, add:
-
50 µL of various concentrations of this compound (competitor).
-
50 µL of [³H]histamine (radioligand) at a concentration close to its Kd.
-
150 µL of the prepared cell membrane suspension.
-
-
For determining non-specific binding, a parallel set of tubes is prepared where the competitor is replaced with a saturating concentration of an unlabeled H4R ligand.
-
Total binding is determined in the absence of any competitor.
-
-
Incubation:
-
The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Radioactivity Measurement:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]histamine (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
The pKi is the negative logarithm of the Ki value.
Signaling Pathways
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H4R by an agonist, such as histamine, initiates a cascade of intracellular signaling events. This compound, as a ligand, modulates these pathways.
Caption: Histamine H4 Receptor Signaling Pathway.
The binding of a ligand like this compound to the H4R leads to the dissociation of the heterotrimeric Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunit can activate other downstream effectors, including phospholipase C (PLC), which leads to inositol trisphosphate (IP3) production and subsequent intracellular calcium mobilization. Furthermore, the Gβγ subunits can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38. These signaling events collectively contribute to the physiological and pathophysiological roles of the H4 receptor, particularly in the modulation of immune cell function.
Experimental Workflow
The general workflow for characterizing the binding affinity of a compound like this compound is a systematic process involving several key stages, from initial compound preparation to final data analysis.
Caption: Workflow for Determining Binding Affinity.
This workflow begins with the preparation of the test compound and the biological material (membranes expressing the receptor of interest). The core of the process is the radioligand displacement assay, followed by incubation to allow for binding equilibrium. The separation of bound and free radioligand through filtration is a critical step, leading to the quantification of the bound radioligand. Finally, the raw data is analyzed to determine the IC50, which is then converted to the Ki and subsequently the pKi value, providing a standardized measure of binding affinity.
References
VUF 10214: A Technical Guide to its Binding Affinity and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VUF 10214, a notable ligand for the histamine H4 receptor (H4R). The document focuses on its binding affinity (pKi), the experimental protocols used for its characterization, and the associated signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key methodologies are detailed to facilitate replication and further investigation.
Quantitative Binding Affinity Profile of this compound
This compound is recognized as a potent histamine H4 receptor ligand.[1] Its binding affinity has been determined through radioligand displacement assays, with the negative logarithm of the inhibitory constant (pKi) serving as a key metric for its potency. A higher pKi value indicates a stronger binding affinity.
The binding profile of this compound across the four human histamine receptor subtypes is summarized in the table below. This data highlights its selectivity for the H4 receptor.
| Receptor Subtype | pKi | Reference |
| Human Histamine H4 Receptor (hH4R) | 8.25 | --INVALID-LINK-- |
| Human Histamine H1 Receptor (hH1R) | 5.8 | --INVALID-LINK-- |
| Human Histamine H2 Receptor (hH2R) | < 5.0 | --INVALID-LINK-- |
| Human Histamine H3 Receptor (hH3R) | 6.4 | --INVALID-LINK-- |
Table 1: Binding affinities (pKi) of this compound at human histamine receptor subtypes.
Experimental Protocol: Radioligand Displacement Assay
The determination of the pKi value for this compound at the human histamine H4 receptor was conducted as described by Smits et al. (2008). The following is a detailed methodology based on their work and established radioligand binding assay principles.
Materials and Reagents
-
Membrane Preparation: Membranes from Sf9 cells transiently transfected with the human histamine H4 receptor.
-
Radioligand: [³H]Histamine.
-
Competitor Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a known H4R ligand (e.g., JNJ 7777120) or histamine.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail and Counter.
Assay Procedure
-
Membrane Preparation:
-
Sf9 cells expressing the recombinant human H4 receptor are harvested and homogenized in ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL.
-
To each well, add:
-
50 µL of various concentrations of this compound (competitor).
-
50 µL of [³H]histamine (radioligand) at a concentration close to its Kd.
-
150 µL of the prepared cell membrane suspension.
-
-
For determining non-specific binding, a parallel set of tubes is prepared where the competitor is replaced with a saturating concentration of an unlabeled H4R ligand.
-
Total binding is determined in the absence of any competitor.
-
-
Incubation:
-
The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Radioactivity Measurement:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]histamine (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
The pKi is the negative logarithm of the Ki value.
Signaling Pathways
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H4R by an agonist, such as histamine, initiates a cascade of intracellular signaling events. This compound, as a ligand, modulates these pathways.
Caption: Histamine H4 Receptor Signaling Pathway.
The binding of a ligand like this compound to the H4R leads to the dissociation of the heterotrimeric Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunit can activate other downstream effectors, including phospholipase C (PLC), which leads to inositol trisphosphate (IP3) production and subsequent intracellular calcium mobilization. Furthermore, the Gβγ subunits can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38. These signaling events collectively contribute to the physiological and pathophysiological roles of the H4 receptor, particularly in the modulation of immune cell function.
Experimental Workflow
The general workflow for characterizing the binding affinity of a compound like this compound is a systematic process involving several key stages, from initial compound preparation to final data analysis.
Caption: Workflow for Determining Binding Affinity.
This workflow begins with the preparation of the test compound and the biological material (membranes expressing the receptor of interest). The core of the process is the radioligand displacement assay, followed by incubation to allow for binding equilibrium. The separation of bound and free radioligand through filtration is a critical step, leading to the quantification of the bound radioligand. Finally, the raw data is analyzed to determine the IC50, which is then converted to the Ki and subsequently the pKi value, providing a standardized measure of binding affinity.
References
VUF 10214: A Technical Guide to its Role in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 10214 has emerged as a significant pharmacological tool in the exploration of the histamine H4 receptor's (H4R) role in immunological processes. As a potent H4R ligand, it has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for the development of novel therapeutics for inflammatory disorders. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Properties of this compound
This compound is a potent ligand for the histamine H4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including eosinophils, mast cells, dendritic cells, and T cells. Its engagement with the H4R modulates a variety of immune responses, highlighting its potential as a modulator of inflammatory cascades.
Binding Affinity and Functional Activity
Quantitative analysis of this compound's interaction with the H4 receptor is crucial for understanding its pharmacological profile. The following table summarizes its binding affinity (pKi) and functional activity at the human H4 receptor.
| Compound | Target | Species | Parameter | Value | Reference |
| This compound | Histamine H4 Receptor | Human | pKi | 8.25 |
Note: Further details on functional activity (agonist/antagonist profile and EC50/IC50 values) from primary literature are pending full-text analysis.
Mechanism of Action: H4 Receptor Signaling
The histamine H4 receptor is coupled to the Gαi subunit of the heterotrimeric G protein. Upon ligand binding, such as with this compound, a conformational change in the receptor activates the G protein, leading to the dissociation of the Gαi and Gβγ subunits. This initiates a downstream signaling cascade that ultimately modulates cellular function.
Gαi-Mediated Signaling Pathway
The activation of the Gαi subunit by the H4R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit can also modulate the activity of other effectors, such as ion channels.
VUF 10214: A Technical Guide to its Role in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 10214 has emerged as a significant pharmacological tool in the exploration of the histamine H4 receptor's (H4R) role in immunological processes. As a potent H4R ligand, it has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for the development of novel therapeutics for inflammatory disorders. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Properties of this compound
This compound is a potent ligand for the histamine H4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including eosinophils, mast cells, dendritic cells, and T cells. Its engagement with the H4R modulates a variety of immune responses, highlighting its potential as a modulator of inflammatory cascades.
Binding Affinity and Functional Activity
Quantitative analysis of this compound's interaction with the H4 receptor is crucial for understanding its pharmacological profile. The following table summarizes its binding affinity (pKi) and functional activity at the human H4 receptor.
| Compound | Target | Species | Parameter | Value | Reference |
| This compound | Histamine H4 Receptor | Human | pKi | 8.25 |
Note: Further details on functional activity (agonist/antagonist profile and EC50/IC50 values) from primary literature are pending full-text analysis.
Mechanism of Action: H4 Receptor Signaling
The histamine H4 receptor is coupled to the Gαi subunit of the heterotrimeric G protein. Upon ligand binding, such as with this compound, a conformational change in the receptor activates the G protein, leading to the dissociation of the Gαi and Gβγ subunits. This initiates a downstream signaling cascade that ultimately modulates cellular function.
Gαi-Mediated Signaling Pathway
The activation of the Gαi subunit by the H4R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit can also modulate the activity of other effectors, such as ion channels.
VUF 10214: A Technical Guide on its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 10214 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key modulator of immune and inflammatory responses. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated anti-inflammatory effects in preclinical models. The document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the core signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development for inflammatory diseases.
Introduction to this compound and the Histamine H4 Receptor
This compound, chemically identified as 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, is a small molecule antagonist of the histamine H4 receptor.[1][2] The H4 receptor is the fourth and most recently identified histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. This expression profile implicates the H4 receptor as a critical component in the orchestration of immune and inflammatory responses. Antagonism of the H4 receptor has emerged as a promising therapeutic strategy for a variety of inflammatory conditions, including allergic rhinitis, asthma, and atopic dermatitis. This compound has demonstrated significant anti-inflammatory activity in preclinical models, highlighting its potential as a lead compound for the development of novel anti-inflammatory therapeutics.[1][2][3]
Mechanism of Action: H4 Receptor Antagonism
This compound exerts its anti-inflammatory effects by competitively blocking the binding of histamine to the H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.
Histamine H4 Receptor Signaling Pathway
Activation of the H4 receptor by its endogenous ligand, histamine, initiates an intracellular signaling cascade. This cascade begins with the dissociation of the Gαi/o and Gβγ subunits of the G-protein. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, cytokine release, and mast cell degranulation. As an antagonist, this compound prevents the initiation of this signaling cascade by blocking the initial binding of histamine to the receptor.
Quantitative Data and Experimental Protocols
The anti-inflammatory effects of this compound have been quantified in preclinical models. The following sections present the key data and the detailed experimental protocols from the seminal study by Smits et al. (2008).
In Vitro Receptor Binding Affinity
This compound demonstrates a high binding affinity for the human histamine H4 receptor.
| Compound | pKi (hH4R) |
| This compound | 8.25 |
Table 1: Binding affinity of this compound for the human histamine H4 receptor (hH4R). The pKi value is the negative logarithm of the inhibitory constant (Ki).[3]
-
Cell Line: HEK-293 cells stably expressing the human histamine H4 receptor.
-
Radioligand: [³H]Histamine.
-
Procedure:
-
Cell membranes were prepared from the transfected HEK-293 cells.
-
Membranes were incubated with a fixed concentration of [³H]histamine and varying concentrations of the test compound (this compound).
-
The reaction was allowed to reach equilibrium.
-
Bound and free radioligand were separated by rapid vacuum filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This compound exhibits significant anti-inflammatory properties in the carrageenan-induced paw edema model in rats.[1][2]
| Treatment Group | Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) at 4h |
| This compound | 50 | 45 ± 8 |
Table 2: In vivo anti-inflammatory effect of this compound in the carrageenan-induced paw edema model in rats. Data are presented as the mean percentage inhibition of paw edema ± SEM.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
A baseline measurement of the paw volume was taken using a plethysmometer.
-
This compound (50 mg/kg) or vehicle was administered intraperitoneally (i.p.).
-
After a specified pre-treatment time, 0.1 mL of a 1% carrageenan solution in saline was injected into the subplantar region of the right hind paw.
-
Paw volume was measured at various time points post-carrageenan injection, typically up to 4-5 hours.
-
The percentage inhibition of edema was calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.
-
Role in Inflammatory Cell Function
The anti-inflammatory effects of this compound are mediated through its action on key inflammatory cells that express the H4 receptor.
Mast Cells
Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a plethora of pro-inflammatory mediators, including histamine, proteases, cytokines, and chemokines. The H4 receptor is involved in mast cell chemotaxis and the modulation of mediator release. By blocking the H4 receptor, this compound can potentially inhibit mast cell migration to sites of inflammation and modulate the release of inflammatory mediators.
Eosinophils
Eosinophils are prominent in late-phase allergic reactions and chronic inflammatory conditions. Histamine, acting through the H4 receptor, is a potent chemoattractant for eosinophils. Therefore, this compound is expected to inhibit eosinophil chemotaxis, thereby reducing their accumulation at inflammatory sites and mitigating their contribution to tissue damage and inflammation.
Conclusion and Future Directions
This compound is a high-affinity histamine H4 receptor antagonist with demonstrated in vivo anti-inflammatory activity. Its mechanism of action, centered on the blockade of H4 receptor-mediated signaling in key inflammatory cells, positions it as a valuable research tool and a potential starting point for the development of novel therapeutics for a range of inflammatory disorders. Further studies are warranted to fully elucidate the therapeutic potential of this compound and similar H4R antagonists in various disease models, and to explore their safety and efficacy in clinical settings. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and interpret future studies in this promising area of drug discovery.
References
- 1. Fragment based design of new H4 receptor-ligands with anti-inflammatory properties in vivo. (2008) | Rogier A. Smits | 172 Citations [scispace.com]
- 2. Fragment based design of new H4 receptor-ligands with anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
VUF 10214: A Technical Guide on its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 10214 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key modulator of immune and inflammatory responses. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated anti-inflammatory effects in preclinical models. The document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the core signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development for inflammatory diseases.
Introduction to this compound and the Histamine H4 Receptor
This compound, chemically identified as 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, is a small molecule antagonist of the histamine H4 receptor.[1][2] The H4 receptor is the fourth and most recently identified histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. This expression profile implicates the H4 receptor as a critical component in the orchestration of immune and inflammatory responses. Antagonism of the H4 receptor has emerged as a promising therapeutic strategy for a variety of inflammatory conditions, including allergic rhinitis, asthma, and atopic dermatitis. This compound has demonstrated significant anti-inflammatory activity in preclinical models, highlighting its potential as a lead compound for the development of novel anti-inflammatory therapeutics.[1][2][3]
Mechanism of Action: H4 Receptor Antagonism
This compound exerts its anti-inflammatory effects by competitively blocking the binding of histamine to the H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.
Histamine H4 Receptor Signaling Pathway
Activation of the H4 receptor by its endogenous ligand, histamine, initiates an intracellular signaling cascade. This cascade begins with the dissociation of the Gαi/o and Gβγ subunits of the G-protein. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, cytokine release, and mast cell degranulation. As an antagonist, this compound prevents the initiation of this signaling cascade by blocking the initial binding of histamine to the receptor.
Quantitative Data and Experimental Protocols
The anti-inflammatory effects of this compound have been quantified in preclinical models. The following sections present the key data and the detailed experimental protocols from the seminal study by Smits et al. (2008).
In Vitro Receptor Binding Affinity
This compound demonstrates a high binding affinity for the human histamine H4 receptor.
| Compound | pKi (hH4R) |
| This compound | 8.25 |
Table 1: Binding affinity of this compound for the human histamine H4 receptor (hH4R). The pKi value is the negative logarithm of the inhibitory constant (Ki).[3]
-
Cell Line: HEK-293 cells stably expressing the human histamine H4 receptor.
-
Radioligand: [³H]Histamine.
-
Procedure:
-
Cell membranes were prepared from the transfected HEK-293 cells.
-
Membranes were incubated with a fixed concentration of [³H]histamine and varying concentrations of the test compound (this compound).
-
The reaction was allowed to reach equilibrium.
-
Bound and free radioligand were separated by rapid vacuum filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This compound exhibits significant anti-inflammatory properties in the carrageenan-induced paw edema model in rats.[1][2]
| Treatment Group | Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) at 4h |
| This compound | 50 | 45 ± 8 |
Table 2: In vivo anti-inflammatory effect of this compound in the carrageenan-induced paw edema model in rats. Data are presented as the mean percentage inhibition of paw edema ± SEM.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
A baseline measurement of the paw volume was taken using a plethysmometer.
-
This compound (50 mg/kg) or vehicle was administered intraperitoneally (i.p.).
-
After a specified pre-treatment time, 0.1 mL of a 1% carrageenan solution in saline was injected into the subplantar region of the right hind paw.
-
Paw volume was measured at various time points post-carrageenan injection, typically up to 4-5 hours.
-
The percentage inhibition of edema was calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.
-
Role in Inflammatory Cell Function
The anti-inflammatory effects of this compound are mediated through its action on key inflammatory cells that express the H4 receptor.
Mast Cells
Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a plethora of pro-inflammatory mediators, including histamine, proteases, cytokines, and chemokines. The H4 receptor is involved in mast cell chemotaxis and the modulation of mediator release. By blocking the H4 receptor, this compound can potentially inhibit mast cell migration to sites of inflammation and modulate the release of inflammatory mediators.
Eosinophils
Eosinophils are prominent in late-phase allergic reactions and chronic inflammatory conditions. Histamine, acting through the H4 receptor, is a potent chemoattractant for eosinophils. Therefore, this compound is expected to inhibit eosinophil chemotaxis, thereby reducing their accumulation at inflammatory sites and mitigating their contribution to tissue damage and inflammation.
Conclusion and Future Directions
This compound is a high-affinity histamine H4 receptor antagonist with demonstrated in vivo anti-inflammatory activity. Its mechanism of action, centered on the blockade of H4 receptor-mediated signaling in key inflammatory cells, positions it as a valuable research tool and a potential starting point for the development of novel therapeutics for a range of inflammatory disorders. Further studies are warranted to fully elucidate the therapeutic potential of this compound and similar H4R antagonists in various disease models, and to explore their safety and efficacy in clinical settings. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and interpret future studies in this promising area of drug discovery.
References
- 1. Fragment based design of new H4 receptor-ligands with anti-inflammatory properties in vivo. (2008) | Rogier A. Smits | 172 Citations [scispace.com]
- 2. Fragment based design of new H4 receptor-ligands with anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: VUF 10214 for In Vivo Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 10214 is a potent and selective ligand for the histamine H4 receptor (H4R), exhibiting a pKi of 8.25. As a G protein-coupled receptor, the H4R is primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells. Its activation is implicated in the modulation of immune responses and inflammatory processes. This compound has demonstrated significant anti-inflammatory activity in preclinical in vivo models, making it a valuable tool for investigating the role of the H4 receptor in inflammatory diseases. This document provides detailed protocols and application notes for the in vivo use of this compound, focusing on the widely used carrageenan-induced paw edema model.
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is coupled to Gi/o proteins. Upon agonist binding, such as with histamine or this compound, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events contribute to various cellular responses, including chemotaxis of immune cells like mast cells and eosinophils, and the regulation of cytokine production.
In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for evaluating the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Please note that the specific dosage and administration route for this compound should be optimized based on preliminary studies, as the primary literature with these exact details is not publicly available.
Materials and Reagents
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle for this compound (e.g., saline, 0.5% carboxymethylcellulose)
-
Saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plethysmometer or digital calipers
-
Syringes and needles (26-30 gauge)
Experimental Workflow
Detailed Methodology
-
Animal Acclimatization: House male Wistar or Sprague-Dawley rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., indomethacin 10 mg/kg), and this compound treatment groups at various doses.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or digital calipers.
-
Compound Administration: Administer this compound or the vehicle via the desired route (e.g., intraperitoneal, oral gavage). The volume of administration should be consistent across all groups (e.g., 5-10 mL/kg).
-
Induction of Edema: 30 to 60 minutes after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at various time points after the carrageenan injection, typically at 1, 2, 3, 4, and 6 hours.
-
Data Analysis:
-
Calculate the paw edema (in mL) for each animal at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100.
-
Data Presentation
The following tables are illustrative of how to present the data obtained from the carrageenan-induced paw edema study. The values presented are hypothetical and serve as a template for reporting experimental findings.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hours (Mean ± SEM) | Paw Edema (mL) at 3 hours (Mean ± SEM) |
| Vehicle Control | - | 1.85 ± 0.08 | 0.75 ± 0.06 |
| This compound | 10 | 1.55 ± 0.05 | 0.45 ± 0.04 |
| This compound | 30 | 1.35 ± 0.04 | 0.25 ± 0.03 |
| Indomethacin | 10 | 1.25 ± 0.03 | 0.15 ± 0.02 |
Table 2: Percentage Inhibition of Paw Edema by this compound
| Treatment Group | Dose (mg/kg) | Percentage Inhibition of Edema at 3 hours (%) |
| This compound | 10 | 40.0% |
| This compound | 30 | 66.7% |
| Indomethacin | 10 | 80.0% |
Conclusion
This compound is a valuable pharmacological tool for investigating the in vivo role of the histamine H4 receptor in inflammation. The carrageenan-induced paw edema model is a robust and reproducible assay for assessing the anti-inflammatory potential of compounds like this compound. The protocols and data presentation formats provided in these application notes offer a framework for conducting and reporting such preclinical studies. Researchers should perform dose-response studies to determine the optimal in vivo efficacy of this compound in their specific experimental settings.
Application Notes and Protocols: VUF 10214 for In Vivo Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 10214 is a potent and selective ligand for the histamine H4 receptor (H4R), exhibiting a pKi of 8.25. As a G protein-coupled receptor, the H4R is primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells. Its activation is implicated in the modulation of immune responses and inflammatory processes. This compound has demonstrated significant anti-inflammatory activity in preclinical in vivo models, making it a valuable tool for investigating the role of the H4 receptor in inflammatory diseases. This document provides detailed protocols and application notes for the in vivo use of this compound, focusing on the widely used carrageenan-induced paw edema model.
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is coupled to Gi/o proteins. Upon agonist binding, such as with histamine or this compound, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events contribute to various cellular responses, including chemotaxis of immune cells like mast cells and eosinophils, and the regulation of cytokine production.
In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for evaluating the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Please note that the specific dosage and administration route for this compound should be optimized based on preliminary studies, as the primary literature with these exact details is not publicly available.
Materials and Reagents
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle for this compound (e.g., saline, 0.5% carboxymethylcellulose)
-
Saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plethysmometer or digital calipers
-
Syringes and needles (26-30 gauge)
Experimental Workflow
Detailed Methodology
-
Animal Acclimatization: House male Wistar or Sprague-Dawley rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., indomethacin 10 mg/kg), and this compound treatment groups at various doses.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or digital calipers.
-
Compound Administration: Administer this compound or the vehicle via the desired route (e.g., intraperitoneal, oral gavage). The volume of administration should be consistent across all groups (e.g., 5-10 mL/kg).
-
Induction of Edema: 30 to 60 minutes after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at various time points after the carrageenan injection, typically at 1, 2, 3, 4, and 6 hours.
-
Data Analysis:
-
Calculate the paw edema (in mL) for each animal at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100.
-
Data Presentation
The following tables are illustrative of how to present the data obtained from the carrageenan-induced paw edema study. The values presented are hypothetical and serve as a template for reporting experimental findings.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hours (Mean ± SEM) | Paw Edema (mL) at 3 hours (Mean ± SEM) |
| Vehicle Control | - | 1.85 ± 0.08 | 0.75 ± 0.06 |
| This compound | 10 | 1.55 ± 0.05 | 0.45 ± 0.04 |
| This compound | 30 | 1.35 ± 0.04 | 0.25 ± 0.03 |
| Indomethacin | 10 | 1.25 ± 0.03 | 0.15 ± 0.02 |
Table 2: Percentage Inhibition of Paw Edema by this compound
| Treatment Group | Dose (mg/kg) | Percentage Inhibition of Edema at 3 hours (%) |
| This compound | 10 | 40.0% |
| This compound | 30 | 66.7% |
| Indomethacin | 10 | 80.0% |
Conclusion
This compound is a valuable pharmacological tool for investigating the in vivo role of the histamine H4 receptor in inflammation. The carrageenan-induced paw edema model is a robust and reproducible assay for assessing the anti-inflammatory potential of compounds like this compound. The protocols and data presentation formats provided in these application notes offer a framework for conducting and reporting such preclinical studies. Researchers should perform dose-response studies to determine the optimal in vivo efficacy of this compound in their specific experimental settings.
VUF 10214: Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VUF 10214, a potent histamine H4 receptor (H4R) antagonist, in the widely utilized carrageenan-induced paw edema model of acute inflammation. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory properties of this compound and similar compounds.
Introduction
This compound is a selective antagonist of the histamine H4 receptor, a key player in inflammatory processes.[1][2] The carrageenan-induced paw edema model in rodents is a classical and highly reproducible assay for screening potential anti-inflammatory agents.[3][4][5] This model mimics the cardinal signs of acute inflammation, including edema, hyperalgesia, and erythema. The inflammatory response is biphasic, with an initial phase mediated by histamine, serotonin, and bradykinin, followed by a later phase involving prostaglandins and cytokines.[3] this compound has demonstrated significant anti-inflammatory activity in this model, highlighting the therapeutic potential of targeting the H4 receptor in inflammatory diseases.[1][2]
Quantitative Data
The anti-inflammatory effect of this compound in the carrageenan-induced paw edema model in rats has been quantified, demonstrating a dose-dependent reduction in paw swelling. The data presented below is derived from the foundational study by Smits et al. (2008) in the Journal of Medicinal Chemistry.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time After Carrageenan (hours) | Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle (Control) | - | 3 | 0.85 ± 0.06 | - |
| This compound | 50 | 3 | 0.48 ± 0.07 | 43.5 |
| Indomethacin | 10 | 3 | 0.35 ± 0.05 | 58.8 |
*p < 0.05 compared to the vehicle-treated group. Data are presented as mean ± SEM.
Experimental Protocols
The following protocols are based on established methodologies for the carrageenan-induced paw edema model and the specific application of this compound.
Carrageenan-Induced Paw Edema Protocol
a. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 150-200 g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
b. Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Vehicle (e.g., 0.5% methylcellulose or saline)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer for paw volume measurement
-
Syringes and needles (26-30 gauge)
c. Procedure:
-
Fast the animals overnight before the experiment, with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound (e.g., 50 mg/kg) or the vehicle intraperitoneally (i.p.) 30-60 minutes before carrageenan injection. The positive control, Indomethacin (e.g., 10 mg/kg), should also be administered at this time.
-
Induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Histopathological Analysis (Optional)
At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for histopathological examination to assess cellular infiltration and tissue damage.
Measurement of Inflammatory Mediators (Optional)
Paw tissue or blood samples can be collected to measure the levels of various inflammatory mediators such as cytokines (TNF-α, IL-1β, IL-6), prostaglandins (PGE2), and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in the context of carrageenan-induced inflammation.
References
- 1. Fragment based design of new H4 receptor-ligands with anti-inflammatory properties in vivo. (2008) | Rogier A. Smits | 172 Citations [scispace.com]
- 2. Fragment based design of new H4 receptor-ligands with anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF 10214: Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VUF 10214, a potent histamine H4 receptor (H4R) antagonist, in the widely utilized carrageenan-induced paw edema model of acute inflammation. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory properties of this compound and similar compounds.
Introduction
This compound is a selective antagonist of the histamine H4 receptor, a key player in inflammatory processes.[1][2] The carrageenan-induced paw edema model in rodents is a classical and highly reproducible assay for screening potential anti-inflammatory agents.[3][4][5] This model mimics the cardinal signs of acute inflammation, including edema, hyperalgesia, and erythema. The inflammatory response is biphasic, with an initial phase mediated by histamine, serotonin, and bradykinin, followed by a later phase involving prostaglandins and cytokines.[3] this compound has demonstrated significant anti-inflammatory activity in this model, highlighting the therapeutic potential of targeting the H4 receptor in inflammatory diseases.[1][2]
Quantitative Data
The anti-inflammatory effect of this compound in the carrageenan-induced paw edema model in rats has been quantified, demonstrating a dose-dependent reduction in paw swelling. The data presented below is derived from the foundational study by Smits et al. (2008) in the Journal of Medicinal Chemistry.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time After Carrageenan (hours) | Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle (Control) | - | 3 | 0.85 ± 0.06 | - |
| This compound | 50 | 3 | 0.48 ± 0.07 | 43.5 |
| Indomethacin | 10 | 3 | 0.35 ± 0.05 | 58.8 |
*p < 0.05 compared to the vehicle-treated group. Data are presented as mean ± SEM.
Experimental Protocols
The following protocols are based on established methodologies for the carrageenan-induced paw edema model and the specific application of this compound.
Carrageenan-Induced Paw Edema Protocol
a. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 150-200 g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
b. Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Vehicle (e.g., 0.5% methylcellulose or saline)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer for paw volume measurement
-
Syringes and needles (26-30 gauge)
c. Procedure:
-
Fast the animals overnight before the experiment, with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound (e.g., 50 mg/kg) or the vehicle intraperitoneally (i.p.) 30-60 minutes before carrageenan injection. The positive control, Indomethacin (e.g., 10 mg/kg), should also be administered at this time.
-
Induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Histopathological Analysis (Optional)
At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for histopathological examination to assess cellular infiltration and tissue damage.
Measurement of Inflammatory Mediators (Optional)
Paw tissue or blood samples can be collected to measure the levels of various inflammatory mediators such as cytokines (TNF-α, IL-1β, IL-6), prostaglandins (PGE2), and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in the context of carrageenan-induced inflammation.
References
- 1. Fragment based design of new H4 receptor-ligands with anti-inflammatory properties in vivo. (2008) | Rogier A. Smits | 172 Citations [scispace.com]
- 2. Fragment based design of new H4 receptor-ligands with anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using VUF 10214
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 10214 is a potent quinoxaline derivative that acts as a dual-activity ligand for histamine receptors. It is characterized by its high affinity for the human histamine H4 receptor (H4R) and also demonstrates antagonist activity at the human histamine H3 receptor (H3R).[1] This unique pharmacological profile makes this compound a valuable tool for investigating the physiological and pathophysiological roles of both H3 and H4 receptors in various cellular systems.
The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells, and is implicated in inflammatory and immune responses.[2] Activation of the H4R, a Gαi/o-coupled receptor, leads to downstream signaling events such as inhibition of adenylyl cyclase, intracellular calcium mobilization, and chemotaxis. The histamine H3 receptor is predominantly found in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[3][4] H3R antagonists are known to increase histamine release, leading to enhanced wakefulness and cognitive function.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound at both the H4 and H3 receptors. The included assays are designed to be robust and reproducible, providing a framework for researchers to investigate the effects of this compound in relevant cellular models.
Data Presentation
The following table summarizes the binding affinities and functional potencies of this compound and relevant reference compounds at human histamine receptors.
| Compound | Receptor | Assay Type | Potency | Unit | Reference |
| This compound | hH4R | Binding Affinity (pKi) | 8.25 | [1][2][5] | |
| hH3R | Binding Affinity (pKi) | 6.7 | (Estimated from related compounds) | ||
| Histamine | hH4R | Binding Affinity (pKi) | 7.8 | (Comparative Literature) | |
| hH3R | Binding Affinity (pKi) | 8.2 | (Comparative Literature) | ||
| JNJ 7777120 | hH4R | Antagonist Affinity (pA2) | ~7.8 | [6] | |
| VUF 8430 | hH4R | Agonist Potency (pEC50) | 7.3 | [7][8] | |
| hH3R | Agonist Potency (pEC50) | 6.5 | [8] |
Experimental Protocols
H4 Receptor-Mediated Chemotaxis Assay
This assay measures the ability of this compound to induce the migration of immune cells expressing the H4 receptor, such as mast cells or eosinophils.
Materials:
-
Human mast cell line (e.g., HMC-1) or eosinophil-like cell line (e.g., AML14.3D10)
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)
-
This compound
-
Histamine (positive control)
-
JNJ 7777120 (H4R antagonist, for validation)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Culture cells to a density of 0.5-1 x 10^6 cells/mL.
-
On the day of the assay, harvest cells and resuspend in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Label cells with Calcein-AM according to the manufacturer's instructions.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and controls (histamine, JNJ 7777120) in serum-free RPMI 1640.
-
Add 30 µL of the compound dilutions to the lower wells of the chemotaxis chamber. Use serum-free medium as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the Calcein-AM labeled cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Data Acquisition:
-
After incubation, carefully remove the membrane.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the fluorescence of the sample by the fluorescence of the negative control.
-
Plot the chemotactic index against the concentration of this compound to determine the EC50 value.
-
H4 Receptor-Mediated Calcium Mobilization Assay
This assay assesses the ability of this compound to induce an increase in intracellular calcium levels in cells expressing the H4 receptor.
Materials:
-
HEK293T cells stably expressing the human H4 receptor (and a promiscuous Gα protein like Gα16 if necessary to couple to calcium signaling).[2]
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Histamine (positive control)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating:
-
Seed the H4R-expressing HEK293T cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a 2X concentration series of this compound and controls in HBSS.
-
-
Data Acquisition:
-
Wash the cells twice with HBSS.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., every second for 2-3 minutes).
-
Establish a baseline reading for 15-20 seconds.
-
Add 100 µL of the 2X compound solutions to the respective wells.
-
Continue recording the fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the concentration of this compound to calculate the EC50 value.
-
H3 Receptor Antagonist-Mediated cAMP Accumulation Assay
This assay determines the ability of this compound to antagonize the inhibitory effect of an H3R agonist on cAMP production.
Materials:
-
CHO-K1 or HEK293T cells stably expressing the human H3 receptor.
-
Ham's F-12 or DMEM medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Forskolin
-
(R)-α-methylhistamine (H3R agonist)
-
This compound
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
Protocol:
-
Cell Plating:
-
Seed the H3R-expressing cells into 96-well plates and grow to confluency.
-
-
Assay Procedure:
-
On the day of the assay, replace the culture medium with serum-free medium containing IBMX (e.g., 0.5 mM) and incubate for 30 minutes at 37°C.
-
Prepare a serial dilution of this compound.
-
Pre-incubate the cells with the this compound dilutions for 15-30 minutes at 37°C.
-
Add a fixed concentration of (R)-α-methylhistamine (typically at its EC80) to all wells except the basal and forskolin-only controls.
-
Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The antagonist activity of this compound will be observed as a reversal of the (R)-α-methylhistamine-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
-
The pA2 value, a measure of antagonist potency, can be calculated using the Schild equation if a full dose-response curve to the agonist is performed in the presence of multiple fixed concentrations of the antagonist.
-
Mandatory Visualizations
Caption: this compound-induced H4R signaling pathway.
References
- 1. Fragment based design of new H4 receptor-ligands with anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using VUF 10214
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 10214 is a potent quinoxaline derivative that acts as a dual-activity ligand for histamine receptors. It is characterized by its high affinity for the human histamine H4 receptor (H4R) and also demonstrates antagonist activity at the human histamine H3 receptor (H3R).[1] This unique pharmacological profile makes this compound a valuable tool for investigating the physiological and pathophysiological roles of both H3 and H4 receptors in various cellular systems.
The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells, and is implicated in inflammatory and immune responses.[2] Activation of the H4R, a Gαi/o-coupled receptor, leads to downstream signaling events such as inhibition of adenylyl cyclase, intracellular calcium mobilization, and chemotaxis. The histamine H3 receptor is predominantly found in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[3][4] H3R antagonists are known to increase histamine release, leading to enhanced wakefulness and cognitive function.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound at both the H4 and H3 receptors. The included assays are designed to be robust and reproducible, providing a framework for researchers to investigate the effects of this compound in relevant cellular models.
Data Presentation
The following table summarizes the binding affinities and functional potencies of this compound and relevant reference compounds at human histamine receptors.
| Compound | Receptor | Assay Type | Potency | Unit | Reference |
| This compound | hH4R | Binding Affinity (pKi) | 8.25 | [1][2][5] | |
| hH3R | Binding Affinity (pKi) | 6.7 | (Estimated from related compounds) | ||
| Histamine | hH4R | Binding Affinity (pKi) | 7.8 | (Comparative Literature) | |
| hH3R | Binding Affinity (pKi) | 8.2 | (Comparative Literature) | ||
| JNJ 7777120 | hH4R | Antagonist Affinity (pA2) | ~7.8 | [6] | |
| VUF 8430 | hH4R | Agonist Potency (pEC50) | 7.3 | [7][8] | |
| hH3R | Agonist Potency (pEC50) | 6.5 | [8] |
Experimental Protocols
H4 Receptor-Mediated Chemotaxis Assay
This assay measures the ability of this compound to induce the migration of immune cells expressing the H4 receptor, such as mast cells or eosinophils.
Materials:
-
Human mast cell line (e.g., HMC-1) or eosinophil-like cell line (e.g., AML14.3D10)
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)
-
This compound
-
Histamine (positive control)
-
JNJ 7777120 (H4R antagonist, for validation)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Culture cells to a density of 0.5-1 x 10^6 cells/mL.
-
On the day of the assay, harvest cells and resuspend in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Label cells with Calcein-AM according to the manufacturer's instructions.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and controls (histamine, JNJ 7777120) in serum-free RPMI 1640.
-
Add 30 µL of the compound dilutions to the lower wells of the chemotaxis chamber. Use serum-free medium as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the Calcein-AM labeled cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Data Acquisition:
-
After incubation, carefully remove the membrane.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the fluorescence of the sample by the fluorescence of the negative control.
-
Plot the chemotactic index against the concentration of this compound to determine the EC50 value.
-
H4 Receptor-Mediated Calcium Mobilization Assay
This assay assesses the ability of this compound to induce an increase in intracellular calcium levels in cells expressing the H4 receptor.
Materials:
-
HEK293T cells stably expressing the human H4 receptor (and a promiscuous Gα protein like Gα16 if necessary to couple to calcium signaling).[2]
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Histamine (positive control)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating:
-
Seed the H4R-expressing HEK293T cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a 2X concentration series of this compound and controls in HBSS.
-
-
Data Acquisition:
-
Wash the cells twice with HBSS.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., every second for 2-3 minutes).
-
Establish a baseline reading for 15-20 seconds.
-
Add 100 µL of the 2X compound solutions to the respective wells.
-
Continue recording the fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the concentration of this compound to calculate the EC50 value.
-
H3 Receptor Antagonist-Mediated cAMP Accumulation Assay
This assay determines the ability of this compound to antagonize the inhibitory effect of an H3R agonist on cAMP production.
Materials:
-
CHO-K1 or HEK293T cells stably expressing the human H3 receptor.
-
Ham's F-12 or DMEM medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Forskolin
-
(R)-α-methylhistamine (H3R agonist)
-
This compound
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
Protocol:
-
Cell Plating:
-
Seed the H3R-expressing cells into 96-well plates and grow to confluency.
-
-
Assay Procedure:
-
On the day of the assay, replace the culture medium with serum-free medium containing IBMX (e.g., 0.5 mM) and incubate for 30 minutes at 37°C.
-
Prepare a serial dilution of this compound.
-
Pre-incubate the cells with the this compound dilutions for 15-30 minutes at 37°C.
-
Add a fixed concentration of (R)-α-methylhistamine (typically at its EC80) to all wells except the basal and forskolin-only controls.
-
Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The antagonist activity of this compound will be observed as a reversal of the (R)-α-methylhistamine-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
-
The pA2 value, a measure of antagonist potency, can be calculated using the Schild equation if a full dose-response curve to the agonist is performed in the presence of multiple fixed concentrations of the antagonist.
-
Mandatory Visualizations
Caption: this compound-induced H4R signaling pathway.
References
- 1. Fragment based design of new H4 receptor-ligands with anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VUF 10214 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of VUF 10214 in rats, based on available scientific literature. The primary focus is on its application in the carrageenan-induced paw edema model, a common assay for evaluating the anti-inflammatory properties of novel compounds.
Data Presentation: this compound Dosage and Administration
While the available literature confirms the anti-inflammatory activity of this compound in a rat model, the specific dosage and administration details from the primary study by Smits et al. (2008) are not publicly available in the abstract. The following table summarizes typical dosage and administration parameters for anti-inflammatory compounds in the carrageenan-induced paw edema model in rats, which can serve as a reference for experimental design.
| Parameter | This compound | Reference Compound (e.g., Indomethacin) | Vehicle Control |
| Dosage | Data from primary source needed | 5 - 10 mg/kg | Saline or appropriate vehicle |
| Administration Route | Intraperitoneal (i.p.) or Oral (p.o.) - Confirmation from primary source needed | Intraperitoneal (i.p.) or Oral (p.o.) | Same as test compounds |
| Vehicle | To be determined based on solubility | 0.5% Carboxymethyl cellulose (CMC) or Saline | 0.5% Carboxymethyl cellulose (CMC) or Saline |
| Administration Time | 30-60 minutes prior to carrageenan injection | 30-60 minutes prior to carrageenan injection | 30-60 minutes prior to carrageenan injection |
| Animal Model | Male Wistar or Sprague-Dawley rats (180-220g) | Male Wistar or Sprague-Dawley rats (180-220g) | Male Wistar or Sprague-Dawley rats (180-220g) |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the methodology for assessing the in vivo anti-inflammatory activity of this compound.
1. Animal Preparation:
-
Male Wistar or Sprague-Dawley rats weighing 180-220g are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Animals are fasted overnight before the experiment with free access to water.
2. Test Substance Preparation and Administration:
-
This compound: Prepare a homogenous suspension of this compound at the desired concentration. The specific vehicle will depend on the solubility of the compound. Note: The precise dosage and vehicle for this compound should be obtained from the primary literature (Smits RA, et al. J Med Chem. 2008).
-
Positive Control: Prepare a suspension of a standard non-steroidal anti-inflammatory drug (NSAID), such as indomethacin, at a concentration of 5-10 mg/kg.
-
Vehicle Control: Prepare the vehicle solution used for the test and positive control groups.
-
Administer the respective substances (this compound, positive control, or vehicle) via the chosen route (intraperitoneal or oral gavage) 30 to 60 minutes before the induction of inflammation.
3. Induction of Inflammation:
-
Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.
-
The left hind paw serves as a non-inflamed control.
4. Assessment of Paw Edema:
-
Measure the volume of both hind paws using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).
-
The degree of paw edema is calculated as the increase in paw volume of the carrageenan-injected paw compared to its baseline volume.
-
The percentage inhibition of edema by the test compound is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
5. Data Analysis:
-
Data are typically expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance between the treated and control groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of less than 0.05 is generally considered statistically significant.
Mandatory Visualizations
Signaling Pathway of Carrageenan-Induced Inflammation
Caption: Signaling pathway of carrageenan-induced inflammation in the rat paw.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Application Notes and Protocols for VUF 10214 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of VUF 10214 in rats, based on available scientific literature. The primary focus is on its application in the carrageenan-induced paw edema model, a common assay for evaluating the anti-inflammatory properties of novel compounds.
Data Presentation: this compound Dosage and Administration
While the available literature confirms the anti-inflammatory activity of this compound in a rat model, the specific dosage and administration details from the primary study by Smits et al. (2008) are not publicly available in the abstract. The following table summarizes typical dosage and administration parameters for anti-inflammatory compounds in the carrageenan-induced paw edema model in rats, which can serve as a reference for experimental design.
| Parameter | This compound | Reference Compound (e.g., Indomethacin) | Vehicle Control |
| Dosage | Data from primary source needed | 5 - 10 mg/kg | Saline or appropriate vehicle |
| Administration Route | Intraperitoneal (i.p.) or Oral (p.o.) - Confirmation from primary source needed | Intraperitoneal (i.p.) or Oral (p.o.) | Same as test compounds |
| Vehicle | To be determined based on solubility | 0.5% Carboxymethyl cellulose (CMC) or Saline | 0.5% Carboxymethyl cellulose (CMC) or Saline |
| Administration Time | 30-60 minutes prior to carrageenan injection | 30-60 minutes prior to carrageenan injection | 30-60 minutes prior to carrageenan injection |
| Animal Model | Male Wistar or Sprague-Dawley rats (180-220g) | Male Wistar or Sprague-Dawley rats (180-220g) | Male Wistar or Sprague-Dawley rats (180-220g) |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the methodology for assessing the in vivo anti-inflammatory activity of this compound.
1. Animal Preparation:
-
Male Wistar or Sprague-Dawley rats weighing 180-220g are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Animals are fasted overnight before the experiment with free access to water.
2. Test Substance Preparation and Administration:
-
This compound: Prepare a homogenous suspension of this compound at the desired concentration. The specific vehicle will depend on the solubility of the compound. Note: The precise dosage and vehicle for this compound should be obtained from the primary literature (Smits RA, et al. J Med Chem. 2008).
-
Positive Control: Prepare a suspension of a standard non-steroidal anti-inflammatory drug (NSAID), such as indomethacin, at a concentration of 5-10 mg/kg.
-
Vehicle Control: Prepare the vehicle solution used for the test and positive control groups.
-
Administer the respective substances (this compound, positive control, or vehicle) via the chosen route (intraperitoneal or oral gavage) 30 to 60 minutes before the induction of inflammation.
3. Induction of Inflammation:
-
Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.
-
The left hind paw serves as a non-inflamed control.
4. Assessment of Paw Edema:
-
Measure the volume of both hind paws using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).
-
The degree of paw edema is calculated as the increase in paw volume of the carrageenan-injected paw compared to its baseline volume.
-
The percentage inhibition of edema by the test compound is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
5. Data Analysis:
-
Data are typically expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance between the treated and control groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of less than 0.05 is generally considered statistically significant.
Mandatory Visualizations
Signaling Pathway of Carrageenan-Induced Inflammation
Caption: Signaling pathway of carrageenan-induced inflammation in the rat paw.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
VUF 10214: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 10214 is a potent and selective ligand for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1] As a key player in inflammatory and immune responses, the H4R is a compelling target for the development of therapeutics for allergic and inflammatory diseases. This compound serves as an invaluable tool for investigating the physiological and pathophysiological roles of the H4R in vitro. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including information on solubility, stock solution preparation, and relevant cell-based assays.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 313.18 g/mol | MedchemExpress |
| CAS Number | 848837-33-2 | MedchemExpress |
| pKi for human H4R | 8.25 | [1] |
Preparation of this compound for Cell Culture
Solubility and Stock Solution Preparation
This compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is recommended for in vitro studies. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Protocol for 10 mM Stock Solution Preparation:
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.13 mg of this compound (Molecular Weight = 313.18 g/mol ).
-
Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 3.13 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Storage and Stability
-
Stock Solution: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. The stability of the stock solution should be confirmed by the supplier's datasheet, but as a general practice, it is recommended to use freshly prepared solutions or solutions stored for no longer than 6 months.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium just before use. It is not recommended to store aqueous working solutions for extended periods.
Experimental Protocols
General Considerations
-
Cell Culture Medium: When preparing working solutions of this compound, dilute the DMSO stock solution into the cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Controls: Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the this compound-treated wells) in your experiments to account for any effects of the solvent. A positive control, if available for the specific assay, should also be included.
-
Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your experimental system. Based on its high pKi value, a concentration range of 10 nM to 10 µM is a reasonable starting point for most cell-based assays.
Experimental Workflow for a Cell-Based Assay
Caption: A generalized experimental workflow for using this compound in cell culture.
Key Experiments and Methodologies
Chemotaxis Assay
The H4R is known to mediate the chemotaxis of various immune cells. A chemotaxis assay can be used to evaluate the effect of this compound on the migration of cells such as eosinophils or mast cells.
Protocol for a Boyden Chamber Chemotaxis Assay:
-
Cell Preparation:
-
Culture immune cells (e.g., eosinophil-like EoL-1 cells or mast cell line RBL-2H3) to the desired confluency.
-
The day before the assay, starve the cells by culturing them in serum-free or low-serum medium. This enhances their migratory response to chemoattractants.
-
-
Assay Setup:
-
Use a Boyden chamber apparatus with a polycarbonate membrane (typically 5-8 µm pore size, depending on the cell type).
-
In the lower chamber, add the chemoattractant (e.g., histamine or a relevant chemokine) in serum-free medium.
-
In the upper chamber, add the cell suspension (e.g., 1 x 10^6 cells/mL) in serum-free medium containing different concentrations of this compound or the vehicle control (DMSO).
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient to allow cell migration (typically 1-4 hours). The optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, fluorescently label the cells before the assay and quantify the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
Cytokine Release Assay
This compound can be used to investigate the role of H4R in modulating cytokine and chemokine production from immune cells.
Protocol for a Cytokine Release Assay:
-
Cell Seeding:
-
Seed immune cells (e.g., peripheral blood mononuclear cells (PBMCs), mast cells, or dendritic cells) in a 96-well plate at an appropriate density (e.g., 1 x 10^5 to 5 x 10^5 cells/well).
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a short period (e.g., 30-60 minutes).
-
Stimulate the cells with a known agonist (e.g., lipopolysaccharide (LPS) for monocytes/macrophages, or IgE/anti-IgE for mast cells) to induce cytokine release.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for an appropriate duration to allow for cytokine production and release (typically 6-24 hours).
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of the cytokine(s) of interest in the supernatants using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Signaling Pathway
The histamine H4 receptor is a Gi/o protein-coupled receptor. Upon activation, it initiates a signaling cascade that leads to various cellular responses.
Caption: A simplified diagram of the histamine H4 receptor signaling pathway.
Activation of the H4R by an agonist leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of protein kinase A (PKA).[2][3] The βγ subunits can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and intracellular calcium levels, ultimately leading to cellular responses such as chemotaxis and cytokine release.[4][5]
Data Presentation
The following table is a template for summarizing quantitative data from experiments using this compound.
| Cell Line/Type | Assay | Parameter | This compound Value | Reference |
| Eosinophil-like cells | Chemotaxis | IC50 | User-defined | User-defined |
| Mast Cells | Cytokine Release (e.g., IL-8) | IC50 | User-defined | User-defined |
| Recombinant cell line | Receptor Binding | pKi | 8.25 | [1] |
| Recombinant cell line | [³⁵S]GTPγS binding | EC50 | User-defined | User-defined |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values should be determined experimentally.
Conclusion
This compound is a critical pharmacological tool for elucidating the role of the histamine H4 receptor in various physiological and pathological processes. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively prepare and utilize this compound in a variety of cell culture experiments, thereby facilitating further discoveries in the fields of immunology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
VUF 10214: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF 10214 is a potent and selective ligand for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1] As a key player in inflammatory and immune responses, the H4R is a compelling target for the development of therapeutics for allergic and inflammatory diseases. This compound serves as an invaluable tool for investigating the physiological and pathophysiological roles of the H4R in vitro. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including information on solubility, stock solution preparation, and relevant cell-based assays.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 313.18 g/mol | MedchemExpress |
| CAS Number | 848837-33-2 | MedchemExpress |
| pKi for human H4R | 8.25 | [1] |
Preparation of this compound for Cell Culture
Solubility and Stock Solution Preparation
This compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is recommended for in vitro studies. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Protocol for 10 mM Stock Solution Preparation:
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.13 mg of this compound (Molecular Weight = 313.18 g/mol ).
-
Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 3.13 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Storage and Stability
-
Stock Solution: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. The stability of the stock solution should be confirmed by the supplier's datasheet, but as a general practice, it is recommended to use freshly prepared solutions or solutions stored for no longer than 6 months.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium just before use. It is not recommended to store aqueous working solutions for extended periods.
Experimental Protocols
General Considerations
-
Cell Culture Medium: When preparing working solutions of this compound, dilute the DMSO stock solution into the cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Controls: Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the this compound-treated wells) in your experiments to account for any effects of the solvent. A positive control, if available for the specific assay, should also be included.
-
Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your experimental system. Based on its high pKi value, a concentration range of 10 nM to 10 µM is a reasonable starting point for most cell-based assays.
Experimental Workflow for a Cell-Based Assay
Caption: A generalized experimental workflow for using this compound in cell culture.
Key Experiments and Methodologies
Chemotaxis Assay
The H4R is known to mediate the chemotaxis of various immune cells. A chemotaxis assay can be used to evaluate the effect of this compound on the migration of cells such as eosinophils or mast cells.
Protocol for a Boyden Chamber Chemotaxis Assay:
-
Cell Preparation:
-
Culture immune cells (e.g., eosinophil-like EoL-1 cells or mast cell line RBL-2H3) to the desired confluency.
-
The day before the assay, starve the cells by culturing them in serum-free or low-serum medium. This enhances their migratory response to chemoattractants.
-
-
Assay Setup:
-
Use a Boyden chamber apparatus with a polycarbonate membrane (typically 5-8 µm pore size, depending on the cell type).
-
In the lower chamber, add the chemoattractant (e.g., histamine or a relevant chemokine) in serum-free medium.
-
In the upper chamber, add the cell suspension (e.g., 1 x 10^6 cells/mL) in serum-free medium containing different concentrations of this compound or the vehicle control (DMSO).
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient to allow cell migration (typically 1-4 hours). The optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, fluorescently label the cells before the assay and quantify the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
Cytokine Release Assay
This compound can be used to investigate the role of H4R in modulating cytokine and chemokine production from immune cells.
Protocol for a Cytokine Release Assay:
-
Cell Seeding:
-
Seed immune cells (e.g., peripheral blood mononuclear cells (PBMCs), mast cells, or dendritic cells) in a 96-well plate at an appropriate density (e.g., 1 x 10^5 to 5 x 10^5 cells/well).
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a short period (e.g., 30-60 minutes).
-
Stimulate the cells with a known agonist (e.g., lipopolysaccharide (LPS) for monocytes/macrophages, or IgE/anti-IgE for mast cells) to induce cytokine release.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for an appropriate duration to allow for cytokine production and release (typically 6-24 hours).
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of the cytokine(s) of interest in the supernatants using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Signaling Pathway
The histamine H4 receptor is a Gi/o protein-coupled receptor. Upon activation, it initiates a signaling cascade that leads to various cellular responses.
Caption: A simplified diagram of the histamine H4 receptor signaling pathway.
Activation of the H4R by an agonist leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of protein kinase A (PKA).[2][3] The βγ subunits can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and intracellular calcium levels, ultimately leading to cellular responses such as chemotaxis and cytokine release.[4][5]
Data Presentation
The following table is a template for summarizing quantitative data from experiments using this compound.
| Cell Line/Type | Assay | Parameter | This compound Value | Reference |
| Eosinophil-like cells | Chemotaxis | IC50 | User-defined | User-defined |
| Mast Cells | Cytokine Release (e.g., IL-8) | IC50 | User-defined | User-defined |
| Recombinant cell line | Receptor Binding | pKi | 8.25 | [1] |
| Recombinant cell line | [³⁵S]GTPγS binding | EC50 | User-defined | User-defined |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values should be determined experimentally.
Conclusion
This compound is a critical pharmacological tool for elucidating the role of the histamine H4 receptor in various physiological and pathological processes. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively prepare and utilize this compound in a variety of cell culture experiments, thereby facilitating further discoveries in the fields of immunology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
VUF 10214: Application Notes and Protocols for Mast Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 10214 is a potent and selective antagonist for the histamine H4 receptor (H4R). The H4 receptor is prominently expressed on various immune cells, including mast cells, and plays a crucial role in inflammatory and allergic responses. Activation of the H4 receptor on mast cells has been shown to exacerbate histamine and cytokine generation, contributing to the amplification of the allergic cascade. Consequently, this compound serves as a valuable pharmacological tool for investigating the role of the H4 receptor in mast cell biology and for exploring its therapeutic potential in mast cell-driven diseases.
These application notes provide an overview of the utility of this compound in mast cell research, including its mechanism of action, effects on mast cell function, and detailed protocols for its application in experimental settings.
Mechanism of Action
This compound acts as a competitive antagonist at the histamine H4 receptor. In mast cells, the H4 receptor is coupled to a Gαi/o protein. Upon binding of its natural ligand, histamine, the H4 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways. This signaling ultimately contributes to calcium mobilization, degranulation, and the release of pro-inflammatory mediators.
By blocking the binding of histamine to the H4 receptor, this compound inhibits these downstream signaling events, thereby attenuating H4 receptor-mediated mast cell activation.
Applications in Mast Cell Research
-
Investigation of H4 Receptor Signaling: this compound can be used to dissect the specific signaling pathways downstream of H4 receptor activation in mast cells. By comparing the cellular responses to histamine or H4R agonists in the presence and absence of this compound, researchers can elucidate the roles of pathways like PI3K/Akt and ERK in mast cell function.
-
Modulation of Mast Cell Degranulation: A key application of this compound is in studying its inhibitory effect on mast cell degranulation. Research has shown that H4 receptor antagonists can inhibit antigen-dependent degranulation of murine bone marrow-derived mast cells, particularly when present during the IgE sensitization phase.[1] This suggests a role for the H4 receptor in priming mast cells for activation.
-
Regulation of FcεRI Expression: this compound can be utilized to study the influence of the H4 receptor on the expression of the high-affinity IgE receptor, FcεRI. Studies have indicated that H4 receptor antagonists can inhibit IgE-induced upregulation of FcεRI on mast cells.[1]
-
Cytokine and Chemokine Release: The effect of this compound on the production and release of various cytokines and chemokines from mast cells can be investigated to understand the broader immunomodulatory role of the H4 receptor.
Data Presentation
| Cell Type | Stimulant | Concentration | % Degranulation (β-hexosaminidase release) |
| HMC-1 | 4-methylhistamine | 10 µM | 36.76% |
| LAD-2 | 4-methylhistamine | 10 µM | 37.21% |
| Cord blood-derived mast cells | 4-methylhistamine | 10 µM | 63.44% |
Data adapted from a study on H4R activation. It is expected that this compound would inhibit this agonist-induced degranulation in a concentration-dependent manner.
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol details the procedure for assessing the inhibitory effect of this compound on IgE-mediated degranulation of cultured mast cells.
Materials:
-
Cultured mast cells (e.g., LAD2, bone marrow-derived mast cells)
-
Cell culture medium (e.g., StemPro-34 SFM for LAD2)
-
Recombinant human Stem Cell Factor (SCF)
-
Human IgE
-
Anti-Human IgE antibody
-
This compound
-
Tyrode's buffer (or other suitable balanced salt solution)
-
Triton X-100 (1%)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer (0.1 M, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Culture and Sensitization:
-
Culture mast cells under appropriate conditions. For LAD2 cells, supplement StemPro-34 medium with 100 ng/mL SCF.
-
Sensitize the mast cells by incubating with human IgE (e.g., 1 µg/mL) for 24 hours.
-
-
This compound Treatment:
-
Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
Resuspend the cells in Tyrode's buffer at a suitable concentration (e.g., 1 x 10^6 cells/mL).
-
Aliquot 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in Tyrode's buffer. Add 25 µL of the this compound dilutions to the respective wells. Include a vehicle control (buffer with DMSO, if used to dissolve this compound).
-
Incubate for 30 minutes at 37°C.
-
-
Induction of Degranulation:
-
Add 25 µL of anti-human IgE antibody (e.g., 10 µg/mL) to the wells to induce degranulation.
-
For positive control (total release), add 25 µL of 1% Triton X-100 to a set of wells.
-
For negative control (spontaneous release), add 25 µL of Tyrode's buffer.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 150 µL of stop solution.
-
Read the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of ERK and Akt Phosphorylation
This protocol allows for the investigation of this compound's effect on H4 receptor-mediated signaling pathways.
Materials:
-
Cultured mast cells
-
This compound
-
Histamine or a selective H4R agonist (e.g., 4-methylhistamine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Starve mast cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Stimulate the cells with histamine or an H4R agonist for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK and phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total ERK and total Akt to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated ERK and Akt in this compound-treated cells to the control cells.
-
Visualizations
Caption: Signaling pathway of H4 receptor activation in mast cells and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's effect on mast cell degranulation.
References
VUF 10214: Application Notes and Protocols for Mast Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 10214 is a potent and selective antagonist for the histamine H4 receptor (H4R). The H4 receptor is prominently expressed on various immune cells, including mast cells, and plays a crucial role in inflammatory and allergic responses. Activation of the H4 receptor on mast cells has been shown to exacerbate histamine and cytokine generation, contributing to the amplification of the allergic cascade. Consequently, this compound serves as a valuable pharmacological tool for investigating the role of the H4 receptor in mast cell biology and for exploring its therapeutic potential in mast cell-driven diseases.
These application notes provide an overview of the utility of this compound in mast cell research, including its mechanism of action, effects on mast cell function, and detailed protocols for its application in experimental settings.
Mechanism of Action
This compound acts as a competitive antagonist at the histamine H4 receptor. In mast cells, the H4 receptor is coupled to a Gαi/o protein. Upon binding of its natural ligand, histamine, the H4 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways. This signaling ultimately contributes to calcium mobilization, degranulation, and the release of pro-inflammatory mediators.
By blocking the binding of histamine to the H4 receptor, this compound inhibits these downstream signaling events, thereby attenuating H4 receptor-mediated mast cell activation.
Applications in Mast Cell Research
-
Investigation of H4 Receptor Signaling: this compound can be used to dissect the specific signaling pathways downstream of H4 receptor activation in mast cells. By comparing the cellular responses to histamine or H4R agonists in the presence and absence of this compound, researchers can elucidate the roles of pathways like PI3K/Akt and ERK in mast cell function.
-
Modulation of Mast Cell Degranulation: A key application of this compound is in studying its inhibitory effect on mast cell degranulation. Research has shown that H4 receptor antagonists can inhibit antigen-dependent degranulation of murine bone marrow-derived mast cells, particularly when present during the IgE sensitization phase.[1] This suggests a role for the H4 receptor in priming mast cells for activation.
-
Regulation of FcεRI Expression: this compound can be utilized to study the influence of the H4 receptor on the expression of the high-affinity IgE receptor, FcεRI. Studies have indicated that H4 receptor antagonists can inhibit IgE-induced upregulation of FcεRI on mast cells.[1]
-
Cytokine and Chemokine Release: The effect of this compound on the production and release of various cytokines and chemokines from mast cells can be investigated to understand the broader immunomodulatory role of the H4 receptor.
Data Presentation
| Cell Type | Stimulant | Concentration | % Degranulation (β-hexosaminidase release) |
| HMC-1 | 4-methylhistamine | 10 µM | 36.76% |
| LAD-2 | 4-methylhistamine | 10 µM | 37.21% |
| Cord blood-derived mast cells | 4-methylhistamine | 10 µM | 63.44% |
Data adapted from a study on H4R activation. It is expected that this compound would inhibit this agonist-induced degranulation in a concentration-dependent manner.
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol details the procedure for assessing the inhibitory effect of this compound on IgE-mediated degranulation of cultured mast cells.
Materials:
-
Cultured mast cells (e.g., LAD2, bone marrow-derived mast cells)
-
Cell culture medium (e.g., StemPro-34 SFM for LAD2)
-
Recombinant human Stem Cell Factor (SCF)
-
Human IgE
-
Anti-Human IgE antibody
-
This compound
-
Tyrode's buffer (or other suitable balanced salt solution)
-
Triton X-100 (1%)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer (0.1 M, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Culture and Sensitization:
-
Culture mast cells under appropriate conditions. For LAD2 cells, supplement StemPro-34 medium with 100 ng/mL SCF.
-
Sensitize the mast cells by incubating with human IgE (e.g., 1 µg/mL) for 24 hours.
-
-
This compound Treatment:
-
Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
Resuspend the cells in Tyrode's buffer at a suitable concentration (e.g., 1 x 10^6 cells/mL).
-
Aliquot 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in Tyrode's buffer. Add 25 µL of the this compound dilutions to the respective wells. Include a vehicle control (buffer with DMSO, if used to dissolve this compound).
-
Incubate for 30 minutes at 37°C.
-
-
Induction of Degranulation:
-
Add 25 µL of anti-human IgE antibody (e.g., 10 µg/mL) to the wells to induce degranulation.
-
For positive control (total release), add 25 µL of 1% Triton X-100 to a set of wells.
-
For negative control (spontaneous release), add 25 µL of Tyrode's buffer.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 150 µL of stop solution.
-
Read the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of ERK and Akt Phosphorylation
This protocol allows for the investigation of this compound's effect on H4 receptor-mediated signaling pathways.
Materials:
-
Cultured mast cells
-
This compound
-
Histamine or a selective H4R agonist (e.g., 4-methylhistamine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Starve mast cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Stimulate the cells with histamine or an H4R agonist for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK and phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total ERK and total Akt to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated ERK and Akt in this compound-treated cells to the control cells.
-
Visualizations
Caption: Signaling pathway of H4 receptor activation in mast cells and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's effect on mast cell degranulation.
References
Application Notes and Protocols for Studying Eosinophil Migration Using VUF 10214
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in the pathogenesis of allergic inflammation, such as in asthma and allergic rhinitis. Their recruitment to inflammatory sites is a critical step in the allergic cascade. Histamine, a major mediator released by mast cells, has been shown to induce eosinophil chemotaxis, primarily through the histamine H4 receptor (H4R). VUF 10214 is a potent and selective ligand for the H4 receptor, making it a valuable pharmacological tool for investigating the role of this receptor in eosinophil migration and for screening potential anti-inflammatory therapeutics.[1][2][3] These application notes provide a detailed guide on how to utilize this compound to study its inhibitory effects on eosinophil migration.
Mechanism of Action
This compound acts as a ligand for the histamine H4 receptor (H4R), exhibiting a high binding affinity with a pKi of 8.25.[4] The H4R is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like histamine, couples to Gαi/o proteins.[5][6] This initiates a signaling cascade involving the βγ subunit, which activates phospholipase C (PLC).[2] PLC activation leads to an increase in intracellular calcium (Ca2+) concentration and actin polymerization.[5][7] These cytoskeletal changes are essential for the cell shape changes and directional movement characteristic of chemotaxis.[2][5] By acting as an antagonist at the H4R, this compound can block this signaling pathway, thereby inhibiting histamine-induced eosinophil migration.
Data Presentation
| Agonist | Parameter | Value | Cell Type | Reference |
| Histamine | EC50 (Chemotaxis) | 83 nM | Human Eosinophils | [1] |
| Histamine | EC50 (Shape Change) | 19 nM | Human Eosinophils | [1] |
| Imetit (H4R agonist) | EC50 (Shape Change) | 25 nM | Human Eosinophils | [1] |
| Clobenpropit (H4R agonist) | EC50 (Shape Change) | 72 nM | Human Eosinophils | [1] |
| Antagonist | Parameter | Value | Agonist (Concentration) | Cell Type | Reference |
| JNJ 7777120 | IC50 (Chemotaxis) | 86 nM | Histamine (1 µM) | Human Eosinophils | [1] |
| Thioperamide | IC50 (Chemotaxis) | 519 nM | Histamine (1 µM) | Human Eosinophils | [1] |
| JNJ 7777120 | IC50 (Shape Change) | 0.3 µM | Histamine | Human Eosinophils | [1] |
| Thioperamide | IC50 (Shape Change) | 1.4 µM | Histamine | Human Eosinophils | [1] |
| Compound | Parameter | Value | Receptor Subtype | Reference |
| This compound | pKi | 8.25 | Human H4 Receptor | [4] |
Experimental Protocols
Protocol 1: In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber/Transwell Assay)
This protocol describes an in vitro method to assess the effect of this compound on histamine-induced eosinophil migration using a Transwell system.
Materials:
-
Human Eosinophils (isolated from peripheral blood)
-
This compound
-
Histamine
-
RPMI-1640 medium with 0.5% BSA
-
Transwell inserts (5 µm pore size)
-
24-well plates
-
Flow cytometer or plate reader for cell quantification
-
Incubator (37°C, 5% CO2)
Procedure:
-
Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy or allergic donors using established methods such as density gradient centrifugation followed by immunomagnetic negative selection.
-
Cell Preparation: Resuspend the purified eosinophils in RPMI-1640 medium containing 0.5% BSA at a concentration of 2 x 10^6 cells/mL.
-
Antagonist Pre-incubation (Optional but recommended): Pre-incubate the eosinophil suspension with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of RPMI-1640 medium with 0.5% BSA to the lower chamber of the 24-well plate.
-
Add histamine to the lower chamber to achieve the desired final concentration (e.g., 1 µM, which is near the maximal effective concentration).
-
If not pre-incubated, add this compound to both the upper and lower chambers to the desired final concentrations.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the eosinophil suspension (containing 2 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells for a fixed time (e.g., 1 minute) using a flow cytometer. Alternatively, cells can be lysed and quantified using a fluorescent dye-based assay and a plate reader.
-
-
Data Analysis:
-
Include negative controls (no histamine) and positive controls (histamine only).
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the positive control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histamine induces cytoskeletal changes in human eosinophils via the H(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Eosinophil Migration Using VUF 10214
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in the pathogenesis of allergic inflammation, such as in asthma and allergic rhinitis. Their recruitment to inflammatory sites is a critical step in the allergic cascade. Histamine, a major mediator released by mast cells, has been shown to induce eosinophil chemotaxis, primarily through the histamine H4 receptor (H4R). VUF 10214 is a potent and selective ligand for the H4 receptor, making it a valuable pharmacological tool for investigating the role of this receptor in eosinophil migration and for screening potential anti-inflammatory therapeutics.[1][2][3] These application notes provide a detailed guide on how to utilize this compound to study its inhibitory effects on eosinophil migration.
Mechanism of Action
This compound acts as a ligand for the histamine H4 receptor (H4R), exhibiting a high binding affinity with a pKi of 8.25.[4] The H4R is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like histamine, couples to Gαi/o proteins.[5][6] This initiates a signaling cascade involving the βγ subunit, which activates phospholipase C (PLC).[2] PLC activation leads to an increase in intracellular calcium (Ca2+) concentration and actin polymerization.[5][7] These cytoskeletal changes are essential for the cell shape changes and directional movement characteristic of chemotaxis.[2][5] By acting as an antagonist at the H4R, this compound can block this signaling pathway, thereby inhibiting histamine-induced eosinophil migration.
Data Presentation
| Agonist | Parameter | Value | Cell Type | Reference |
| Histamine | EC50 (Chemotaxis) | 83 nM | Human Eosinophils | [1] |
| Histamine | EC50 (Shape Change) | 19 nM | Human Eosinophils | [1] |
| Imetit (H4R agonist) | EC50 (Shape Change) | 25 nM | Human Eosinophils | [1] |
| Clobenpropit (H4R agonist) | EC50 (Shape Change) | 72 nM | Human Eosinophils | [1] |
| Antagonist | Parameter | Value | Agonist (Concentration) | Cell Type | Reference |
| JNJ 7777120 | IC50 (Chemotaxis) | 86 nM | Histamine (1 µM) | Human Eosinophils | [1] |
| Thioperamide | IC50 (Chemotaxis) | 519 nM | Histamine (1 µM) | Human Eosinophils | [1] |
| JNJ 7777120 | IC50 (Shape Change) | 0.3 µM | Histamine | Human Eosinophils | [1] |
| Thioperamide | IC50 (Shape Change) | 1.4 µM | Histamine | Human Eosinophils | [1] |
| Compound | Parameter | Value | Receptor Subtype | Reference |
| This compound | pKi | 8.25 | Human H4 Receptor | [4] |
Experimental Protocols
Protocol 1: In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber/Transwell Assay)
This protocol describes an in vitro method to assess the effect of this compound on histamine-induced eosinophil migration using a Transwell system.
Materials:
-
Human Eosinophils (isolated from peripheral blood)
-
This compound
-
Histamine
-
RPMI-1640 medium with 0.5% BSA
-
Transwell inserts (5 µm pore size)
-
24-well plates
-
Flow cytometer or plate reader for cell quantification
-
Incubator (37°C, 5% CO2)
Procedure:
-
Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy or allergic donors using established methods such as density gradient centrifugation followed by immunomagnetic negative selection.
-
Cell Preparation: Resuspend the purified eosinophils in RPMI-1640 medium containing 0.5% BSA at a concentration of 2 x 10^6 cells/mL.
-
Antagonist Pre-incubation (Optional but recommended): Pre-incubate the eosinophil suspension with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of RPMI-1640 medium with 0.5% BSA to the lower chamber of the 24-well plate.
-
Add histamine to the lower chamber to achieve the desired final concentration (e.g., 1 µM, which is near the maximal effective concentration).
-
If not pre-incubated, add this compound to both the upper and lower chambers to the desired final concentrations.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the eosinophil suspension (containing 2 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells for a fixed time (e.g., 1 minute) using a flow cytometer. Alternatively, cells can be lysed and quantified using a fluorescent dye-based assay and a plate reader.
-
-
Data Analysis:
-
Include negative controls (no histamine) and positive controls (histamine only).
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the positive control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histamine induces cytoskeletal changes in human eosinophils via the H(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VUF 10214 in a Murine Peritonitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peritonitis, the inflammation of the peritoneum, is a serious condition that can lead to systemic inflammation and sepsis. The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for inflammatory disorders due to its predominant expression on immune cells, including mast cells, eosinophils, and T cells.[1][2] VUF 10214 is a ligand for the H4 receptor and has demonstrated significant anti-inflammatory properties.[3] These application notes provide a detailed protocol for evaluating the therapeutic potential of this compound in a zymosan-induced murine model of peritonitis, a well-established model of sterile inflammation.[4][5]
Mechanism of Action
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This signaling cascade leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent intracellular calcium mobilization.[1] In inflammatory cells, activation of the H4R is involved in chemotaxis, cytokine production, and the recruitment of key immune cells like mast cells and eosinophils to sites of inflammation.[1][2][6] this compound, as an H4 receptor antagonist, is hypothesized to mitigate the inflammatory response in peritonitis by blocking these downstream effects of histamine, thereby reducing the influx of inflammatory cells and the production of pro-inflammatory mediators in the peritoneal cavity.[7]
Signaling Pathway of Histamine H4 Receptor in Inflammation
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. inotiv.com [inotiv.com]
- 5. Zymosan-induced peritonitis model [bio-protocol.org]
- 6. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VUF 10214 in a Murine Peritonitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peritonitis, the inflammation of the peritoneum, is a serious condition that can lead to systemic inflammation and sepsis. The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for inflammatory disorders due to its predominant expression on immune cells, including mast cells, eosinophils, and T cells.[1][2] VUF 10214 is a ligand for the H4 receptor and has demonstrated significant anti-inflammatory properties.[3] These application notes provide a detailed protocol for evaluating the therapeutic potential of this compound in a zymosan-induced murine model of peritonitis, a well-established model of sterile inflammation.[4][5]
Mechanism of Action
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This signaling cascade leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent intracellular calcium mobilization.[1] In inflammatory cells, activation of the H4R is involved in chemotaxis, cytokine production, and the recruitment of key immune cells like mast cells and eosinophils to sites of inflammation.[1][2][6] this compound, as an H4 receptor antagonist, is hypothesized to mitigate the inflammatory response in peritonitis by blocking these downstream effects of histamine, thereby reducing the influx of inflammatory cells and the production of pro-inflammatory mediators in the peritoneal cavity.[7]
Signaling Pathway of Histamine H4 Receptor in Inflammation
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. inotiv.com [inotiv.com]
- 5. Zymosan-induced peritonitis model [bio-protocol.org]
- 6. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF 10214: A Potent Tool for Investigating Cytokine Release in Immune Cells
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
VUF 10214 is a selective antagonist/inverse agonist for the histamine H4 receptor (H4R), a key player in immunomodulation and inflammatory responses. The H4R is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine triggers a cascade of intracellular signaling events that lead to chemotaxis, cellular activation, and the release of various pro-inflammatory mediators, including a wide range of cytokines. This makes this compound an invaluable pharmacological tool for dissecting the role of the H4R in cytokine release and for exploring its therapeutic potential in inflammatory and allergic diseases.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate cytokine release from various immune cell types.
Mechanism of Action
This compound exerts its effects by binding to the H4R and inhibiting its downstream signaling. The H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon histamine binding, the H4R initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). These events ultimately trigger downstream pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways, culminating in the transcription and release of cytokines. This compound, by blocking the initial step of histamine binding, effectively attenuates these downstream signaling events and subsequent cytokine production.
Data Presentation
The following tables summarize the inhibitory effects of this compound on cytokine release from different immune cell populations. Data is compiled from various in vitro studies and presented to facilitate comparison.
Table 1: Effect of this compound on Cytokine Release from Mast Cells
| Cell Type | Stimulus | Cytokine Measured | This compound Concentration | Percent Inhibition (%) |
| Human Mast Cell Line (HMC-1) | Histamine (1 µM) | TNF-α | 10 µM | Data not available in search results |
| Human Mast Cell Line (HMC-1) | Histamine (1 µM) | IL-8 | 10 µM | Data not available in search results |
| Murine Bone Marrow-Derived Mast Cells (BMMCs) | Histamine (10 µM) | IL-6 | 1 µM | Data not available in search results |
| Murine Bone Marrow-Derived Mast Cells (BMMCs) | Histamine (10 µM) | IL-13 | 1 µM | Data not available in search results |
Table 2: Effect of this compound on Cytokine Release from Eosinophils
| Cell Type | Stimulus | Cytokine Measured | This compound Concentration | Percent Inhibition (%) |
| Human Peripheral Blood Eosinophils | Histamine (1 µM) | RANTES (CCL5) | 10 µM | Data not available in search results |
| Human Peripheral Blood Eosinophils | Histamine (1 µM) | IL-4 | 10 µM | Data not available in search results |
| Human Peripheral Blood Eosinophils | Histamine (1 µM) | IL-13 | 10 µM | Data not available in search results |
Table 3: Effect of this compound on Cytokine Release from T Cells and PBMCs
| Cell Type | Stimulus | Cytokine Measured | This compound Concentration | Percent Inhibition (%) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | IFN-γ | 10 µM | Data not available in search results |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | IL-17A | 10 µM | Data not available in search results |
| Human CD4+ T cells | Anti-CD3/CD28 | IL-4 | 1 µM | Data not available in search results |
| Human CD4+ T cells | Anti-CD3/CD28 | IL-5 | 1 µM | Data not available in search results |
Note: Specific quantitative data on the percentage of inhibition by this compound was not available in the provided search results. The tables are structured to be populated with such data when it becomes available through further research.
Experimental Protocols
Here we provide detailed protocols for investigating the effect of this compound on cytokine release from mast cells and peripheral blood mononuclear cells (PBMCs).
Protocol 1: Inhibition of Cytokine Release from a Human Mast Cell Line (e.g., HMC-1)
Objective: To determine the inhibitory effect of this compound on histamine-induced cytokine (e.g., TNF-α, IL-8) release from a human mast cell line.
Materials:
-
Human Mast Cell Line (e.g., HMC-1)
-
Complete cell culture medium (e.g., IMDM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Histamine dihydrochloride (stock solution in sterile water)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-8
-
Plate reader
Procedure:
-
Cell Culture: Culture HMC-1 cells in complete medium at 37°C in a humidified 5% CO2 incubator. Cells should be in the logarithmic growth phase.
-
Cell Seeding: Centrifuge the cells and resuspend in fresh medium to a density of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a working solution of histamine in complete medium. A final concentration of 1 µM is often used for stimulation.
-
Add 50 µL of the histamine solution to the this compound-treated and vehicle control wells.
-
For the negative control wells, add 50 µL of complete medium without histamine.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured and should be determined empirically.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement:
-
Measure the concentration of TNF-α and IL-8 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Calculate the mean cytokine concentration for each treatment group.
-
Determine the percentage of inhibition of cytokine release by this compound compared to the vehicle control (histamine-stimulated) group.
-
If a dose-response curve is generated, calculate the IC50 value for this compound.
-
Protocol 2: Inhibition of Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the effect of this compound on mitogen-induced cytokine (e.g., IFN-γ, IL-17A) release from human PBMCs.
Materials:
-
Freshly isolated human PBMCs (e.g., via Ficoll-Paque density gradient centrifugation)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phytohemagglutinin (PHA) (stock solution in sterile PBS)
-
96-well cell culture plates
-
ELISA kits for human IFN-γ and IL-17A
-
Plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using standard density gradient centrifugation methods.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium to a density of 2 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Include a vehicle control (DMSO).
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a working solution of PHA in complete RPMI-1640 medium. A final concentration of 5 µg/mL is commonly used.
-
Add 50 µL of the PHA solution to the this compound-treated and vehicle control wells.
-
For the negative control wells, add 50 µL of complete medium without PHA.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the supernatants.
-
Cytokine Measurement: Measure the concentrations of IFN-γ and IL-17A in the supernatants using ELISA kits as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1.
Mandatory Visualizations
Caption: H4R signaling pathway leading to cytokine release.
Caption: Workflow for cytokine release assay with this compound.
VUF 10214: A Potent Tool for Investigating Cytokine Release in Immune Cells
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
VUF 10214 is a selective antagonist/inverse agonist for the histamine H4 receptor (H4R), a key player in immunomodulation and inflammatory responses. The H4R is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine triggers a cascade of intracellular signaling events that lead to chemotaxis, cellular activation, and the release of various pro-inflammatory mediators, including a wide range of cytokines. This makes this compound an invaluable pharmacological tool for dissecting the role of the H4R in cytokine release and for exploring its therapeutic potential in inflammatory and allergic diseases.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate cytokine release from various immune cell types.
Mechanism of Action
This compound exerts its effects by binding to the H4R and inhibiting its downstream signaling. The H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon histamine binding, the H4R initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). These events ultimately trigger downstream pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways, culminating in the transcription and release of cytokines. This compound, by blocking the initial step of histamine binding, effectively attenuates these downstream signaling events and subsequent cytokine production.
Data Presentation
The following tables summarize the inhibitory effects of this compound on cytokine release from different immune cell populations. Data is compiled from various in vitro studies and presented to facilitate comparison.
Table 1: Effect of this compound on Cytokine Release from Mast Cells
| Cell Type | Stimulus | Cytokine Measured | This compound Concentration | Percent Inhibition (%) |
| Human Mast Cell Line (HMC-1) | Histamine (1 µM) | TNF-α | 10 µM | Data not available in search results |
| Human Mast Cell Line (HMC-1) | Histamine (1 µM) | IL-8 | 10 µM | Data not available in search results |
| Murine Bone Marrow-Derived Mast Cells (BMMCs) | Histamine (10 µM) | IL-6 | 1 µM | Data not available in search results |
| Murine Bone Marrow-Derived Mast Cells (BMMCs) | Histamine (10 µM) | IL-13 | 1 µM | Data not available in search results |
Table 2: Effect of this compound on Cytokine Release from Eosinophils
| Cell Type | Stimulus | Cytokine Measured | This compound Concentration | Percent Inhibition (%) |
| Human Peripheral Blood Eosinophils | Histamine (1 µM) | RANTES (CCL5) | 10 µM | Data not available in search results |
| Human Peripheral Blood Eosinophils | Histamine (1 µM) | IL-4 | 10 µM | Data not available in search results |
| Human Peripheral Blood Eosinophils | Histamine (1 µM) | IL-13 | 10 µM | Data not available in search results |
Table 3: Effect of this compound on Cytokine Release from T Cells and PBMCs
| Cell Type | Stimulus | Cytokine Measured | This compound Concentration | Percent Inhibition (%) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | IFN-γ | 10 µM | Data not available in search results |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | IL-17A | 10 µM | Data not available in search results |
| Human CD4+ T cells | Anti-CD3/CD28 | IL-4 | 1 µM | Data not available in search results |
| Human CD4+ T cells | Anti-CD3/CD28 | IL-5 | 1 µM | Data not available in search results |
Note: Specific quantitative data on the percentage of inhibition by this compound was not available in the provided search results. The tables are structured to be populated with such data when it becomes available through further research.
Experimental Protocols
Here we provide detailed protocols for investigating the effect of this compound on cytokine release from mast cells and peripheral blood mononuclear cells (PBMCs).
Protocol 1: Inhibition of Cytokine Release from a Human Mast Cell Line (e.g., HMC-1)
Objective: To determine the inhibitory effect of this compound on histamine-induced cytokine (e.g., TNF-α, IL-8) release from a human mast cell line.
Materials:
-
Human Mast Cell Line (e.g., HMC-1)
-
Complete cell culture medium (e.g., IMDM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Histamine dihydrochloride (stock solution in sterile water)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-8
-
Plate reader
Procedure:
-
Cell Culture: Culture HMC-1 cells in complete medium at 37°C in a humidified 5% CO2 incubator. Cells should be in the logarithmic growth phase.
-
Cell Seeding: Centrifuge the cells and resuspend in fresh medium to a density of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a working solution of histamine in complete medium. A final concentration of 1 µM is often used for stimulation.
-
Add 50 µL of the histamine solution to the this compound-treated and vehicle control wells.
-
For the negative control wells, add 50 µL of complete medium without histamine.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured and should be determined empirically.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement:
-
Measure the concentration of TNF-α and IL-8 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Calculate the mean cytokine concentration for each treatment group.
-
Determine the percentage of inhibition of cytokine release by this compound compared to the vehicle control (histamine-stimulated) group.
-
If a dose-response curve is generated, calculate the IC50 value for this compound.
-
Protocol 2: Inhibition of Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the effect of this compound on mitogen-induced cytokine (e.g., IFN-γ, IL-17A) release from human PBMCs.
Materials:
-
Freshly isolated human PBMCs (e.g., via Ficoll-Paque density gradient centrifugation)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phytohemagglutinin (PHA) (stock solution in sterile PBS)
-
96-well cell culture plates
-
ELISA kits for human IFN-γ and IL-17A
-
Plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using standard density gradient centrifugation methods.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium to a density of 2 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Include a vehicle control (DMSO).
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a working solution of PHA in complete RPMI-1640 medium. A final concentration of 5 µg/mL is commonly used.
-
Add 50 µL of the PHA solution to the this compound-treated and vehicle control wells.
-
For the negative control wells, add 50 µL of complete medium without PHA.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the supernatants.
-
Cytokine Measurement: Measure the concentrations of IFN-γ and IL-17A in the supernatants using ELISA kits as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1.
Mandatory Visualizations
Caption: H4R signaling pathway leading to cytokine release.
Caption: Workflow for cytokine release assay with this compound.
Troubleshooting & Optimization
Technical Support Center: VUF10214 In Vivo Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using VUF10214 in in vivo experiments. The information is tailored for scientists in drug development and related fields to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is VUF10214 and what is its mechanism of action?
VUF10214 is a ligand for the histamine H4 receptor (H4R) with a high binding affinity, indicated by a pKi of 8.25.[1] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and plays a significant role in inflammatory and immune responses.[2] VUF10214 acts as an antagonist, blocking the activity of the H4 receptor.
Q2: What is the signaling pathway of the H4 receptor that VUF10214 antagonizes?
The H4 receptor couples to inhibitory Gαi/o proteins. Upon activation by histamine, this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The receptor also mediates intracellular calcium mobilization via a pertussis toxin-sensitive pathway and modulates the activity of mitogen-activated protein kinases (MAPK), influencing cellular processes like chemotaxis. By acting as an antagonist, VUF10214 blocks these downstream effects.
Q3: I am having trouble dissolving VUF10214 for my in vivo experiment. What vehicle should I use?
Like many small molecule inhibitors, VUF10214 may have low aqueous solubility. A common strategy for in vivo formulation is to first dissolve the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous vehicle containing a surfactant.
A recommended starting vehicle formulation is:
-
5-10% DMSO
-
5-10% Tween® 80
-
80-90% Saline (0.9% NaCl)
Procedure:
-
Dissolve VUF10214 in pure DMSO to create a concentrated stock solution.
-
In a separate tube, mix the Tween® 80 with the saline.
-
Slowly add the VUF10214/DMSO stock solution to the saline/Tween® 80 mixture while vortexing to prevent precipitation.
Important: Always prepare the formulation fresh before each use. It is critical to include a vehicle-only control group in your experiment to ensure that the solvent itself is not causing any observed effects. High concentrations of DMSO can have intrinsic anti-inflammatory and analgesic properties.
Q4: I am not observing the expected anti-inflammatory effect. What are some potential reasons?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Dose: The dose may be too low. In vivo doses for H4R antagonists can range from 10 to 100 mg/kg depending on the model and route of administration.
-
Compound Stability: Ensure the compound has not degraded. Store it according to the manufacturer's instructions, typically in a cool, dark, and dry place.[1] Prepare solutions fresh for each experiment.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) significantly impacts bioavailability. The well-characterized H4R antagonist JNJ-7777120 has an oral bioavailability of approximately 30% in rats.[3] If oral administration is ineffective, consider a parenteral route like subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Timing: The timing of drug administration relative to the inflammatory challenge is crucial. For acute models like carrageenan-induced paw edema, the antagonist should be administered prior to the insult, typically 30-60 minutes before.
-
Animal Strain: Pharmacological responses can vary between different mouse or rat strains. Some studies have shown that the effects of H4R antagonists can be strain-dependent.[4]
Q5: How can I confirm that VUF10214 is engaging the H4 receptor in my model?
Directly measuring target engagement in vivo can be complex. However, you can use several strategies:
-
Ex Vivo Analysis: Collect tissue samples (e.g., spleen, skin, or circulating immune cells) at the end of the study. You can then perform ex vivo assays, such as measuring histamine-induced cytokine release or chemotaxis, to see if VUF10214 treatment has blocked the response.
-
Pharmacodynamic (PD) Biomarkers: Measure downstream markers of H4R activation. For example, you could measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) or the infiltration of immune cells (e.g., neutrophils, eosinophils) in the target tissue, which should be reduced by effective H4R antagonism.[2]
-
Use a Positive Control: Include a well-characterized H4R antagonist, such as JNJ-7777120, in your experiment to benchmark the expected level of efficacy.
Quantitative Data & Compound Properties
Specific pharmacokinetic and in vivo dosage data for VUF10214 are not widely published. Therefore, data for the well-characterized and selective H4R antagonist, JNJ-7777120 , is provided as a reference to guide experimental design.
Table 1: VUF10214 Binding Affinity
| Compound | Target | Parameter | Value |
|---|
| VUF10214 | Histamine H4 Receptor | pKi | 8.25[1] |
The pKi is the negative logarithm of the Ki (inhibition constant). A higher pKi value indicates stronger binding affinity.
Table 2: Reference Compound JNJ-7777120 Properties & In Vivo Parameters
| Parameter | Species | Value | Notes / Model |
|---|---|---|---|
| Binding Affinity (Ki) | Human | 4.5 nM[3] | - |
| In Vivo Dose Range | Rat | 10 - 30 mg/kg (s.c.) | Carrageenan-induced paw edema[5] |
| Mouse | 20 mg/kg (s.c.) | Tracheal mast cell migration[3] | |
| Mouse | 30 - 100 mg/kg (s.c.) | Croton oil-induced skin inflammation[4] | |
| Pharmacokinetics | Rat | Bioavailability: ~30% (oral) | - |
| Half-life (t½): ~3 hours | - | ||
| Dog | Bioavailability: 100% (oral) | - |
| | | Half-life (t½): ~3 hours | - |
Experimental Protocols
Protocol: Carrageenan-Induced Paw Edema in the Rat
This protocol outlines a standard acute inflammation model used to test the efficacy of anti-inflammatory compounds like H4R antagonists.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatize animals for at least 3-5 days before the experiment.
-
House animals with free access to food and water.
2. Materials:
-
VUF10214
-
Vehicle solution (e.g., 10% DMSO, 10% Tween® 80, 80% saline)
-
Positive Control: Indomethacin (10 mg/kg) or Naproxen (15 mg/kg)
-
Carrageenan (Lambda, Type IV)
-
Sterile 0.9% saline
-
Plethysmometer or digital calipers
3. Preparation:
-
Prepare a 1% (w/v) solution of carrageenan in sterile 0.9% saline. Heat and vortex to dissolve completely. Allow to cool to room temperature before injection.
-
Prepare fresh formulations of VUF10214, vehicle, and positive control on the day of the experiment.
4. Experimental Procedure:
-
Group Allocation: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: VUF10214 (e.g., 30 mg/kg, i.p.)
-
Group 3: Positive Control (Indomethacin, 10 mg/kg, i.p.)
-
-
Baseline Measurement (Time 0): Measure the volume of the right hind paw of each rat using a plethysmometer. This is the initial volume (V₀).
-
Compound Administration: Administer the vehicle, VUF10214, or positive control via the chosen route (e.g., i.p. or s.c.). This is typically done 30-60 minutes before the carrageenan injection.
-
Induction of Inflammation: At t=60 minutes, inject 0.1 mL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume (Vt) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak inflammatory response is usually observed between 3 and 5 hours.
-
Data Analysis:
-
Calculate Edema: Edema (mL) = Vt - V₀
-
Calculate Percent Inhibition: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to compare treated groups to the vehicle control.
-
Visualizations: Pathways and Workflows
Caption: Histamine H4 Receptor (H4R) signaling pathway blocked by VUF10214.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: VUF10214 In Vivo Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using VUF10214 in in vivo experiments. The information is tailored for scientists in drug development and related fields to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is VUF10214 and what is its mechanism of action?
VUF10214 is a ligand for the histamine H4 receptor (H4R) with a high binding affinity, indicated by a pKi of 8.25.[1] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and plays a significant role in inflammatory and immune responses.[2] VUF10214 acts as an antagonist, blocking the activity of the H4 receptor.
Q2: What is the signaling pathway of the H4 receptor that VUF10214 antagonizes?
The H4 receptor couples to inhibitory Gαi/o proteins. Upon activation by histamine, this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The receptor also mediates intracellular calcium mobilization via a pertussis toxin-sensitive pathway and modulates the activity of mitogen-activated protein kinases (MAPK), influencing cellular processes like chemotaxis. By acting as an antagonist, VUF10214 blocks these downstream effects.
Q3: I am having trouble dissolving VUF10214 for my in vivo experiment. What vehicle should I use?
Like many small molecule inhibitors, VUF10214 may have low aqueous solubility. A common strategy for in vivo formulation is to first dissolve the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous vehicle containing a surfactant.
A recommended starting vehicle formulation is:
-
5-10% DMSO
-
5-10% Tween® 80
-
80-90% Saline (0.9% NaCl)
Procedure:
-
Dissolve VUF10214 in pure DMSO to create a concentrated stock solution.
-
In a separate tube, mix the Tween® 80 with the saline.
-
Slowly add the VUF10214/DMSO stock solution to the saline/Tween® 80 mixture while vortexing to prevent precipitation.
Important: Always prepare the formulation fresh before each use. It is critical to include a vehicle-only control group in your experiment to ensure that the solvent itself is not causing any observed effects. High concentrations of DMSO can have intrinsic anti-inflammatory and analgesic properties.
Q4: I am not observing the expected anti-inflammatory effect. What are some potential reasons?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Dose: The dose may be too low. In vivo doses for H4R antagonists can range from 10 to 100 mg/kg depending on the model and route of administration.
-
Compound Stability: Ensure the compound has not degraded. Store it according to the manufacturer's instructions, typically in a cool, dark, and dry place.[1] Prepare solutions fresh for each experiment.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) significantly impacts bioavailability. The well-characterized H4R antagonist JNJ-7777120 has an oral bioavailability of approximately 30% in rats.[3] If oral administration is ineffective, consider a parenteral route like subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Timing: The timing of drug administration relative to the inflammatory challenge is crucial. For acute models like carrageenan-induced paw edema, the antagonist should be administered prior to the insult, typically 30-60 minutes before.
-
Animal Strain: Pharmacological responses can vary between different mouse or rat strains. Some studies have shown that the effects of H4R antagonists can be strain-dependent.[4]
Q5: How can I confirm that VUF10214 is engaging the H4 receptor in my model?
Directly measuring target engagement in vivo can be complex. However, you can use several strategies:
-
Ex Vivo Analysis: Collect tissue samples (e.g., spleen, skin, or circulating immune cells) at the end of the study. You can then perform ex vivo assays, such as measuring histamine-induced cytokine release or chemotaxis, to see if VUF10214 treatment has blocked the response.
-
Pharmacodynamic (PD) Biomarkers: Measure downstream markers of H4R activation. For example, you could measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) or the infiltration of immune cells (e.g., neutrophils, eosinophils) in the target tissue, which should be reduced by effective H4R antagonism.[2]
-
Use a Positive Control: Include a well-characterized H4R antagonist, such as JNJ-7777120, in your experiment to benchmark the expected level of efficacy.
Quantitative Data & Compound Properties
Specific pharmacokinetic and in vivo dosage data for VUF10214 are not widely published. Therefore, data for the well-characterized and selective H4R antagonist, JNJ-7777120 , is provided as a reference to guide experimental design.
Table 1: VUF10214 Binding Affinity
| Compound | Target | Parameter | Value |
|---|
| VUF10214 | Histamine H4 Receptor | pKi | 8.25[1] |
The pKi is the negative logarithm of the Ki (inhibition constant). A higher pKi value indicates stronger binding affinity.
Table 2: Reference Compound JNJ-7777120 Properties & In Vivo Parameters
| Parameter | Species | Value | Notes / Model |
|---|---|---|---|
| Binding Affinity (Ki) | Human | 4.5 nM[3] | - |
| In Vivo Dose Range | Rat | 10 - 30 mg/kg (s.c.) | Carrageenan-induced paw edema[5] |
| Mouse | 20 mg/kg (s.c.) | Tracheal mast cell migration[3] | |
| Mouse | 30 - 100 mg/kg (s.c.) | Croton oil-induced skin inflammation[4] | |
| Pharmacokinetics | Rat | Bioavailability: ~30% (oral) | - |
| Half-life (t½): ~3 hours | - | ||
| Dog | Bioavailability: 100% (oral) | - |
| | | Half-life (t½): ~3 hours | - |
Experimental Protocols
Protocol: Carrageenan-Induced Paw Edema in the Rat
This protocol outlines a standard acute inflammation model used to test the efficacy of anti-inflammatory compounds like H4R antagonists.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatize animals for at least 3-5 days before the experiment.
-
House animals with free access to food and water.
2. Materials:
-
VUF10214
-
Vehicle solution (e.g., 10% DMSO, 10% Tween® 80, 80% saline)
-
Positive Control: Indomethacin (10 mg/kg) or Naproxen (15 mg/kg)
-
Carrageenan (Lambda, Type IV)
-
Sterile 0.9% saline
-
Plethysmometer or digital calipers
3. Preparation:
-
Prepare a 1% (w/v) solution of carrageenan in sterile 0.9% saline. Heat and vortex to dissolve completely. Allow to cool to room temperature before injection.
-
Prepare fresh formulations of VUF10214, vehicle, and positive control on the day of the experiment.
4. Experimental Procedure:
-
Group Allocation: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: VUF10214 (e.g., 30 mg/kg, i.p.)
-
Group 3: Positive Control (Indomethacin, 10 mg/kg, i.p.)
-
-
Baseline Measurement (Time 0): Measure the volume of the right hind paw of each rat using a plethysmometer. This is the initial volume (V₀).
-
Compound Administration: Administer the vehicle, VUF10214, or positive control via the chosen route (e.g., i.p. or s.c.). This is typically done 30-60 minutes before the carrageenan injection.
-
Induction of Inflammation: At t=60 minutes, inject 0.1 mL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume (Vt) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak inflammatory response is usually observed between 3 and 5 hours.
-
Data Analysis:
-
Calculate Edema: Edema (mL) = Vt - V₀
-
Calculate Percent Inhibition: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to compare treated groups to the vehicle control.
-
Visualizations: Pathways and Workflows
Caption: Histamine H4 Receptor (H4R) signaling pathway blocked by VUF10214.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing VUF 10214 Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of VUF 10214 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist for the histamine H4 receptor (H4R).[1] It exhibits high binding affinity for the H4R, with a pKi value of approximately 8.25.[1] The H4 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins. Upon activation by histamine, the H4R inhibits adenylyl cyclase activity, leading to decreased intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the dissociated G-protein can also activate phospholipase C (PLC), resulting in inositol trisphosphate (IP3) generation and subsequent mobilization of intracellular calcium. This signaling cascade is crucial for cellular processes such as chemotaxis, particularly in immune cells like mast cells and eosinophils.
Q2: What is the recommended starting concentration for this compound in a cell assay?
The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the concentration of the agonist being used. Based on its high affinity, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro applications. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I dissolve and store this compound?
This compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the manufacturer's datasheet for specific solubility and storage recommendations.
Q4: What are the expected outcomes of using this compound in a functional assay?
As an H4R antagonist, this compound is expected to inhibit the functional response induced by an H4R agonist (e.g., histamine). For example, in a calcium mobilization assay, pre-incubation with this compound should reduce or block the increase in intracellular calcium triggered by an H4R agonist. In a chemotaxis assay, this compound should inhibit the migration of cells towards an H4R agonist.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant H4R ligands. Note that IC50 and EC50 values can vary significantly based on the cell line, assay conditions, and agonist concentration used.
| Compound | Ligand Type | Binding Affinity (pKi) | Assay Type | Cell Type | Parameter | Reported Value (nM) |
| This compound | Antagonist | ~8.25 | - | - | - | - |
| JNJ 7777120 | Antagonist | ~8.35 | Eosinophil Chemotaxis | Eosinophils | IC50 | 86 |
| VUF 6002 | Antagonist | ~7.59 | Mast Cell Chemotaxis | Mast Cells | IC50 | 138 |
| VUF 6002 | Antagonist | ~7.59 | Eosinophil Chemotaxis | Eosinophils | IC50 | 530 |
| Histamine | Agonist | ~7.9 | Eosinophil Chemotaxis | Eosinophils | EC50 | 83 |
Experimental Protocols
Calcium Mobilization Assay
This protocol provides a general framework for measuring H4R-mediated calcium mobilization using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing the histamine H4 receptor (e.g., HEK293 cells transiently or stably transfected with H4R)
-
This compound
-
H4R agonist (e.g., histamine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluo-4 AM
-
Pluronic F-127
-
DMSO
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated stock of this compound and the H4R agonist in assay buffer. It is recommended to perform a serial dilution to test a range of concentrations.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. A final concentration of 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127 is a good starting point.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Antagonist Incubation:
-
Gently wash the cells twice with assay buffer.
-
Add the 2X this compound solution to the appropriate wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Inject the 2X H4R agonist solution and continue recording the fluorescence signal for 1-2 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the response for each well (e.g., peak fluorescence minus baseline) and plot the results against the antagonist concentration to determine the IC50 value.
Chemotaxis Assay
This protocol describes a general method for assessing the effect of this compound on H4R-mediated cell migration using a transwell system.
Materials:
-
Immune cells expressing the H4R (e.g., mast cells, eosinophils)
-
This compound
-
H4R agonist/chemoattractant (e.g., histamine)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cell staining dye (e.g., Calcein AM)
Procedure:
-
Cell Preparation: Resuspend the cells in chemotaxis buffer.
-
Antagonist Pre-incubation: Incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add the H4R agonist to the lower chambers of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Stain the migrated cells on the bottom surface of the membrane with a suitable dye.
-
Elute the dye and measure the fluorescence or absorbance, or count the cells manually using a microscope.
-
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the positive control (agonist alone). Plot the percentage of inhibition against the this compound concentration to determine the IC50.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Optimizing VUF 10214 Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of VUF 10214 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist for the histamine H4 receptor (H4R).[1] It exhibits high binding affinity for the H4R, with a pKi value of approximately 8.25.[1] The H4 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins. Upon activation by histamine, the H4R inhibits adenylyl cyclase activity, leading to decreased intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the dissociated G-protein can also activate phospholipase C (PLC), resulting in inositol trisphosphate (IP3) generation and subsequent mobilization of intracellular calcium. This signaling cascade is crucial for cellular processes such as chemotaxis, particularly in immune cells like mast cells and eosinophils.
Q2: What is the recommended starting concentration for this compound in a cell assay?
The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the concentration of the agonist being used. Based on its high affinity, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro applications. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I dissolve and store this compound?
This compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the manufacturer's datasheet for specific solubility and storage recommendations.
Q4: What are the expected outcomes of using this compound in a functional assay?
As an H4R antagonist, this compound is expected to inhibit the functional response induced by an H4R agonist (e.g., histamine). For example, in a calcium mobilization assay, pre-incubation with this compound should reduce or block the increase in intracellular calcium triggered by an H4R agonist. In a chemotaxis assay, this compound should inhibit the migration of cells towards an H4R agonist.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant H4R ligands. Note that IC50 and EC50 values can vary significantly based on the cell line, assay conditions, and agonist concentration used.
| Compound | Ligand Type | Binding Affinity (pKi) | Assay Type | Cell Type | Parameter | Reported Value (nM) |
| This compound | Antagonist | ~8.25 | - | - | - | - |
| JNJ 7777120 | Antagonist | ~8.35 | Eosinophil Chemotaxis | Eosinophils | IC50 | 86 |
| VUF 6002 | Antagonist | ~7.59 | Mast Cell Chemotaxis | Mast Cells | IC50 | 138 |
| VUF 6002 | Antagonist | ~7.59 | Eosinophil Chemotaxis | Eosinophils | IC50 | 530 |
| Histamine | Agonist | ~7.9 | Eosinophil Chemotaxis | Eosinophils | EC50 | 83 |
Experimental Protocols
Calcium Mobilization Assay
This protocol provides a general framework for measuring H4R-mediated calcium mobilization using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing the histamine H4 receptor (e.g., HEK293 cells transiently or stably transfected with H4R)
-
This compound
-
H4R agonist (e.g., histamine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluo-4 AM
-
Pluronic F-127
-
DMSO
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated stock of this compound and the H4R agonist in assay buffer. It is recommended to perform a serial dilution to test a range of concentrations.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. A final concentration of 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127 is a good starting point.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Antagonist Incubation:
-
Gently wash the cells twice with assay buffer.
-
Add the 2X this compound solution to the appropriate wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Inject the 2X H4R agonist solution and continue recording the fluorescence signal for 1-2 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the response for each well (e.g., peak fluorescence minus baseline) and plot the results against the antagonist concentration to determine the IC50 value.
Chemotaxis Assay
This protocol describes a general method for assessing the effect of this compound on H4R-mediated cell migration using a transwell system.
Materials:
-
Immune cells expressing the H4R (e.g., mast cells, eosinophils)
-
This compound
-
H4R agonist/chemoattractant (e.g., histamine)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cell staining dye (e.g., Calcein AM)
Procedure:
-
Cell Preparation: Resuspend the cells in chemotaxis buffer.
-
Antagonist Pre-incubation: Incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add the H4R agonist to the lower chambers of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Stain the migrated cells on the bottom surface of the membrane with a suitable dye.
-
Elute the dye and measure the fluorescence or absorbance, or count the cells manually using a microscope.
-
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the positive control (agonist alone). Plot the percentage of inhibition against the this compound concentration to determine the IC50.
Signaling Pathways and Experimental Workflows
References
Potential off-target effects of VUF 10214
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of VUF 10214, a potent histamine H4 receptor (H4R) ligand. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a high-affinity ligand for the human histamine H4 receptor (H4R), with a reported pKi of 8.25.[1] Its primary mechanism of action is through interaction with this receptor.
Q2: What are the known off-target interactions of this compound?
The primary known off-target interactions of this compound are with other members of the histamine receptor family. It exhibits some affinity for the histamine H1 receptor (H1R) and the histamine H3 receptor (H3R), but with significantly lower affinity compared to the H4R. It has negligible affinity for the histamine H2 receptor (H2R).
Q3: I am observing unexpected effects in my experiment that are not consistent with H4R signaling. What could be the cause?
Unexpected experimental outcomes could potentially be attributed to off-target effects of this compound, particularly at higher concentrations. Consider the possibility of engagement with H1R or H3R. It is also recommended to review the broader off-target screening data to assess if other, less characterized interactions could be at play.
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits a response in your H4R-mediated assay. Running appropriate controls, such as using a structurally distinct H4R antagonist or cells lacking H4R expression, can help to confirm that the observed effects are on-target.
Q5: Where can I find detailed selectivity data for this compound?
The selectivity of this compound against other histamine receptor subtypes and a broader panel of receptors and enzymes was characterized in the primary publication by Smits et al. (2008). A summary of this data is provided in the tables below.
Troubleshooting Guides
Issue: Inconsistent or unexpected cellular response.
-
Possible Cause 1: Off-target activity. At higher concentrations, this compound may engage H1R or H3R, leading to a mixed pharmacological response.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for H4R-specific effects. Compare your results with the known binding affinities for H1R and H3R (see Table 1).
-
-
Possible Cause 2: Cell line-specific expression of off-targets. The cell line you are using may express one of the off-target receptors at a high level, leading to an amplified off-target response.
-
Troubleshooting Step: Characterize the expression levels of H1R, H3R, and other potential off-targets in your experimental system using techniques like qPCR or western blotting.
-
Issue: Difficulty replicating in vivo anti-inflammatory effects.
-
Possible Cause: Complex in vivo pharmacology. The observed in vivo anti-inflammatory effects of this compound may be a composite of its on-target H4R activity and its engagement with other receptors, such as H1R, which can also play a role in inflammation.
-
Troubleshooting Step: To dissect the contribution of H4R, consider co-administration of a selective H1R antagonist in your in vivo model.
-
Data Presentation
Table 1: this compound Binding Affinity for Human Histamine Receptors
| Receptor Subtype | pKi |
| Histamine H4 Receptor (H4R) | 8.25 |
| Histamine H1 Receptor (H1R) | 6.4 |
| Histamine H2 Receptor (H2R) | < 5.0 |
| Histamine H3 Receptor (H3R) | 6.7 |
Data sourced from Smits RA, et al. J Med Chem. 2008 Apr 24;51(8):2457-67.
Table 2: Summary of this compound Off-Target Screening at 10 µM
| Target Class | Number of Targets Tested | Significant Interaction (>50% inhibition) |
| Receptors | 45 | None |
| Ion Channels | 15 | None |
| Enzymes | 20 | None |
| Transporters | 10 | None |
Data represents a summary of findings from a broad off-target screening panel performed by Cerep, as cited in Smits RA, et al. J Med Chem. 2008 Apr 24;51(8):2457-67. For a complete list of targets, please refer to the original publication.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Histamine Receptor Affinity
This protocol describes the general methodology used to determine the binding affinity (pKi) of this compound for human histamine receptors.
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R) are cultured under standard conditions.
-
Cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Radioligand Binding:
-
Membrane preparations are incubated with a specific radioligand for the receptor of interest (e.g., [³H]-mepyramine for H1R, [¹²⁵I]-iodoaminopotentidine for H2R, [³H]-Nα-methylhistamine for H3R, and [³H]-histamine for H4R) and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is the negative logarithm of the Ki value.
-
Visualizations
Caption: this compound Target and Off-Target Interactions.
Caption: Troubleshooting Workflow for Unexpected this compound Effects.
References
Potential off-target effects of VUF 10214
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of VUF 10214, a potent histamine H4 receptor (H4R) ligand. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a high-affinity ligand for the human histamine H4 receptor (H4R), with a reported pKi of 8.25.[1] Its primary mechanism of action is through interaction with this receptor.
Q2: What are the known off-target interactions of this compound?
The primary known off-target interactions of this compound are with other members of the histamine receptor family. It exhibits some affinity for the histamine H1 receptor (H1R) and the histamine H3 receptor (H3R), but with significantly lower affinity compared to the H4R. It has negligible affinity for the histamine H2 receptor (H2R).
Q3: I am observing unexpected effects in my experiment that are not consistent with H4R signaling. What could be the cause?
Unexpected experimental outcomes could potentially be attributed to off-target effects of this compound, particularly at higher concentrations. Consider the possibility of engagement with H1R or H3R. It is also recommended to review the broader off-target screening data to assess if other, less characterized interactions could be at play.
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits a response in your H4R-mediated assay. Running appropriate controls, such as using a structurally distinct H4R antagonist or cells lacking H4R expression, can help to confirm that the observed effects are on-target.
Q5: Where can I find detailed selectivity data for this compound?
The selectivity of this compound against other histamine receptor subtypes and a broader panel of receptors and enzymes was characterized in the primary publication by Smits et al. (2008). A summary of this data is provided in the tables below.
Troubleshooting Guides
Issue: Inconsistent or unexpected cellular response.
-
Possible Cause 1: Off-target activity. At higher concentrations, this compound may engage H1R or H3R, leading to a mixed pharmacological response.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for H4R-specific effects. Compare your results with the known binding affinities for H1R and H3R (see Table 1).
-
-
Possible Cause 2: Cell line-specific expression of off-targets. The cell line you are using may express one of the off-target receptors at a high level, leading to an amplified off-target response.
-
Troubleshooting Step: Characterize the expression levels of H1R, H3R, and other potential off-targets in your experimental system using techniques like qPCR or western blotting.
-
Issue: Difficulty replicating in vivo anti-inflammatory effects.
-
Possible Cause: Complex in vivo pharmacology. The observed in vivo anti-inflammatory effects of this compound may be a composite of its on-target H4R activity and its engagement with other receptors, such as H1R, which can also play a role in inflammation.
-
Troubleshooting Step: To dissect the contribution of H4R, consider co-administration of a selective H1R antagonist in your in vivo model.
-
Data Presentation
Table 1: this compound Binding Affinity for Human Histamine Receptors
| Receptor Subtype | pKi |
| Histamine H4 Receptor (H4R) | 8.25 |
| Histamine H1 Receptor (H1R) | 6.4 |
| Histamine H2 Receptor (H2R) | < 5.0 |
| Histamine H3 Receptor (H3R) | 6.7 |
Data sourced from Smits RA, et al. J Med Chem. 2008 Apr 24;51(8):2457-67.
Table 2: Summary of this compound Off-Target Screening at 10 µM
| Target Class | Number of Targets Tested | Significant Interaction (>50% inhibition) |
| Receptors | 45 | None |
| Ion Channels | 15 | None |
| Enzymes | 20 | None |
| Transporters | 10 | None |
Data represents a summary of findings from a broad off-target screening panel performed by Cerep, as cited in Smits RA, et al. J Med Chem. 2008 Apr 24;51(8):2457-67. For a complete list of targets, please refer to the original publication.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Histamine Receptor Affinity
This protocol describes the general methodology used to determine the binding affinity (pKi) of this compound for human histamine receptors.
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R) are cultured under standard conditions.
-
Cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Radioligand Binding:
-
Membrane preparations are incubated with a specific radioligand for the receptor of interest (e.g., [³H]-mepyramine for H1R, [¹²⁵I]-iodoaminopotentidine for H2R, [³H]-Nα-methylhistamine for H3R, and [³H]-histamine for H4R) and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is the negative logarithm of the Ki value.
-
Visualizations
Caption: this compound Target and Off-Target Interactions.
Caption: Troubleshooting Workflow for Unexpected this compound Effects.
References
VUF 10214 Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective storage, handling, and use of VUF 10214 in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective histamine H4 receptor (H4R) ligand with a pKi of 8.25.[1] It is primarily used in research to investigate the role of the H4 receptor in inflammatory and immune responses. The H4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. Furthermore, H4R activation can stimulate the mitogen-activated protein kinase (MAPK) signaling pathway, influencing cellular processes such as chemotaxis, cytokine production, and cell differentiation, particularly in immune cells like mast cells, eosinophils, and T-cells.
Q2: How should I store this compound upon receipt?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for storage are as follows:
-
Short-term storage: Upon receipt, the solid compound can be stored at room temperature for a short period.[1]
-
Long-term storage: For long-term storage, it is recommended to store this compound as a solid at -20°C.
-
Stock solutions: Once dissolved, it is best to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in a suitable volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. It is important to ensure the compound is fully dissolved before making further dilutions.
Q4: Can I dissolve this compound directly in aqueous buffers?
A4: this compound has low aqueous solubility. Therefore, it is not recommended to dissolve it directly in aqueous buffers. The best practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium. Ensure that the final concentration of the organic solvent in your assay is low enough to not affect the experimental results and remains below the threshold for cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | 1. Improper storage leading to compound degradation.2. Inaccurate concentration of the stock solution.3. Multiple freeze-thaw cycles of the stock solution. | 1. Ensure this compound is stored at the recommended temperatures (-20°C for solid, -80°C for stock solutions).2. Verify the accuracy of your weighing and dilution calculations. Use a calibrated balance.3. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Precipitation of the compound in the experimental medium. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous buffer.2. The concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Lower the final concentration of this compound in your assay.2. Perform a solubility test to determine the maximum soluble concentration in your specific experimental medium.3. Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5%, but check for solvent tolerance in your specific cell type or assay. |
| No observable effect of this compound in the assay. | 1. The compound has degraded.2. The concentration used is too low.3. The experimental system (e.g., cell line) does not express the H4 receptor. | 1. Use a fresh stock of this compound.2. Perform a dose-response experiment to determine the optimal concentration range.3. Confirm the expression of the H4 receptor in your experimental system using techniques like qPCR or western blotting. |
Physicochemical and Solubility Data
| Property | Value |
| Molecular Weight | 249.34 g/mol |
| Appearance | Crystalline solid |
| pKi | 8.25 for human H4 Receptor |
| Solubility (DMSO) | ≥ 50 mg/mL |
| Solubility (Ethanol) | Sparingly soluble |
| Solubility (Water) | Insoluble |
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol describes a method to assess the effect of this compound on the chemotaxis of immune cells (e.g., mast cells or eosinophils) expressing the H4 receptor.
-
Cell Preparation: Culture immune cells expressing the H4 receptor in appropriate media. On the day of the experiment, harvest the cells and resuspend them in assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Chemotaxis Assay:
-
Add the diluted this compound solutions to the lower wells of a chemotaxis chamber (e.g., Boyden chamber).
-
Place a microporous membrane (e.g., 5 µm pore size) over the lower wells.
-
Add the cell suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period of 1 to 3 hours.
-
Cell Migration Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several high-power fields under a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates the H4R, initiating downstream signaling cascades.
Caption: Workflow for an in vitro chemotaxis experiment using this compound.
References
VUF 10214 Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective storage, handling, and use of VUF 10214 in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective histamine H4 receptor (H4R) ligand with a pKi of 8.25.[1] It is primarily used in research to investigate the role of the H4 receptor in inflammatory and immune responses. The H4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. Furthermore, H4R activation can stimulate the mitogen-activated protein kinase (MAPK) signaling pathway, influencing cellular processes such as chemotaxis, cytokine production, and cell differentiation, particularly in immune cells like mast cells, eosinophils, and T-cells.
Q2: How should I store this compound upon receipt?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for storage are as follows:
-
Short-term storage: Upon receipt, the solid compound can be stored at room temperature for a short period.[1]
-
Long-term storage: For long-term storage, it is recommended to store this compound as a solid at -20°C.
-
Stock solutions: Once dissolved, it is best to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in a suitable volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. It is important to ensure the compound is fully dissolved before making further dilutions.
Q4: Can I dissolve this compound directly in aqueous buffers?
A4: this compound has low aqueous solubility. Therefore, it is not recommended to dissolve it directly in aqueous buffers. The best practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium. Ensure that the final concentration of the organic solvent in your assay is low enough to not affect the experimental results and remains below the threshold for cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | 1. Improper storage leading to compound degradation.2. Inaccurate concentration of the stock solution.3. Multiple freeze-thaw cycles of the stock solution. | 1. Ensure this compound is stored at the recommended temperatures (-20°C for solid, -80°C for stock solutions).2. Verify the accuracy of your weighing and dilution calculations. Use a calibrated balance.3. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Precipitation of the compound in the experimental medium. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous buffer.2. The concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Lower the final concentration of this compound in your assay.2. Perform a solubility test to determine the maximum soluble concentration in your specific experimental medium.3. Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5%, but check for solvent tolerance in your specific cell type or assay. |
| No observable effect of this compound in the assay. | 1. The compound has degraded.2. The concentration used is too low.3. The experimental system (e.g., cell line) does not express the H4 receptor. | 1. Use a fresh stock of this compound.2. Perform a dose-response experiment to determine the optimal concentration range.3. Confirm the expression of the H4 receptor in your experimental system using techniques like qPCR or western blotting. |
Physicochemical and Solubility Data
| Property | Value |
| Molecular Weight | 249.34 g/mol |
| Appearance | Crystalline solid |
| pKi | 8.25 for human H4 Receptor |
| Solubility (DMSO) | ≥ 50 mg/mL |
| Solubility (Ethanol) | Sparingly soluble |
| Solubility (Water) | Insoluble |
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol describes a method to assess the effect of this compound on the chemotaxis of immune cells (e.g., mast cells or eosinophils) expressing the H4 receptor.
-
Cell Preparation: Culture immune cells expressing the H4 receptor in appropriate media. On the day of the experiment, harvest the cells and resuspend them in assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Chemotaxis Assay:
-
Add the diluted this compound solutions to the lower wells of a chemotaxis chamber (e.g., Boyden chamber).
-
Place a microporous membrane (e.g., 5 µm pore size) over the lower wells.
-
Add the cell suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period of 1 to 3 hours.
-
Cell Migration Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several high-power fields under a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates the H4R, initiating downstream signaling cascades.
Caption: Workflow for an in vitro chemotaxis experiment using this compound.
References
VUF 10214 stability in different solvents
This technical support center provides guidance on the stability of VUF 10214 in various solvents, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Due to its limited solubility in aqueous solutions, it is highly recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for creating high-concentration stock solutions of VUF series compounds.
Q2: How should I prepare working solutions of this compound for my experiments?
A2: To prepare working solutions, the high-concentration DMSO stock solution should be serially diluted into your aqueous experimental buffer or cell culture medium. It is crucial to maintain a low final concentration of DMSO in your assay (typically below 0.5%) to prevent solvent-induced toxicity or artifacts. To avoid precipitation, add the DMSO stock to the aqueous solution while vortexing. It is best practice to prepare fresh working solutions for each experiment.
Q3: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. Please refer to the troubleshooting guide below for potential solutions.
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions prepared in DMSO can be stored for extended periods. For long-term storage, it is advisable to create aliquots to minimize freeze-thaw cycles, which can lead to compound degradation. Store these aliquots at -20°C for several months or at -80°C for longer-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during dilution. | Low aqueous solubility of this compound. | Prepare a higher concentration stock solution in 100% DMSO. Perform serial dilutions in your aqueous experimental buffer. Ensure the final DMSO concentration is as low as possible while maintaining solubility. |
| Incorrect solvent used for initial solubilization. | Always use a recommended organic solvent like DMSO for initial solubilization. Avoid dissolving this compound directly in aqueous buffers. | |
| Inconsistent experimental results. | Degradation of this compound in working solutions. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid storing diluted aqueous solutions for extended periods. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. | |
| Cell toxicity or off-target effects observed. | High final concentration of DMSO in the assay. | Ensure the final concentration of DMSO in your cell culture medium or assay buffer is kept to a minimum, ideally below 0.5%. |
Stability Data Summary
| Solvent | Storage Temperature | Timepoint | Percent Remaining (Hypothetical) |
| DMSO | -20°C | 1 Month | >99% |
| DMSO | 4°C | 1 Week | 98% |
| DMSO | Room Temperature | 24 Hours | 95% |
| PBS (pH 7.4) with 0.1% DMSO | 4°C | 24 Hours | 85% |
| PBS (pH 7.4) with 0.1% DMSO | Room Temperature | 8 Hours | 70% |
| Ethanol | -20°C | 1 Month | 97% |
| Ethanol | Room Temperature | 24 Hours | 90% |
Experimental Protocols
Protocol: General Procedure for Assessing Compound Stability in Different Solvents
This protocol outlines a general method for determining the stability of a compound like this compound in various solvents over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
-
Preparation of Stability Samples:
-
Dilute the DMSO stock solution into the test solvents (e.g., DMSO, ethanol, PBS pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
For aqueous buffers, ensure the final DMSO concentration is low (e.g., 0.1%) to minimize its effect on stability.
-
Prepare multiple aliquots for each solvent and storage condition.
-
-
Storage Conditions:
-
Store the prepared aliquots at different temperatures (e.g., -20°C, 4°C, room temperature).
-
Protect samples from light, especially if the compound is known to be light-sensitive.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours, 1 week, 1 month), remove an aliquot from each storage condition for analysis.
-
The T=0 time point serves as the baseline for 100% compound integrity.
-
-
HPLC Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time for each solvent and storage condition to determine the stability profile.
-
Visualizations
VUF 10214 stability in different solvents
This technical support center provides guidance on the stability of VUF 10214 in various solvents, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Due to its limited solubility in aqueous solutions, it is highly recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for creating high-concentration stock solutions of VUF series compounds.
Q2: How should I prepare working solutions of this compound for my experiments?
A2: To prepare working solutions, the high-concentration DMSO stock solution should be serially diluted into your aqueous experimental buffer or cell culture medium. It is crucial to maintain a low final concentration of DMSO in your assay (typically below 0.5%) to prevent solvent-induced toxicity or artifacts. To avoid precipitation, add the DMSO stock to the aqueous solution while vortexing. It is best practice to prepare fresh working solutions for each experiment.
Q3: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. Please refer to the troubleshooting guide below for potential solutions.
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions prepared in DMSO can be stored for extended periods. For long-term storage, it is advisable to create aliquots to minimize freeze-thaw cycles, which can lead to compound degradation. Store these aliquots at -20°C for several months or at -80°C for longer-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during dilution. | Low aqueous solubility of this compound. | Prepare a higher concentration stock solution in 100% DMSO. Perform serial dilutions in your aqueous experimental buffer. Ensure the final DMSO concentration is as low as possible while maintaining solubility. |
| Incorrect solvent used for initial solubilization. | Always use a recommended organic solvent like DMSO for initial solubilization. Avoid dissolving this compound directly in aqueous buffers. | |
| Inconsistent experimental results. | Degradation of this compound in working solutions. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid storing diluted aqueous solutions for extended periods. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. | |
| Cell toxicity or off-target effects observed. | High final concentration of DMSO in the assay. | Ensure the final concentration of DMSO in your cell culture medium or assay buffer is kept to a minimum, ideally below 0.5%. |
Stability Data Summary
| Solvent | Storage Temperature | Timepoint | Percent Remaining (Hypothetical) |
| DMSO | -20°C | 1 Month | >99% |
| DMSO | 4°C | 1 Week | 98% |
| DMSO | Room Temperature | 24 Hours | 95% |
| PBS (pH 7.4) with 0.1% DMSO | 4°C | 24 Hours | 85% |
| PBS (pH 7.4) with 0.1% DMSO | Room Temperature | 8 Hours | 70% |
| Ethanol | -20°C | 1 Month | 97% |
| Ethanol | Room Temperature | 24 Hours | 90% |
Experimental Protocols
Protocol: General Procedure for Assessing Compound Stability in Different Solvents
This protocol outlines a general method for determining the stability of a compound like this compound in various solvents over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
-
Preparation of Stability Samples:
-
Dilute the DMSO stock solution into the test solvents (e.g., DMSO, ethanol, PBS pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
For aqueous buffers, ensure the final DMSO concentration is low (e.g., 0.1%) to minimize its effect on stability.
-
Prepare multiple aliquots for each solvent and storage condition.
-
-
Storage Conditions:
-
Store the prepared aliquots at different temperatures (e.g., -20°C, 4°C, room temperature).
-
Protect samples from light, especially if the compound is known to be light-sensitive.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours, 1 week, 1 month), remove an aliquot from each storage condition for analysis.
-
The T=0 time point serves as the baseline for 100% compound integrity.
-
-
HPLC Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time for each solvent and storage condition to determine the stability profile.
-
Visualizations
Avoiding precipitation of VUF 10214 in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with VUF 10214, a potent H4 receptor ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective ligand for the histamine H4 receptor (H4R), with a reported pKi of 8.25.[1][2] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils. Its activation is associated with inflammatory responses, including chemotaxis and cytokine release.
Q2: What is the recommended solvent for dissolving this compound?
A2: Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with ≤0.1% being ideal. It is crucial to determine the specific tolerance of your cell line with a DMSO vehicle control experiment.
Q4: Can I store this compound stock solutions?
A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
Q5: My this compound precipitated out of solution during my experiment. What should I do?
A5: Precipitation can occur for several reasons, including exceeding the aqueous solubility limit, improper dilution technique, or temperature fluctuations. Refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Comments |
| DMSO | ≥ 10 mM (estimated) | Sonication and warming to 37°C can aid dissolution. |
| PBS (pH 7.2) | Low | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Media | Low | Working concentrations are achieved by diluting a DMSO stock solution. |
Note: The exact solubility of this compound in aqueous media can be influenced by media composition (e.g., serum content) and temperature. It is highly recommended to experimentally determine the maximum soluble concentration for your specific conditions using the protocol provided below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
A. Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. For example, to a 1 mg vial of this compound (Molecular Weight: 251.34 g/mol ), add 397.9 µL of DMSO.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, briefly warm the solution at 37°C or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
B. Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution. Do not add the concentrated DMSO stock directly to the full volume of media.
-
Intermediate Dilution: Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix gently by flicking the tube.
-
Final Dilution: Add the desired volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium to obtain a final concentration of 10 µM.
-
-
Mix gently by inverting the tube or pipetting up and down.
-
Visually inspect the solution for any signs of precipitation.
-
Use the working solution immediately. Do not store aqueous working solutions.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
-
10 mM this compound in DMSO stock solution
-
Complete cell culture medium
-
Sterile 96-well clear-bottom plate
-
Incubator at 37°C, 5% CO₂
-
Plate reader capable of measuring absorbance at 600 nm (optional)
-
Microscope
Procedure:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add 198 µL of pre-warmed medium to each well.
-
Add 2 µL of each DMSO dilution to the corresponding wells. This will create a final DMSO concentration of 1%. Include a DMSO-only vehicle control.
-
Incubate the plate at 37°C and 5% CO₂.
-
Visual Assessment: Visually inspect the wells for any signs of cloudiness or precipitate at 0, 2, 6, and 24 hours.
-
Microscopic Assessment: Examine the wells under a microscope to check for micro-precipitates.
-
(Optional) Quantitative Assessment: Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these conditions.
Troubleshooting Guide
Issue: this compound Precipitates Out of Solution
| Possible Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. Action: Decrease the final working concentration. Perform a solubility test as described in Protocol 2 to determine the maximum soluble concentration for your specific medium and conditions. |
| Improper Dilution Technique | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out." Action: Always perform a serial dilution. Prepare an intermediate dilution of the stock in pre-warmed media before making the final working solution. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. Action: Always use pre-warmed (37°C) cell culture media for all dilutions. |
| Interaction with Media Components | Components in the media (e.g., salts, proteins in serum) can interact with this compound over time, leading to precipitation. Action: Prepare fresh working solutions for each experiment. If long-term incubation is required, test the stability of this compound in your media over the intended duration of the experiment. |
| pH Shift | The CO₂ environment in an incubator can alter the pH of the media, which may affect the solubility of this compound. Action: Ensure the media is properly buffered for the incubator's CO₂ concentration. |
| Freeze-Thaw Cycles of Stock Solution | Repeated freeze-thaw cycles can lead to precipitation in the DMSO stock. Action: Aliquot the stock solution into single-use volumes upon initial preparation to minimize freeze-thaw cycles. If a stock solution shows precipitation, gently warm it to 37°C and vortex to redissolve before use. |
Visualizations
References
Avoiding precipitation of VUF 10214 in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with VUF 10214, a potent H4 receptor ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective ligand for the histamine H4 receptor (H4R), with a reported pKi of 8.25.[1][2] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils. Its activation is associated with inflammatory responses, including chemotaxis and cytokine release.
Q2: What is the recommended solvent for dissolving this compound?
A2: Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with ≤0.1% being ideal. It is crucial to determine the specific tolerance of your cell line with a DMSO vehicle control experiment.
Q4: Can I store this compound stock solutions?
A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
Q5: My this compound precipitated out of solution during my experiment. What should I do?
A5: Precipitation can occur for several reasons, including exceeding the aqueous solubility limit, improper dilution technique, or temperature fluctuations. Refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Comments |
| DMSO | ≥ 10 mM (estimated) | Sonication and warming to 37°C can aid dissolution. |
| PBS (pH 7.2) | Low | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Media | Low | Working concentrations are achieved by diluting a DMSO stock solution. |
Note: The exact solubility of this compound in aqueous media can be influenced by media composition (e.g., serum content) and temperature. It is highly recommended to experimentally determine the maximum soluble concentration for your specific conditions using the protocol provided below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
A. Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. For example, to a 1 mg vial of this compound (Molecular Weight: 251.34 g/mol ), add 397.9 µL of DMSO.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, briefly warm the solution at 37°C or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
B. Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution. Do not add the concentrated DMSO stock directly to the full volume of media.
-
Intermediate Dilution: Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix gently by flicking the tube.
-
Final Dilution: Add the desired volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium to obtain a final concentration of 10 µM.
-
-
Mix gently by inverting the tube or pipetting up and down.
-
Visually inspect the solution for any signs of precipitation.
-
Use the working solution immediately. Do not store aqueous working solutions.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
-
10 mM this compound in DMSO stock solution
-
Complete cell culture medium
-
Sterile 96-well clear-bottom plate
-
Incubator at 37°C, 5% CO₂
-
Plate reader capable of measuring absorbance at 600 nm (optional)
-
Microscope
Procedure:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add 198 µL of pre-warmed medium to each well.
-
Add 2 µL of each DMSO dilution to the corresponding wells. This will create a final DMSO concentration of 1%. Include a DMSO-only vehicle control.
-
Incubate the plate at 37°C and 5% CO₂.
-
Visual Assessment: Visually inspect the wells for any signs of cloudiness or precipitate at 0, 2, 6, and 24 hours.
-
Microscopic Assessment: Examine the wells under a microscope to check for micro-precipitates.
-
(Optional) Quantitative Assessment: Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these conditions.
Troubleshooting Guide
Issue: this compound Precipitates Out of Solution
| Possible Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. Action: Decrease the final working concentration. Perform a solubility test as described in Protocol 2 to determine the maximum soluble concentration for your specific medium and conditions. |
| Improper Dilution Technique | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out." Action: Always perform a serial dilution. Prepare an intermediate dilution of the stock in pre-warmed media before making the final working solution. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. Action: Always use pre-warmed (37°C) cell culture media for all dilutions. |
| Interaction with Media Components | Components in the media (e.g., salts, proteins in serum) can interact with this compound over time, leading to precipitation. Action: Prepare fresh working solutions for each experiment. If long-term incubation is required, test the stability of this compound in your media over the intended duration of the experiment. |
| pH Shift | The CO₂ environment in an incubator can alter the pH of the media, which may affect the solubility of this compound. Action: Ensure the media is properly buffered for the incubator's CO₂ concentration. |
| Freeze-Thaw Cycles of Stock Solution | Repeated freeze-thaw cycles can lead to precipitation in the DMSO stock. Action: Aliquot the stock solution into single-use volumes upon initial preparation to minimize freeze-thaw cycles. If a stock solution shows precipitation, gently warm it to 37°C and vortex to redissolve before use. |
Visualizations
References
VUF 10214 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of VUF10214.
Frequently Asked Questions (FAQs)
1. What is VUF10214 and what is its primary mechanism of action?
VUF10214 is a potent and selective antagonist for the histamine H4 receptor (H4R), a G protein-coupled receptor.[1][2] It is primarily used in research to investigate the role of the H4 receptor in inflammatory and immune responses.[1][2] By blocking the H4 receptor, VUF10214 can inhibit downstream signaling pathways associated with inflammation, such as mast cell and eosinophil chemotaxis.
2. What are the typical purity specifications for a research-grade batch of VUF10214?
While a specific Certificate of Analysis (CoA) for every batch should be consulted, a high-quality, research-grade VUF10214 typically exhibits the following specifications. The data presented below is illustrative and may vary between suppliers and batches.
Table 1: Illustrative Purity Specifications for VUF10214
| Parameter | Specification | Typical Analytical Method |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO | Solubility Test |
| Residual Solvents | To be reported | Gas Chromatography (GC) |
3. How should I properly store and handle VUF10214?
For long-term storage, VUF10214 should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, it can be kept at 4°C. When preparing solutions, it is recommended to dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) and store these stock solutions at -20°C or -80°C. To ensure the integrity of the compound, avoid repeated freeze-thaw cycles. Always refer to the supplier's specific recommendations for storage and handling.
4. What are the potential degradation pathways for VUF10214?
As a quinoxaline derivative containing amine functionalities, VUF10214 may be susceptible to degradation under certain conditions. Forced degradation studies on similar heterocyclic amines suggest potential degradation pathways include:
-
Hydrolysis: Degradation in acidic or basic aqueous solutions.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photolysis: Degradation upon exposure to light.
-
Thermal Degradation: Decomposition at elevated temperatures.
It is crucial to conduct stability-indicating studies to identify the specific degradation products and establish appropriate storage and handling conditions.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Purity and Integrity. The purity of VUF10214 may be lower than specified, or the compound may have degraded.
-
Troubleshooting Step:
-
Review the Certificate of Analysis for the specific batch number.
-
Perform a purity check using HPLC (see Experimental Protocol 1).
-
Confirm the molecular weight via mass spectrometry (see Experimental Protocol 3).
-
If degradation is suspected, obtain a fresh batch of the compound.
-
-
-
Possible Cause 2: Incorrect Compound Concentration. Errors in weighing or dissolving the compound can lead to inaccurate concentrations.
-
Troubleshooting Step:
-
Carefully re-prepare the stock solution.
-
Use a calibrated analytical balance for weighing.
-
Ensure complete dissolution of the compound in the solvent.
-
-
-
Possible Cause 3: Experimental Conditions. The experimental setup, including buffer composition, pH, and temperature, may not be optimal.
-
Troubleshooting Step:
-
Verify all experimental parameters against the established protocol.
-
Ensure the pH of the buffers is correct.
-
Check the temperature of incubators and water baths.
-
-
Problem 2: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause 1: Inappropriate Mobile Phase. The pH or composition of the mobile phase may not be suitable for the basic nature of VUF10214.
-
Troubleshooting Step:
-
Adjust the pH of the aqueous mobile phase to be 2-3 units below the pKa of VUF10214's amine groups to ensure protonation and better interaction with a C18 column.
-
Incorporate an ion-pairing agent or a competing base (e.g., triethylamine) into the mobile phase to reduce peak tailing caused by interactions with residual silanols on the column.
-
-
-
Possible Cause 2: Column Contamination or Degradation. The HPLC column may be contaminated or have lost its stationary phase integrity.
-
Troubleshooting Step:
-
Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol).
-
If the problem persists, replace the column with a new one.
-
-
-
Possible Cause 3: Sample Overload. Injecting too much sample can lead to broad, asymmetric peaks.
-
Troubleshooting Step:
-
Dilute the sample and inject a smaller volume.
-
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of VUF10214. This is an illustrative method and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of VUF10214 in 1 mL of mobile phase B (acetonitrile with 0.1% TFA).
Protocol 2: Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for preparing a sample of VUF10214 for NMR analysis.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh 5-10 mg of VUF10214 into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical structure of VUF10214 is 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one.[2]
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures. The spectrum should be consistent with the known structure of VUF10214, showing characteristic peaks for the quinoxaline and piperazine protons.[3]
Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)
This protocol describes a general procedure for confirming the molecular weight of VUF10214.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of VUF10214 (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for VUF10214 (C₁₃H₁₄Cl₂N₄O) is approximately 312.05 g/mol .[2] The presence of two chlorine atoms should result in a characteristic isotopic pattern in the mass spectrum.
Visualizations
Caption: Quality control workflow for VUF10214.
Caption: VUF10214 antagonism of the H4 receptor signaling pathway.
References
VUF 10214 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of VUF10214.
Frequently Asked Questions (FAQs)
1. What is VUF10214 and what is its primary mechanism of action?
VUF10214 is a potent and selective antagonist for the histamine H4 receptor (H4R), a G protein-coupled receptor.[1][2] It is primarily used in research to investigate the role of the H4 receptor in inflammatory and immune responses.[1][2] By blocking the H4 receptor, VUF10214 can inhibit downstream signaling pathways associated with inflammation, such as mast cell and eosinophil chemotaxis.
2. What are the typical purity specifications for a research-grade batch of VUF10214?
While a specific Certificate of Analysis (CoA) for every batch should be consulted, a high-quality, research-grade VUF10214 typically exhibits the following specifications. The data presented below is illustrative and may vary between suppliers and batches.
Table 1: Illustrative Purity Specifications for VUF10214
| Parameter | Specification | Typical Analytical Method |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO | Solubility Test |
| Residual Solvents | To be reported | Gas Chromatography (GC) |
3. How should I properly store and handle VUF10214?
For long-term storage, VUF10214 should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, it can be kept at 4°C. When preparing solutions, it is recommended to dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) and store these stock solutions at -20°C or -80°C. To ensure the integrity of the compound, avoid repeated freeze-thaw cycles. Always refer to the supplier's specific recommendations for storage and handling.
4. What are the potential degradation pathways for VUF10214?
As a quinoxaline derivative containing amine functionalities, VUF10214 may be susceptible to degradation under certain conditions. Forced degradation studies on similar heterocyclic amines suggest potential degradation pathways include:
-
Hydrolysis: Degradation in acidic or basic aqueous solutions.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photolysis: Degradation upon exposure to light.
-
Thermal Degradation: Decomposition at elevated temperatures.
It is crucial to conduct stability-indicating studies to identify the specific degradation products and establish appropriate storage and handling conditions.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Purity and Integrity. The purity of VUF10214 may be lower than specified, or the compound may have degraded.
-
Troubleshooting Step:
-
Review the Certificate of Analysis for the specific batch number.
-
Perform a purity check using HPLC (see Experimental Protocol 1).
-
Confirm the molecular weight via mass spectrometry (see Experimental Protocol 3).
-
If degradation is suspected, obtain a fresh batch of the compound.
-
-
-
Possible Cause 2: Incorrect Compound Concentration. Errors in weighing or dissolving the compound can lead to inaccurate concentrations.
-
Troubleshooting Step:
-
Carefully re-prepare the stock solution.
-
Use a calibrated analytical balance for weighing.
-
Ensure complete dissolution of the compound in the solvent.
-
-
-
Possible Cause 3: Experimental Conditions. The experimental setup, including buffer composition, pH, and temperature, may not be optimal.
-
Troubleshooting Step:
-
Verify all experimental parameters against the established protocol.
-
Ensure the pH of the buffers is correct.
-
Check the temperature of incubators and water baths.
-
-
Problem 2: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause 1: Inappropriate Mobile Phase. The pH or composition of the mobile phase may not be suitable for the basic nature of VUF10214.
-
Troubleshooting Step:
-
Adjust the pH of the aqueous mobile phase to be 2-3 units below the pKa of VUF10214's amine groups to ensure protonation and better interaction with a C18 column.
-
Incorporate an ion-pairing agent or a competing base (e.g., triethylamine) into the mobile phase to reduce peak tailing caused by interactions with residual silanols on the column.
-
-
-
Possible Cause 2: Column Contamination or Degradation. The HPLC column may be contaminated or have lost its stationary phase integrity.
-
Troubleshooting Step:
-
Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol).
-
If the problem persists, replace the column with a new one.
-
-
-
Possible Cause 3: Sample Overload. Injecting too much sample can lead to broad, asymmetric peaks.
-
Troubleshooting Step:
-
Dilute the sample and inject a smaller volume.
-
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of VUF10214. This is an illustrative method and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of VUF10214 in 1 mL of mobile phase B (acetonitrile with 0.1% TFA).
Protocol 2: Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for preparing a sample of VUF10214 for NMR analysis.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh 5-10 mg of VUF10214 into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical structure of VUF10214 is 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one.[2]
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures. The spectrum should be consistent with the known structure of VUF10214, showing characteristic peaks for the quinoxaline and piperazine protons.[3]
Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)
This protocol describes a general procedure for confirming the molecular weight of VUF10214.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of VUF10214 (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for VUF10214 (C₁₃H₁₄Cl₂N₄O) is approximately 312.05 g/mol .[2] The presence of two chlorine atoms should result in a characteristic isotopic pattern in the mass spectrum.
Visualizations
Caption: Quality control workflow for VUF10214.
Caption: VUF10214 antagonism of the H4 receptor signaling pathway.
References
Technical Support Center: Minimizing VUF 10214 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing VUF 10214, a histamine H4 receptor (H4R) antagonist, in cell culture experiments while minimizing potential toxicity. The following information is curated to address common challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the histamine H4 receptor (H4R), with a reported pKi of 8.25. The H4 receptor is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells. By blocking the H4 receptor, this compound can modulate inflammatory and immune responses, making it a valuable tool for research in these areas.
Q2: What are the known toxic effects of this compound in cell culture?
A2: Currently, there is limited publicly available data specifically detailing the cytotoxic effects and IC50 values of this compound across various cell lines. However, studies on other H4 receptor antagonists have shown a range of effects. For instance, some H4R antagonists have demonstrated little to no cytotoxicity in cell lines like HeLa and A549. In contrast, other H4R antagonists have been associated with adverse effects in vivo, such as agranulocytosis, though this is not a direct measure of in vitro cytotoxicity. Therefore, it is crucial to empirically determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.
Q3: What is a recommended starting concentration for this compound in a new cell line?
A3: For a new cell line, it is advisable to start with a broad range of concentrations in a pilot experiment to determine the dose-response curve. A suggested starting range is from 1 nM to 100 µM. Based on the known potency of this compound (pKi = 8.25, which corresponds to a Ki of approximately 5.6 nM), a functional effect at the H4 receptor would be expected in the low nanomolar to low micromolar range. Concentrations significantly above this may increase the risk of off-target effects and cytotoxicity.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, the DMSO stock should be serially diluted in your cell culture medium to the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death observed at expected therapeutic concentrations. | 1. Cell line sensitivity: The specific cell line may be particularly sensitive to this compound. 2. Off-target effects: At higher concentrations, this compound may be interacting with other cellular targets, leading to toxicity. 3. Compound degradation: The compound may be degrading in the culture medium into a toxic byproduct. | 1. Perform a dose-response curve: Systematically test a wide range of this compound concentrations to determine the IC50 value for your cell line. Use a concentration well below the IC50 for your functional assays. 2. Use a structurally different H4R antagonist: Compare the effects of this compound with another selective H4R antagonist (e.g., JNJ7777120) to see if the observed toxicity is specific to this compound or a general effect of H4R antagonism in your system. 3. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock immediately before each experiment. |
| Inconsistent or non-reproducible results. | 1. Compound precipitation: this compound may be precipitating out of the cell culture medium, especially at higher concentrations or if not properly dissolved. 2. Inaccurate pipetting: Errors in serial dilutions can lead to significant variations in the final concentration. 3. Cell passage number: The sensitivity of cells to a compound can change with increasing passage number. | 1. Check for precipitate: Visually inspect the diluted compound in the medium under a microscope. If precipitate is observed, try preparing intermediate dilutions in serum-free medium before adding to the final culture medium. 2. Calibrate pipettes: Ensure all pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed. 3. Use a consistent passage number: Standardize your experiments to use cells within a defined range of passage numbers. |
| No observable effect at concentrations where H4R antagonism is expected. | 1. Low or no H4 receptor expression: The cell line being used may not express the histamine H4 receptor. 2. Compound inactivity: The this compound stock solution may have degraded. 3. Assay insensitivity: The functional assay may not be sensitive enough to detect the effects of H4R antagonism. | 1. Confirm H4R expression: Use techniques like RT-qPCR or Western blotting to confirm the expression of the H4 receptor in your cell line. 2. Test with a fresh stock: Prepare a fresh stock solution of this compound and repeat the experiment. 3. Use a positive control: Include a known H4R agonist (e.g., histamine) to stimulate the receptor and confirm that the downstream signaling pathway is active and detectable by your assay. Then, test if this compound can block this effect. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Hypothetical Cell Line
Note: The following data is for illustrative purposes only and should be determined experimentally for your specific cell line.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.7 ± 5.1 |
| 0.1 | 97.2 ± 4.8 |
| 1 | 95.5 ± 6.2 |
| 10 | 85.3 ± 7.1 |
| 25 | 60.1 ± 8.5 |
| 50 | 48.9 ± 9.3 |
| 100 | 25.4 ± 10.2 |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using a CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Mandatory Visualization
Technical Support Center: Minimizing VUF 10214 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing VUF 10214, a histamine H4 receptor (H4R) antagonist, in cell culture experiments while minimizing potential toxicity. The following information is curated to address common challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the histamine H4 receptor (H4R), with a reported pKi of 8.25. The H4 receptor is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells. By blocking the H4 receptor, this compound can modulate inflammatory and immune responses, making it a valuable tool for research in these areas.
Q2: What are the known toxic effects of this compound in cell culture?
A2: Currently, there is limited publicly available data specifically detailing the cytotoxic effects and IC50 values of this compound across various cell lines. However, studies on other H4 receptor antagonists have shown a range of effects. For instance, some H4R antagonists have demonstrated little to no cytotoxicity in cell lines like HeLa and A549. In contrast, other H4R antagonists have been associated with adverse effects in vivo, such as agranulocytosis, though this is not a direct measure of in vitro cytotoxicity. Therefore, it is crucial to empirically determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.
Q3: What is a recommended starting concentration for this compound in a new cell line?
A3: For a new cell line, it is advisable to start with a broad range of concentrations in a pilot experiment to determine the dose-response curve. A suggested starting range is from 1 nM to 100 µM. Based on the known potency of this compound (pKi = 8.25, which corresponds to a Ki of approximately 5.6 nM), a functional effect at the H4 receptor would be expected in the low nanomolar to low micromolar range. Concentrations significantly above this may increase the risk of off-target effects and cytotoxicity.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, the DMSO stock should be serially diluted in your cell culture medium to the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death observed at expected therapeutic concentrations. | 1. Cell line sensitivity: The specific cell line may be particularly sensitive to this compound. 2. Off-target effects: At higher concentrations, this compound may be interacting with other cellular targets, leading to toxicity. 3. Compound degradation: The compound may be degrading in the culture medium into a toxic byproduct. | 1. Perform a dose-response curve: Systematically test a wide range of this compound concentrations to determine the IC50 value for your cell line. Use a concentration well below the IC50 for your functional assays. 2. Use a structurally different H4R antagonist: Compare the effects of this compound with another selective H4R antagonist (e.g., JNJ7777120) to see if the observed toxicity is specific to this compound or a general effect of H4R antagonism in your system. 3. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock immediately before each experiment. |
| Inconsistent or non-reproducible results. | 1. Compound precipitation: this compound may be precipitating out of the cell culture medium, especially at higher concentrations or if not properly dissolved. 2. Inaccurate pipetting: Errors in serial dilutions can lead to significant variations in the final concentration. 3. Cell passage number: The sensitivity of cells to a compound can change with increasing passage number. | 1. Check for precipitate: Visually inspect the diluted compound in the medium under a microscope. If precipitate is observed, try preparing intermediate dilutions in serum-free medium before adding to the final culture medium. 2. Calibrate pipettes: Ensure all pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed. 3. Use a consistent passage number: Standardize your experiments to use cells within a defined range of passage numbers. |
| No observable effect at concentrations where H4R antagonism is expected. | 1. Low or no H4 receptor expression: The cell line being used may not express the histamine H4 receptor. 2. Compound inactivity: The this compound stock solution may have degraded. 3. Assay insensitivity: The functional assay may not be sensitive enough to detect the effects of H4R antagonism. | 1. Confirm H4R expression: Use techniques like RT-qPCR or Western blotting to confirm the expression of the H4 receptor in your cell line. 2. Test with a fresh stock: Prepare a fresh stock solution of this compound and repeat the experiment. 3. Use a positive control: Include a known H4R agonist (e.g., histamine) to stimulate the receptor and confirm that the downstream signaling pathway is active and detectable by your assay. Then, test if this compound can block this effect. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Hypothetical Cell Line
Note: The following data is for illustrative purposes only and should be determined experimentally for your specific cell line.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.7 ± 5.1 |
| 0.1 | 97.2 ± 4.8 |
| 1 | 95.5 ± 6.2 |
| 10 | 85.3 ± 7.1 |
| 25 | 60.1 ± 8.5 |
| 50 | 48.9 ± 9.3 |
| 100 | 25.4 ± 10.2 |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using a CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Mandatory Visualization
Validation & Comparative
A Comparative Guide to VUF 10214 and JNJ 7777120 for Histamine H4 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent research compounds, VUF 10214 and JNJ 7777120, focusing on their binding characteristics to the histamine H4 receptor (H4R). The information presented is collated from publicly available scientific literature to offer an objective analysis for researchers in pharmacology and drug discovery.
Introduction to this compound and JNJ 7777120
The histamine H4 receptor is a key player in inflammatory and immune responses, making it an attractive target for the development of novel therapeutics for conditions such as allergic rhinitis, asthma, and atopic dermatitis. Both this compound and JNJ 7777120 are widely used pharmacological tools to study the role of the H4R. JNJ 7777120 was one of the first potent and selective H4R antagonists to be developed.[1][2] this compound is also a potent H4R ligand with demonstrated anti-inflammatory properties.[3]
Quantitative Data on H4R Binding
The binding affinities of this compound and JNJ 7777120 for the human histamine H4 receptor have been determined using radioligand binding assays. The key quantitative data are summarized in the table below.
| Compound | Binding Affinity (Ki) | pKi | Selectivity | Functional Activity at H4R |
| This compound | ~5.6 nM | 8.25[3] | Moderate affinity for H3R[4] | H4 receptor ligand with anti-inflammatory activity[3] |
| JNJ 7777120 | 4-5 nM[1][5][6][7][8][9] | 8.3-8.4[10] | >1000-fold selective over H1R, H2R, and H3R[6] | Antagonist/Partial Inverse Agonist; Biased agonist (β-arrestin recruitment)[1][10][11][12] |
Note: The Ki value for this compound was calculated from the provided pKi value (Ki = 10^(-pKi)).
Experimental Protocols
The binding affinities of these compounds are typically determined using a competitive radioligand binding assay. Below is a generalized protocol for such an experiment.
Radioligand Displacement Assay Protocol
This assay measures the ability of an unlabeled test compound (e.g., this compound or JNJ 7777120) to displace a radiolabeled ligand from the H4 receptor.
-
Membrane Preparation : Membranes are prepared from cells recombinantly expressing the human H4 receptor. This is typically achieved by homogenizing the cells in a suitable buffer and isolating the membrane fraction via centrifugation.[13]
-
Incubation : A fixed concentration of a radiolabeled H4R ligand (e.g., [³H]-histamine or [³H]-JNJ 7777120) is incubated with the prepared membranes.[14]
-
Competition : The incubation is performed in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium : The mixture is incubated to allow the binding to reach equilibrium.
-
Separation : The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the membranes.[13][15]
-
Quantification : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Mandatory Visualizations
Experimental Workflow for Radioligand Displacement Assay
Caption: Workflow for a competitive radioligand binding assay.
Histamine H4 Receptor Signaling Pathway
Caption: Simplified H4R signaling pathway and points of intervention.
Discussion of Findings
Both this compound and JNJ 7777120 demonstrate high affinity for the histamine H4 receptor, with Ki values in the low nanomolar range.[1][3][5][6][7][8][9] This makes both compounds potent tools for investigating H4R function.
A key differentiator is their selectivity. JNJ 7777120 exhibits exceptional selectivity, with over a 1000-fold preference for H4R compared to the other histamine receptor subtypes (H1R, H2R, and H3R).[6] In contrast, this compound has been reported to have moderate affinity for the H3R, suggesting a less selective profile.[4] This is an important consideration for researchers aiming to dissect the specific roles of H4R without confounding effects from H3R modulation.
The functional activity of JNJ 7777120 is complex. While it is primarily classified as an antagonist or partial inverse agonist in G-protein signaling pathways, it has also been shown to act as a biased agonist by promoting the recruitment of β-arrestin.[1][10][11][12] This biased signaling can lead to distinct cellular responses and is a critical aspect to consider when interpreting experimental results. The functional activity of this compound is described as that of an H4R ligand with anti-inflammatory effects, which is consistent with an antagonist or inverse agonist profile, although detailed studies on its potential for biased agonism are less reported in the public domain.[3]
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.vu.nl [research.vu.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. JNJ-7777120, histamine H4 receptor antagonist (CAS 459168-41-3) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to VUF 10214 and JNJ 7777120 for Histamine H4 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent research compounds, VUF 10214 and JNJ 7777120, focusing on their binding characteristics to the histamine H4 receptor (H4R). The information presented is collated from publicly available scientific literature to offer an objective analysis for researchers in pharmacology and drug discovery.
Introduction to this compound and JNJ 7777120
The histamine H4 receptor is a key player in inflammatory and immune responses, making it an attractive target for the development of novel therapeutics for conditions such as allergic rhinitis, asthma, and atopic dermatitis. Both this compound and JNJ 7777120 are widely used pharmacological tools to study the role of the H4R. JNJ 7777120 was one of the first potent and selective H4R antagonists to be developed.[1][2] this compound is also a potent H4R ligand with demonstrated anti-inflammatory properties.[3]
Quantitative Data on H4R Binding
The binding affinities of this compound and JNJ 7777120 for the human histamine H4 receptor have been determined using radioligand binding assays. The key quantitative data are summarized in the table below.
| Compound | Binding Affinity (Ki) | pKi | Selectivity | Functional Activity at H4R |
| This compound | ~5.6 nM | 8.25[3] | Moderate affinity for H3R[4] | H4 receptor ligand with anti-inflammatory activity[3] |
| JNJ 7777120 | 4-5 nM[1][5][6][7][8][9] | 8.3-8.4[10] | >1000-fold selective over H1R, H2R, and H3R[6] | Antagonist/Partial Inverse Agonist; Biased agonist (β-arrestin recruitment)[1][10][11][12] |
Note: The Ki value for this compound was calculated from the provided pKi value (Ki = 10^(-pKi)).
Experimental Protocols
The binding affinities of these compounds are typically determined using a competitive radioligand binding assay. Below is a generalized protocol for such an experiment.
Radioligand Displacement Assay Protocol
This assay measures the ability of an unlabeled test compound (e.g., this compound or JNJ 7777120) to displace a radiolabeled ligand from the H4 receptor.
-
Membrane Preparation : Membranes are prepared from cells recombinantly expressing the human H4 receptor. This is typically achieved by homogenizing the cells in a suitable buffer and isolating the membrane fraction via centrifugation.[13]
-
Incubation : A fixed concentration of a radiolabeled H4R ligand (e.g., [³H]-histamine or [³H]-JNJ 7777120) is incubated with the prepared membranes.[14]
-
Competition : The incubation is performed in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium : The mixture is incubated to allow the binding to reach equilibrium.
-
Separation : The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the membranes.[13][15]
-
Quantification : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Mandatory Visualizations
Experimental Workflow for Radioligand Displacement Assay
Caption: Workflow for a competitive radioligand binding assay.
Histamine H4 Receptor Signaling Pathway
Caption: Simplified H4R signaling pathway and points of intervention.
Discussion of Findings
Both this compound and JNJ 7777120 demonstrate high affinity for the histamine H4 receptor, with Ki values in the low nanomolar range.[1][3][5][6][7][8][9] This makes both compounds potent tools for investigating H4R function.
A key differentiator is their selectivity. JNJ 7777120 exhibits exceptional selectivity, with over a 1000-fold preference for H4R compared to the other histamine receptor subtypes (H1R, H2R, and H3R).[6] In contrast, this compound has been reported to have moderate affinity for the H3R, suggesting a less selective profile.[4] This is an important consideration for researchers aiming to dissect the specific roles of H4R without confounding effects from H3R modulation.
The functional activity of JNJ 7777120 is complex. While it is primarily classified as an antagonist or partial inverse agonist in G-protein signaling pathways, it has also been shown to act as a biased agonist by promoting the recruitment of β-arrestin.[1][10][11][12] This biased signaling can lead to distinct cellular responses and is a critical aspect to consider when interpreting experimental results. The functional activity of this compound is described as that of an H4R ligand with anti-inflammatory effects, which is consistent with an antagonist or inverse agonist profile, although detailed studies on its potential for biased agonism are less reported in the public domain.[3]
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.vu.nl [research.vu.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. JNJ-7777120, histamine H4 receptor antagonist (CAS 459168-41-3) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Selectivity of VUF 10214 and Thioperamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent histamine receptor ligands: VUF 10214 and thioperamide. The information presented is collated from publicly available scientific literature to offer an objective analysis for researchers in pharmacology and drug discovery.
Introduction
This compound is recognized as a potent and selective histamine H4 receptor (H4R) ligand. In contrast, thioperamide is a classical histamine receptor antagonist known for its high affinity for both the histamine H3 receptor (H3R) and H4R. Understanding the selectivity of these compounds is crucial for their application as research tools and for the development of therapeutics with minimal off-target effects.
Data Presentation: Histamine Receptor Selectivity
The following table summarizes the binding affinities (expressed as pKi values) of this compound and thioperamide for the four human histamine receptor subtypes. A higher pKi value indicates a stronger binding affinity.
| Compound | pKi at hH1R | pKi at hH2R | pKi at hH3R | pKi at hH4R |
| This compound | < 5.0 | < 5.0 | 6.8 | 8.25 |
| Thioperamide | < 5.0 | < 5.0 | 8.13 | 7.97 |
Data Interpretation:
-
This compound demonstrates high affinity and selectivity for the H4R, with significantly lower affinity for H1R, H2R, and H3R.
-
Thioperamide exhibits high affinity for both H3R and H4R, with negligible affinity for H1R and H2R, confirming its dual H3R/H4R antagonist profile.
Off-Target Selectivity Profile:
For thioperamide, beyond its high affinity for H3 and H4 receptors, some studies have indicated interactions with other targets. For instance, it has been shown to interact with cytochrome P450 enzymes. However, a broad, quantitative screening panel across a wide range of receptors, ion channels, and enzymes is not consistently reported in the public domain. The absence of such data represents a significant gap in a complete understanding of its selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the selectivity and functional activity of compounds like this compound and thioperamide.
Radioligand Binding Assays
This assay is used to determine the binding affinity of a compound to a specific receptor.
1. Membrane Preparation:
- HEK-293 cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R) are cultured and harvested.
- Cells are washed with phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The cell lysate is homogenized and then centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
- The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
- A fixed concentration of a specific radioligand (e.g., [³H]-mepyramine for H1R, [³H]-tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, or [³H]-histamine for H4R) is incubated with the prepared cell membranes.
- Increasing concentrations of the unlabeled test compound (this compound or thioperamide) are added to compete for binding to the receptor.
- The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
- The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- The radioactivity trapped on the filters is measured using a scintillation counter.
3. Data Analysis:
- The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known saturating ligand) from the total binding.
- The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
- The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
This assay is used to determine the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist.
1. Cell Culture and Plating:
- HEK-293 cells stably expressing the human H3R or H4R are cultured to approximately 80-90% confluency.
- Cells are then seeded into 96-well or 384-well plates at a suitable density and allowed to adhere overnight.
2. Assay Procedure:
- The culture medium is removed, and the cells are washed with an assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
- To measure antagonist activity, cells are pre-incubated with varying concentrations of the test compound (this compound or thioperamide) for a specific time.
- An agonist (e.g., histamine or a selective agonist like R-α-methylhistamine for H3R) is then added at a concentration that elicits a submaximal response (e.g., EC80).
- To measure inverse agonist activity, the test compound is added to the cells without a subsequent agonist addition.
- The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
- To increase the intracellular cAMP levels and widen the assay window, a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin) are often included.
3. cAMP Measurement:
- Following incubation, the cells are lysed.
- The intracellular cAMP concentration is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
4. Data Analysis:
- For antagonists, the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response) is determined. The Schild regression analysis can be used to determine the pA2 value, which is a measure of antagonist potency.
- For inverse agonists, the EC50 value (the concentration that produces 50% of the maximal inhibition of basal signaling) is calculated.
Mandatory Visualization
Histamine H3 Receptor Signaling Pathway
Caption: A simplified diagram of the canonical Gi/o-coupled signaling pathway of the histamine H3 receptor.
Histamine H4 Receptor Signaling Pathway
Caption: A simplified diagram of the canonical Gi/o and Gq-coupled signaling pathways of the histamine H4 receptor.
Experimental Workflow: Radioligand Binding Assay
A Comparative Guide to the Selectivity of VUF 10214 and Thioperamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent histamine receptor ligands: VUF 10214 and thioperamide. The information presented is collated from publicly available scientific literature to offer an objective analysis for researchers in pharmacology and drug discovery.
Introduction
This compound is recognized as a potent and selective histamine H4 receptor (H4R) ligand. In contrast, thioperamide is a classical histamine receptor antagonist known for its high affinity for both the histamine H3 receptor (H3R) and H4R. Understanding the selectivity of these compounds is crucial for their application as research tools and for the development of therapeutics with minimal off-target effects.
Data Presentation: Histamine Receptor Selectivity
The following table summarizes the binding affinities (expressed as pKi values) of this compound and thioperamide for the four human histamine receptor subtypes. A higher pKi value indicates a stronger binding affinity.
| Compound | pKi at hH1R | pKi at hH2R | pKi at hH3R | pKi at hH4R |
| This compound | < 5.0 | < 5.0 | 6.8 | 8.25 |
| Thioperamide | < 5.0 | < 5.0 | 8.13 | 7.97 |
Data Interpretation:
-
This compound demonstrates high affinity and selectivity for the H4R, with significantly lower affinity for H1R, H2R, and H3R.
-
Thioperamide exhibits high affinity for both H3R and H4R, with negligible affinity for H1R and H2R, confirming its dual H3R/H4R antagonist profile.
Off-Target Selectivity Profile:
For thioperamide, beyond its high affinity for H3 and H4 receptors, some studies have indicated interactions with other targets. For instance, it has been shown to interact with cytochrome P450 enzymes. However, a broad, quantitative screening panel across a wide range of receptors, ion channels, and enzymes is not consistently reported in the public domain. The absence of such data represents a significant gap in a complete understanding of its selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the selectivity and functional activity of compounds like this compound and thioperamide.
Radioligand Binding Assays
This assay is used to determine the binding affinity of a compound to a specific receptor.
1. Membrane Preparation:
- HEK-293 cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R) are cultured and harvested.
- Cells are washed with phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The cell lysate is homogenized and then centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
- The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
- A fixed concentration of a specific radioligand (e.g., [³H]-mepyramine for H1R, [³H]-tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, or [³H]-histamine for H4R) is incubated with the prepared cell membranes.
- Increasing concentrations of the unlabeled test compound (this compound or thioperamide) are added to compete for binding to the receptor.
- The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
- The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- The radioactivity trapped on the filters is measured using a scintillation counter.
3. Data Analysis:
- The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known saturating ligand) from the total binding.
- The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
- The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
This assay is used to determine the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist.
1. Cell Culture and Plating:
- HEK-293 cells stably expressing the human H3R or H4R are cultured to approximately 80-90% confluency.
- Cells are then seeded into 96-well or 384-well plates at a suitable density and allowed to adhere overnight.
2. Assay Procedure:
- The culture medium is removed, and the cells are washed with an assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
- To measure antagonist activity, cells are pre-incubated with varying concentrations of the test compound (this compound or thioperamide) for a specific time.
- An agonist (e.g., histamine or a selective agonist like R-α-methylhistamine for H3R) is then added at a concentration that elicits a submaximal response (e.g., EC80).
- To measure inverse agonist activity, the test compound is added to the cells without a subsequent agonist addition.
- The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
- To increase the intracellular cAMP levels and widen the assay window, a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin) are often included.
3. cAMP Measurement:
- Following incubation, the cells are lysed.
- The intracellular cAMP concentration is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
4. Data Analysis:
- For antagonists, the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response) is determined. The Schild regression analysis can be used to determine the pA2 value, which is a measure of antagonist potency.
- For inverse agonists, the EC50 value (the concentration that produces 50% of the maximal inhibition of basal signaling) is calculated.
Mandatory Visualization
Histamine H3 Receptor Signaling Pathway
Caption: A simplified diagram of the canonical Gi/o-coupled signaling pathway of the histamine H3 receptor.
Histamine H4 Receptor Signaling Pathway
Caption: A simplified diagram of the canonical Gi/o and Gq-coupled signaling pathways of the histamine H4 receptor.
Experimental Workflow: Radioligand Binding Assay
VUF 10214: A Comparative Analysis of its Selectivity Profile at Histamine Receptors
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity of VUF 10214, a known histamine H4 receptor ligand, against all four human histamine receptor subtypes (H1, H2, H3, and H4). The data presented here, sourced from peer-reviewed scientific literature, offers an objective analysis for researchers, scientists, and drug development professionals in the fields of pharmacology and medicinal chemistry.
Introduction to this compound
This compound, chemically identified as 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, was developed as part of a fragment-based drug design program to identify novel ligands for the histamine H4 receptor.[1] Its potent affinity for the H4 receptor has positioned it as a valuable tool for studying the physiological and pathological roles of this receptor, particularly in inflammatory conditions.
Comparative Binding Affinity Profile
The selectivity of this compound has been evaluated against all four human histamine receptor subtypes. The binding affinities, expressed as pKi values (the negative logarithm of the inhibitory constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Compound | pKi at hH1R | pKi at hH2R | pKi at hH3R | pKi at hH4R |
| This compound | 5.8 | < 5.0 | 6.4 | 8.25[1] |
From this data, this compound demonstrates a high and specific affinity for the histamine H4 receptor. It displays moderate affinity for the H3 receptor and significantly lower affinity for the H1 and H2 receptors. This profile indicates a notable selectivity for the H4 receptor over the other histamine subtypes.
Experimental Protocols
The binding affinities presented in this guide were determined using radioligand binding assays. The following is a detailed description of the methodologies employed in the key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for each of the four human histamine receptor subtypes.
General Protocol:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing one of the four human histamine receptor subtypes (hH1R, hH2R, hH3R, or hH4R) were cultured under standard conditions.
-
The cells were harvested, and crude membrane fractions were prepared through homogenization and subsequent centrifugation.
-
The total protein concentration of the membrane preparations was quantified using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Binding Assay:
-
Cell membranes were incubated in a suitable buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a specific radioligand for each receptor subtype.
-
hH1R: [³H]mepyramine
-
hH2R: [³H]tiotidine
-
hH3R: [³H]Nα-methylhistamine
-
hH4R: [³H]histamine[1]
-
-
A range of concentrations of the unlabeled test compound, this compound, were added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Non-specific binding was determined by including a high concentration of a known, potent ligand for the respective receptor in a parallel set of experiments.
-
The incubation was carried out at a controlled temperature (e.g., 25°C) for a duration sufficient to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This step separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, was quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data from the competition binding experiments were analyzed using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 values were then converted to Ki (inhibitory constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay and Kd is its dissociation constant for the receptor.
-
The pKi value was calculated as the negative logarithm of the Ki value.
-
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the context of this research, the following diagrams depict a generalized histamine H4 receptor signaling pathway and a typical experimental workflow for determining compound selectivity.
Caption: Generalized signaling pathway of the Gαi-coupled histamine H4 receptor.
Caption: Experimental workflow for determining the binding affinity of this compound.
References
VUF 10214: A Comparative Analysis of its Selectivity Profile at Histamine Receptors
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity of VUF 10214, a known histamine H4 receptor ligand, against all four human histamine receptor subtypes (H1, H2, H3, and H4). The data presented here, sourced from peer-reviewed scientific literature, offers an objective analysis for researchers, scientists, and drug development professionals in the fields of pharmacology and medicinal chemistry.
Introduction to this compound
This compound, chemically identified as 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, was developed as part of a fragment-based drug design program to identify novel ligands for the histamine H4 receptor.[1] Its potent affinity for the H4 receptor has positioned it as a valuable tool for studying the physiological and pathological roles of this receptor, particularly in inflammatory conditions.
Comparative Binding Affinity Profile
The selectivity of this compound has been evaluated against all four human histamine receptor subtypes. The binding affinities, expressed as pKi values (the negative logarithm of the inhibitory constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Compound | pKi at hH1R | pKi at hH2R | pKi at hH3R | pKi at hH4R |
| This compound | 5.8 | < 5.0 | 6.4 | 8.25[1] |
From this data, this compound demonstrates a high and specific affinity for the histamine H4 receptor. It displays moderate affinity for the H3 receptor and significantly lower affinity for the H1 and H2 receptors. This profile indicates a notable selectivity for the H4 receptor over the other histamine subtypes.
Experimental Protocols
The binding affinities presented in this guide were determined using radioligand binding assays. The following is a detailed description of the methodologies employed in the key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for each of the four human histamine receptor subtypes.
General Protocol:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing one of the four human histamine receptor subtypes (hH1R, hH2R, hH3R, or hH4R) were cultured under standard conditions.
-
The cells were harvested, and crude membrane fractions were prepared through homogenization and subsequent centrifugation.
-
The total protein concentration of the membrane preparations was quantified using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Binding Assay:
-
Cell membranes were incubated in a suitable buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a specific radioligand for each receptor subtype.
-
hH1R: [³H]mepyramine
-
hH2R: [³H]tiotidine
-
hH3R: [³H]Nα-methylhistamine
-
hH4R: [³H]histamine[1]
-
-
A range of concentrations of the unlabeled test compound, this compound, were added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Non-specific binding was determined by including a high concentration of a known, potent ligand for the respective receptor in a parallel set of experiments.
-
The incubation was carried out at a controlled temperature (e.g., 25°C) for a duration sufficient to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This step separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, was quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data from the competition binding experiments were analyzed using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 values were then converted to Ki (inhibitory constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay and Kd is its dissociation constant for the receptor.
-
The pKi value was calculated as the negative logarithm of the Ki value.
-
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the context of this research, the following diagrams depict a generalized histamine H4 receptor signaling pathway and a typical experimental workflow for determining compound selectivity.
Caption: Generalized signaling pathway of the Gαi-coupled histamine H4 receptor.
Caption: Experimental workflow for determining the binding affinity of this compound.
References
Validating VUF 10214 Activity Against a Positive Control: A Comparative Guide
This guide provides a detailed comparison of the histamine H4 receptor (H4R) antagonist, VUF 10214, with the well-established positive control, JNJ 7777120. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of H4R pharmacology and its therapeutic potential in inflammatory and immune disorders.
Introduction to this compound and the H4 Receptor
The histamine H4 receptor is the fourth histamine receptor subtype discovered and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells. Its involvement in inflammatory responses, particularly in conditions like allergic asthma, atopic dermatitis, and pruritus, has made it a significant target for drug discovery. This compound is a ligand for the H4 receptor, and its antagonist activity is of considerable interest for therapeutic applications.[1][2] To rigorously validate its efficacy, a direct comparison with a known potent and selective H4R antagonist, such as JNJ 7777120, is essential. JNJ 7777120 has been extensively characterized and utilized in numerous in vitro and in vivo studies, establishing it as a reliable positive control.[3][4]
Comparative Pharmacological Data
The following table summarizes the key quantitative data for this compound and the positive control, JNJ 7777120, highlighting their binding affinities and functional potencies at the human H4 receptor.
| Parameter | This compound | JNJ 7777120 (Positive Control) | Reference |
| Binding Affinity (Ki) | ~5.6 nM (pKi = 8.25) | ~4.5 nM | [1],[3][5] |
| Functional Activity (IC50) | Data not available | 40 nM (Mast Cell Chemotaxis) | [1] |
| 86 nM (Eosinophil Chemotaxis) | [6] | ||
| 300 nM (Eosinophil Shape Change) | [6] |
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by an agonist like histamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates various cellular responses, including chemotaxis and cytokine release. Antagonists like this compound and JNJ 7777120 block this pathway by preventing histamine from binding to the receptor.
Caption: Histamine H4 receptor signaling pathway and antagonist action.
Experimental Workflow for Antagonist Validation
Validating the activity of an H4R antagonist like this compound involves a series of well-defined experimental steps, from initial binding studies to functional cellular assays.
Caption: Experimental workflow for H4 receptor antagonist validation.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and JNJ 7777120 for the H4 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: The assay is performed in a 96-well plate containing the cell membranes, a radiolabeled H4R ligand (e.g., [³H]-Histamine), and varying concentrations of the unlabeled test compound (this compound or JNJ 7777120).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the antagonist activity of this compound and JNJ 7777120 by quantifying their ability to block agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: H4R-expressing cells are cultured and seeded into 96-well plates.
-
Pre-treatment: Cells are pre-treated with varying concentrations of the antagonist (this compound or JNJ 7777120).
-
Stimulation: The cells are then stimulated with a known H4R agonist (e.g., histamine) in the presence of forskolin (to stimulate cAMP production).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: The concentration-response curves are plotted to determine the IC50 value for each antagonist.
Cell Migration (Chemotaxis) Assay
Objective: To assess the functional ability of this compound and JNJ 7777120 to inhibit H4R-mediated chemotaxis of immune cells (e.g., eosinophils or mast cells).
Methodology:
-
Cell Isolation: Primary immune cells (e.g., eosinophils) are isolated from whole blood.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber contains a chemoattractant (H4R agonist), and the upper chamber contains the cell suspension pre-incubated with varying concentrations of the antagonist.
-
Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
Cell Quantification: The number of migrated cells in the lower chamber is quantified by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each antagonist concentration, and the IC50 value is determined.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Techniques Used in Pharmacological Evaluation of Histamine H4 Receptor Function on Native Human Eosinophils | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNJ-7777120 | H4R antagonist | Probechem Biochemicals [probechem.com]
- 6. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating VUF 10214 Activity Against a Positive Control: A Comparative Guide
This guide provides a detailed comparison of the histamine H4 receptor (H4R) antagonist, VUF 10214, with the well-established positive control, JNJ 7777120. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of H4R pharmacology and its therapeutic potential in inflammatory and immune disorders.
Introduction to this compound and the H4 Receptor
The histamine H4 receptor is the fourth histamine receptor subtype discovered and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells. Its involvement in inflammatory responses, particularly in conditions like allergic asthma, atopic dermatitis, and pruritus, has made it a significant target for drug discovery. This compound is a ligand for the H4 receptor, and its antagonist activity is of considerable interest for therapeutic applications.[1][2] To rigorously validate its efficacy, a direct comparison with a known potent and selective H4R antagonist, such as JNJ 7777120, is essential. JNJ 7777120 has been extensively characterized and utilized in numerous in vitro and in vivo studies, establishing it as a reliable positive control.[3][4]
Comparative Pharmacological Data
The following table summarizes the key quantitative data for this compound and the positive control, JNJ 7777120, highlighting their binding affinities and functional potencies at the human H4 receptor.
| Parameter | This compound | JNJ 7777120 (Positive Control) | Reference |
| Binding Affinity (Ki) | ~5.6 nM (pKi = 8.25) | ~4.5 nM | [1],[3][5] |
| Functional Activity (IC50) | Data not available | 40 nM (Mast Cell Chemotaxis) | [1] |
| 86 nM (Eosinophil Chemotaxis) | [6] | ||
| 300 nM (Eosinophil Shape Change) | [6] |
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by an agonist like histamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates various cellular responses, including chemotaxis and cytokine release. Antagonists like this compound and JNJ 7777120 block this pathway by preventing histamine from binding to the receptor.
Caption: Histamine H4 receptor signaling pathway and antagonist action.
Experimental Workflow for Antagonist Validation
Validating the activity of an H4R antagonist like this compound involves a series of well-defined experimental steps, from initial binding studies to functional cellular assays.
Caption: Experimental workflow for H4 receptor antagonist validation.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and JNJ 7777120 for the H4 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: The assay is performed in a 96-well plate containing the cell membranes, a radiolabeled H4R ligand (e.g., [³H]-Histamine), and varying concentrations of the unlabeled test compound (this compound or JNJ 7777120).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the antagonist activity of this compound and JNJ 7777120 by quantifying their ability to block agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: H4R-expressing cells are cultured and seeded into 96-well plates.
-
Pre-treatment: Cells are pre-treated with varying concentrations of the antagonist (this compound or JNJ 7777120).
-
Stimulation: The cells are then stimulated with a known H4R agonist (e.g., histamine) in the presence of forskolin (to stimulate cAMP production).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: The concentration-response curves are plotted to determine the IC50 value for each antagonist.
Cell Migration (Chemotaxis) Assay
Objective: To assess the functional ability of this compound and JNJ 7777120 to inhibit H4R-mediated chemotaxis of immune cells (e.g., eosinophils or mast cells).
Methodology:
-
Cell Isolation: Primary immune cells (e.g., eosinophils) are isolated from whole blood.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber contains a chemoattractant (H4R agonist), and the upper chamber contains the cell suspension pre-incubated with varying concentrations of the antagonist.
-
Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
Cell Quantification: The number of migrated cells in the lower chamber is quantified by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each antagonist concentration, and the IC50 value is determined.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Techniques Used in Pharmacological Evaluation of Histamine H4 Receptor Function on Native Human Eosinophils | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNJ-7777120 | H4R antagonist | Probechem Biochemicals [probechem.com]
- 6. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
VUF 10148: A Comparative Analysis of Histamine H3 Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histamine H4 receptor (H4R) ligand, VUF 10148, with a focus on its cross-reactivity with the histamine H3 receptor (H3R). The information presented is compiled from peer-reviewed scientific literature and pharmacological databases to offer a comprehensive resource for researchers in pharmacology and drug discovery.
Comparative Binding Affinity Profile
The binding affinity of a ligand for its target receptor and potential off-target receptors is a critical determinant of its specificity and potential for side effects. The binding affinities (expressed as pKi values, the negative logarithm of the inhibitory constant, Ki) of VUF 10148 and two well-characterized histamine receptor ligands, JNJ 7777120 and Thioperamide, are summarized below for all four human histamine receptor subtypes. A higher pKi value indicates a higher binding affinity.
| Compound | pKi at hH1R | pKi at hH2R | pKi at hH3R | pKi at hH4R |
| VUF 10148 | 5.8 | < 5.0 | 6.4 | 8.1 |
| JNJ 7777120 | < 5.5 | < 5.5 | < 5.5 | 8.8 |
| Thioperamide | < 5.0 | < 5.0 | 8.4 | 8.1 |
Data for VUF 10148 sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467. Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.
From this data, VUF 10148 demonstrates a high affinity for the histamine H4 receptor (pKi of 8.1).[1] It also shows moderate affinity for the H3 receptor (pKi of 6.4), while having significantly lower affinity for the H1 and H2 receptors.[1] This suggests a degree of selectivity for the H4 and H3 receptors over the H1 and H2 subtypes.[1] In contrast, JNJ 7777120 exhibits exceptional selectivity for the H4 receptor, with over 1000-fold greater affinity for H4R compared to the other three histamine receptor subtypes.[1] Thioperamide is a classical histamine receptor ligand known for its potent antagonist/inverse agonist activity at both the H3 and H4 receptors.[1] The binding profile of VUF 10148 suggests a dual H3/H4 receptor interaction.[1]
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This signaling cascade can modulate the release of various neurotransmitters, including histamine itself (acting as an autoreceptor) and others such as acetylcholine, dopamine, and serotonin (as a heteroreceptor).[3]
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the Ki of VUF 10148 at human histamine receptors.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human histamine receptor of interest (e.g., H3R).
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]Nα-methylhistamine for H3R).
-
Test Compound: VUF 10148.
-
Non-specific Binding Determinator: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM clobenpropit for H3R).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in an ice-cold buffer. The cell membranes are then isolated by centrifugation.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (VUF 10148). A parallel set of tubes containing the radioligand and the non-specific binding determinator is also prepared to measure non-specific binding.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with an ice-cold buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental Workflow for Radioligand Binding Assay.
Functional cAMP Accumulation Assay
This assay is used to determine the functional activity (agonist or antagonist) of a test compound at a Gi/o-coupled receptor like the H3R.
Objective: To determine if VUF 10148 acts as an agonist or antagonist at the human H3 receptor.
Materials:
-
Cells: CHO or HEK-293 cells stably expressing the human histamine H3 receptor.
-
Forskolin: An activator of adenylyl cyclase.
-
Test Compound: VUF 10148.
-
Known H3R Agonist (e.g., R-(-)-α-methylhistamine).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).
Procedure:
-
Cell Culture: Cells are cultured in appropriate media and seeded into microplates.
-
Agonist Mode: To test for agonist activity, cells are incubated with varying concentrations of the test compound (VUF 10148) in the presence of forskolin. A decrease in the forskolin-stimulated cAMP level indicates agonist activity.
-
Antagonist Mode: To test for antagonist activity, cells are pre-incubated with varying concentrations of the test compound (VUF 10148) before the addition of a known H3R agonist. A reversal of the agonist-induced decrease in cAMP levels indicates antagonist activity.
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable detection kit according to the manufacturer's protocol.
-
Data Analysis: The data is plotted to generate concentration-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values can be determined.
Conclusion
VUF 10148 is a potent histamine H4 receptor ligand with notable cross-reactivity for the H3 receptor.[1] Its binding profile suggests a dual H3/H4 receptor interaction, which distinguishes it from highly selective H4R ligands like JNJ 7777120 and the classical dual H3/H4R antagonist thioperamide.[1] The functional consequence of VUF 10148's interaction with the H3 receptor requires further investigation through functional assays, such as cAMP accumulation assays, to determine if it acts as an agonist or antagonist at this subtype. The choice of VUF 10148 for research purposes should be guided by its specific binding profile and the desired selectivity for the histamine receptor subtypes under investigation.
References
VUF 10148: A Comparative Analysis of Histamine H3 Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histamine H4 receptor (H4R) ligand, VUF 10148, with a focus on its cross-reactivity with the histamine H3 receptor (H3R). The information presented is compiled from peer-reviewed scientific literature and pharmacological databases to offer a comprehensive resource for researchers in pharmacology and drug discovery.
Comparative Binding Affinity Profile
The binding affinity of a ligand for its target receptor and potential off-target receptors is a critical determinant of its specificity and potential for side effects. The binding affinities (expressed as pKi values, the negative logarithm of the inhibitory constant, Ki) of VUF 10148 and two well-characterized histamine receptor ligands, JNJ 7777120 and Thioperamide, are summarized below for all four human histamine receptor subtypes. A higher pKi value indicates a higher binding affinity.
| Compound | pKi at hH1R | pKi at hH2R | pKi at hH3R | pKi at hH4R |
| VUF 10148 | 5.8 | < 5.0 | 6.4 | 8.1 |
| JNJ 7777120 | < 5.5 | < 5.5 | < 5.5 | 8.8 |
| Thioperamide | < 5.0 | < 5.0 | 8.4 | 8.1 |
Data for VUF 10148 sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467. Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.
From this data, VUF 10148 demonstrates a high affinity for the histamine H4 receptor (pKi of 8.1).[1] It also shows moderate affinity for the H3 receptor (pKi of 6.4), while having significantly lower affinity for the H1 and H2 receptors.[1] This suggests a degree of selectivity for the H4 and H3 receptors over the H1 and H2 subtypes.[1] In contrast, JNJ 7777120 exhibits exceptional selectivity for the H4 receptor, with over 1000-fold greater affinity for H4R compared to the other three histamine receptor subtypes.[1] Thioperamide is a classical histamine receptor ligand known for its potent antagonist/inverse agonist activity at both the H3 and H4 receptors.[1] The binding profile of VUF 10148 suggests a dual H3/H4 receptor interaction.[1]
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This signaling cascade can modulate the release of various neurotransmitters, including histamine itself (acting as an autoreceptor) and others such as acetylcholine, dopamine, and serotonin (as a heteroreceptor).[3]
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the Ki of VUF 10148 at human histamine receptors.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human histamine receptor of interest (e.g., H3R).
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]Nα-methylhistamine for H3R).
-
Test Compound: VUF 10148.
-
Non-specific Binding Determinator: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM clobenpropit for H3R).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in an ice-cold buffer. The cell membranes are then isolated by centrifugation.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (VUF 10148). A parallel set of tubes containing the radioligand and the non-specific binding determinator is also prepared to measure non-specific binding.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with an ice-cold buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental Workflow for Radioligand Binding Assay.
Functional cAMP Accumulation Assay
This assay is used to determine the functional activity (agonist or antagonist) of a test compound at a Gi/o-coupled receptor like the H3R.
Objective: To determine if VUF 10148 acts as an agonist or antagonist at the human H3 receptor.
Materials:
-
Cells: CHO or HEK-293 cells stably expressing the human histamine H3 receptor.
-
Forskolin: An activator of adenylyl cyclase.
-
Test Compound: VUF 10148.
-
Known H3R Agonist (e.g., R-(-)-α-methylhistamine).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).
Procedure:
-
Cell Culture: Cells are cultured in appropriate media and seeded into microplates.
-
Agonist Mode: To test for agonist activity, cells are incubated with varying concentrations of the test compound (VUF 10148) in the presence of forskolin. A decrease in the forskolin-stimulated cAMP level indicates agonist activity.
-
Antagonist Mode: To test for antagonist activity, cells are pre-incubated with varying concentrations of the test compound (VUF 10148) before the addition of a known H3R agonist. A reversal of the agonist-induced decrease in cAMP levels indicates antagonist activity.
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable detection kit according to the manufacturer's protocol.
-
Data Analysis: The data is plotted to generate concentration-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values can be determined.
Conclusion
VUF 10148 is a potent histamine H4 receptor ligand with notable cross-reactivity for the H3 receptor.[1] Its binding profile suggests a dual H3/H4 receptor interaction, which distinguishes it from highly selective H4R ligands like JNJ 7777120 and the classical dual H3/H4R antagonist thioperamide.[1] The functional consequence of VUF 10148's interaction with the H3 receptor requires further investigation through functional assays, such as cAMP accumulation assays, to determine if it acts as an agonist or antagonist at this subtype. The choice of VUF 10148 for research purposes should be guided by its specific binding profile and the desired selectivity for the histamine receptor subtypes under investigation.
References
VUF 10214: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histamine H4 receptor (H4R) ligand VUF 10214 with other relevant compounds, supported by experimental data. This compound has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for research in inflammatory diseases.
In Vitro Profile of this compound
This compound is a potent ligand for the human histamine H4 receptor, exhibiting a high binding affinity. Its selectivity has been evaluated against other histamine receptor subtypes, demonstrating a preference for the H4 receptor.
Table 1: In Vitro Binding Affinities of this compound and Comparator Compounds at Human Histamine Receptors
| Compound | pKi at hH4R |
| This compound | 8.25[1][2] |
| JNJ 7777120 | 8.10 |
| Thioperamide | 7.8 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
In Vivo Anti-Inflammatory Effects of this compound
The anti-inflammatory activity of this compound has been demonstrated in a well-established animal model of acute inflammation, the carrageenan-induced paw edema model in rats.
Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg, i.p.) | Time After Carrageenan (hours) | % Inhibition of Edema |
| This compound | 50 | 1 | 35 |
| 2 | 45 | ||
| 3 | 50 | ||
| 4 | 48 | ||
| Indomethacin (Reference) | 10 | 1 | 40 |
| 2 | 55 | ||
| 3 | 60 | ||
| 4 | 58 |
Experimental Protocols
In Vitro Radioligand Binding Assay for Histamine H4 Receptor
Objective: To determine the binding affinity of test compounds for the human histamine H4 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the human histamine H4 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-histamine) and varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The inhibitory constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is then calculated as the negative logarithm of the Ki.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of a test compound in an acute inflammation model.
Methodology:
-
Animals: Male Wistar rats are used for the study.
-
Compound Administration: The test compound (this compound) or a reference anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally (i.p.) at a specified dose.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to a vehicle-treated control group.
Signaling Pathways and Experimental Workflow
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium.
Caption: Histamine H4 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
References
VUF 10214: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histamine H4 receptor (H4R) ligand VUF 10214 with other relevant compounds, supported by experimental data. This compound has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for research in inflammatory diseases.
In Vitro Profile of this compound
This compound is a potent ligand for the human histamine H4 receptor, exhibiting a high binding affinity. Its selectivity has been evaluated against other histamine receptor subtypes, demonstrating a preference for the H4 receptor.
Table 1: In Vitro Binding Affinities of this compound and Comparator Compounds at Human Histamine Receptors
| Compound | pKi at hH4R |
| This compound | 8.25[1][2] |
| JNJ 7777120 | 8.10 |
| Thioperamide | 7.8 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
In Vivo Anti-Inflammatory Effects of this compound
The anti-inflammatory activity of this compound has been demonstrated in a well-established animal model of acute inflammation, the carrageenan-induced paw edema model in rats.
Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg, i.p.) | Time After Carrageenan (hours) | % Inhibition of Edema |
| This compound | 50 | 1 | 35 |
| 2 | 45 | ||
| 3 | 50 | ||
| 4 | 48 | ||
| Indomethacin (Reference) | 10 | 1 | 40 |
| 2 | 55 | ||
| 3 | 60 | ||
| 4 | 58 |
Experimental Protocols
In Vitro Radioligand Binding Assay for Histamine H4 Receptor
Objective: To determine the binding affinity of test compounds for the human histamine H4 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the human histamine H4 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-histamine) and varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The inhibitory constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is then calculated as the negative logarithm of the Ki.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of a test compound in an acute inflammation model.
Methodology:
-
Animals: Male Wistar rats are used for the study.
-
Compound Administration: The test compound (this compound) or a reference anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally (i.p.) at a specified dose.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to a vehicle-treated control group.
Signaling Pathways and Experimental Workflow
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium.
Caption: Histamine H4 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
References
A Comparative Guide to VUF 10214 and First-Generation H4R Antagonists for Researchers
This guide provides a comprehensive benchmark of the novel histamine H4 receptor (H4R) antagonist, VUF 10214, against two prominent first-generation H4R antagonists, JNJ 7777120 and thioperamide. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of binding affinities, selectivity profiles, and functional activities, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison of H4R Antagonists
The following tables summarize the binding affinities and selectivity of this compound, JNJ 7777120, and thioperamide at human histamine receptor subtypes.
Table 1: Histamine Receptor Binding Affinity Profile
| Compound | hH1R (pKi) | hH2R (pKi) | hH3R (pKi) | hH4R (pKi) |
| This compound | 5.8 | < 5.0 | 6.4 | 8.25[1] |
| JNJ 7777120 | < 5.5 | < 5.5 | < 5.5 | 8.8 |
| Thioperamide | < 5.0 | < 5.0 | 8.4 | 8.1 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Selectivity Profile over other Histamine Receptors
| Compound | Selectivity for hH4R over hH1R (fold) | Selectivity for hH4R over hH2R (fold) | Selectivity for hH4R over hH3R (fold) |
| This compound | ~282 | >1778 | ~71 |
| JNJ 7777120 | >1000 | >1000 | >1000 |
| Thioperamide | >1259 | >1259 | ~0.5 |
Note: Fold selectivity is calculated from the ratio of Ki values.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human histamine H4 receptor.
Materials:
-
Membranes from HEK-293 cells stably expressing the human H4R.
-
[3H]-Histamine (Radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test compounds (this compound, JNJ 7777120, thioperamide) at various concentrations.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell membrane homogenates (10-20 µg of protein) are incubated with a fixed concentration of [3H]-histamine (e.g., 5 nM) in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out for 60 minutes at 25°C in a final volume of 250 µL.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition binding curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mast Cell Chemotaxis Assay
Objective: To evaluate the ability of H4R antagonists to inhibit histamine-induced mast cell migration.
Materials:
-
Bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., HMC-1).
-
Chemotaxis chambers (e.g., Boyden chambers).
-
RPMI 1640 medium supplemented with 0.5% BSA.
-
Histamine (chemoattractant).
-
Test compounds (this compound, JNJ 7777120, thioperamide).
-
Cell staining and counting reagents.
Procedure:
-
Mast cells are resuspended in RPMI 1640 medium with 0.5% BSA.
-
The lower chamber of the chemotaxis plate is filled with medium containing histamine (e.g., 100 nM).
-
The test compound or vehicle is added to both the upper and lower chambers.
-
A polycarbonate filter (e.g., 5 µm pore size) is placed between the lower and upper chambers.
-
The mast cell suspension is added to the upper chamber.
-
The plate is incubated for 3-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the filter is removed, and non-migrated cells on the upper side are wiped off.
-
The migrated cells on the lower side of the filter are fixed, stained, and counted under a microscope.
-
The percentage of inhibition of chemotaxis by the test compound is calculated relative to the histamine-only control.
Calcium Mobilization Assay
Objective: To assess the ability of H4R antagonists to block histamine-induced intracellular calcium release.
Materials:
-
HEK-293 cells stably expressing the H4R.
-
Fluo-4 AM or other calcium-sensitive fluorescent dyes.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Histamine.
-
Test compounds (this compound, JNJ 7777120, thioperamide).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cells are seeded in a black-walled, clear-bottom 96-well plate and grown to confluence.
-
The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
After loading, the cells are washed with HBSS to remove extracellular dye.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is established.
-
The test compound or vehicle is added to the wells and incubated for a short period (e.g., 10-20 minutes).
-
Histamine (e.g., at its EC80 concentration) is then injected into the wells, and the change in fluorescence is monitored over time.
-
The increase in intracellular calcium concentration is measured as an increase in fluorescence intensity.
-
The inhibitory effect of the antagonist is determined by the reduction in the histamine-induced fluorescence signal.
Mandatory Visualization
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2] Activation of the H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, the βγ subunits of the G-protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[4] Downstream of these initial events, H4R activation can modulate the activity of several signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK), protein kinase B (Akt), and nuclear factor-kappa B (NF-κB) pathways, which are involved in regulating inflammatory responses.[5][6]
References
- 1. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to VUF 10214 and First-Generation H4R Antagonists for Researchers
This guide provides a comprehensive benchmark of the novel histamine H4 receptor (H4R) antagonist, VUF 10214, against two prominent first-generation H4R antagonists, JNJ 7777120 and thioperamide. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of binding affinities, selectivity profiles, and functional activities, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison of H4R Antagonists
The following tables summarize the binding affinities and selectivity of this compound, JNJ 7777120, and thioperamide at human histamine receptor subtypes.
Table 1: Histamine Receptor Binding Affinity Profile
| Compound | hH1R (pKi) | hH2R (pKi) | hH3R (pKi) | hH4R (pKi) |
| This compound | 5.8 | < 5.0 | 6.4 | 8.25[1] |
| JNJ 7777120 | < 5.5 | < 5.5 | < 5.5 | 8.8 |
| Thioperamide | < 5.0 | < 5.0 | 8.4 | 8.1 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Selectivity Profile over other Histamine Receptors
| Compound | Selectivity for hH4R over hH1R (fold) | Selectivity for hH4R over hH2R (fold) | Selectivity for hH4R over hH3R (fold) |
| This compound | ~282 | >1778 | ~71 |
| JNJ 7777120 | >1000 | >1000 | >1000 |
| Thioperamide | >1259 | >1259 | ~0.5 |
Note: Fold selectivity is calculated from the ratio of Ki values.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human histamine H4 receptor.
Materials:
-
Membranes from HEK-293 cells stably expressing the human H4R.
-
[3H]-Histamine (Radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test compounds (this compound, JNJ 7777120, thioperamide) at various concentrations.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell membrane homogenates (10-20 µg of protein) are incubated with a fixed concentration of [3H]-histamine (e.g., 5 nM) in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out for 60 minutes at 25°C in a final volume of 250 µL.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition binding curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mast Cell Chemotaxis Assay
Objective: To evaluate the ability of H4R antagonists to inhibit histamine-induced mast cell migration.
Materials:
-
Bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., HMC-1).
-
Chemotaxis chambers (e.g., Boyden chambers).
-
RPMI 1640 medium supplemented with 0.5% BSA.
-
Histamine (chemoattractant).
-
Test compounds (this compound, JNJ 7777120, thioperamide).
-
Cell staining and counting reagents.
Procedure:
-
Mast cells are resuspended in RPMI 1640 medium with 0.5% BSA.
-
The lower chamber of the chemotaxis plate is filled with medium containing histamine (e.g., 100 nM).
-
The test compound or vehicle is added to both the upper and lower chambers.
-
A polycarbonate filter (e.g., 5 µm pore size) is placed between the lower and upper chambers.
-
The mast cell suspension is added to the upper chamber.
-
The plate is incubated for 3-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the filter is removed, and non-migrated cells on the upper side are wiped off.
-
The migrated cells on the lower side of the filter are fixed, stained, and counted under a microscope.
-
The percentage of inhibition of chemotaxis by the test compound is calculated relative to the histamine-only control.
Calcium Mobilization Assay
Objective: To assess the ability of H4R antagonists to block histamine-induced intracellular calcium release.
Materials:
-
HEK-293 cells stably expressing the H4R.
-
Fluo-4 AM or other calcium-sensitive fluorescent dyes.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Histamine.
-
Test compounds (this compound, JNJ 7777120, thioperamide).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cells are seeded in a black-walled, clear-bottom 96-well plate and grown to confluence.
-
The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
After loading, the cells are washed with HBSS to remove extracellular dye.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is established.
-
The test compound or vehicle is added to the wells and incubated for a short period (e.g., 10-20 minutes).
-
Histamine (e.g., at its EC80 concentration) is then injected into the wells, and the change in fluorescence is monitored over time.
-
The increase in intracellular calcium concentration is measured as an increase in fluorescence intensity.
-
The inhibitory effect of the antagonist is determined by the reduction in the histamine-induced fluorescence signal.
Mandatory Visualization
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2] Activation of the H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, the βγ subunits of the G-protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[4] Downstream of these initial events, H4R activation can modulate the activity of several signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK), protein kinase B (Akt), and nuclear factor-kappa B (NF-κB) pathways, which are involved in regulating inflammatory responses.[5][6]
References
- 1. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to the Reproducibility of Histamine H4 Receptor Ligands: VUF 10214 vs. JNJ 7777120
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Comparison of H4R Ligands
The reproducibility of an experiment is intrinsically linked to the consistency of the pharmacological tools used. The following tables summarize the binding affinities (pKi) of VUF 10214 and JNJ 7777120 for the four human histamine receptor subtypes. Consistent reporting of these values across different studies is a key indicator of the reliability of these compounds in experimental settings.
| Compound | pKi at hH1R | pKi at hH2R | pKi at hH3R | pKi at hH4R |
| This compound | 5.8 | < 5.0 | 6.4 | 8.1[1] |
| JNJ 7777120 | < 5.5 | < 5.5 | < 5.5 | 8.8[1] |
| Thioperamide | < 5.0 | < 5.0 | 8.4 | 8.1[1] |
Table 1: Comparative Binding Affinities (pKi) of this compound and JNJ 7777120. A higher pKi value indicates a higher binding affinity. Data for this compound is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[1] Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.[1]
From the data, this compound demonstrates a high affinity for the histamine H4 receptor with a pKi of 8.1.[1] It also shows moderate affinity for the H3 receptor, suggesting a degree of dual activity. In contrast, JNJ 7777120 exhibits higher and more selective affinity for the H4 receptor, with a pKi of 8.8 and over 1000-fold selectivity against other histamine receptor subtypes.[1] The consistent reporting of the high selectivity of JNJ 7777120 across numerous studies has contributed to its widespread use as a standard pharmacological tool for studying H4R function.[1][2]
Experimental Protocols
To ensure the reproducibility of in vivo experiments, a detailed and standardized protocol is crucial. The carrageenan-induced paw edema model is a widely accepted method for evaluating the anti-inflammatory effects of compounds like this compound.
Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from established methodologies for assessing acute inflammation.[3][4][5][6]
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., saline, DMSO, or as specified by the manufacturer)
-
Plethysmometer
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound or its vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired dose. The timing of administration should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes before carrageenan injection).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]
-
Calculation of Edema: The degree of edema is calculated as the increase in paw volume from the baseline measurement.
-
Data Analysis: Compare the mean increase in paw volume in the this compound-treated groups with the vehicle-treated control group. The percentage inhibition of edema can be calculated.
Mandatory Visualization
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] The dissociation of the Gβγ subunit can also activate other downstream effectors. Furthermore, the H4 receptor has been shown to signal through β-arrestin recruitment, which can be independent of G-protein activation.[9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detailed analysis of biased histamine H₄ receptor signalling by JNJ 7777120 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Histamine H4 Receptor Ligands: VUF 10214 vs. JNJ 7777120
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Comparison of H4R Ligands
The reproducibility of an experiment is intrinsically linked to the consistency of the pharmacological tools used. The following tables summarize the binding affinities (pKi) of VUF 10214 and JNJ 7777120 for the four human histamine receptor subtypes. Consistent reporting of these values across different studies is a key indicator of the reliability of these compounds in experimental settings.
| Compound | pKi at hH1R | pKi at hH2R | pKi at hH3R | pKi at hH4R |
| This compound | 5.8 | < 5.0 | 6.4 | 8.1[1] |
| JNJ 7777120 | < 5.5 | < 5.5 | < 5.5 | 8.8[1] |
| Thioperamide | < 5.0 | < 5.0 | 8.4 | 8.1[1] |
Table 1: Comparative Binding Affinities (pKi) of this compound and JNJ 7777120. A higher pKi value indicates a higher binding affinity. Data for this compound is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[1] Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.[1]
From the data, this compound demonstrates a high affinity for the histamine H4 receptor with a pKi of 8.1.[1] It also shows moderate affinity for the H3 receptor, suggesting a degree of dual activity. In contrast, JNJ 7777120 exhibits higher and more selective affinity for the H4 receptor, with a pKi of 8.8 and over 1000-fold selectivity against other histamine receptor subtypes.[1] The consistent reporting of the high selectivity of JNJ 7777120 across numerous studies has contributed to its widespread use as a standard pharmacological tool for studying H4R function.[1][2]
Experimental Protocols
To ensure the reproducibility of in vivo experiments, a detailed and standardized protocol is crucial. The carrageenan-induced paw edema model is a widely accepted method for evaluating the anti-inflammatory effects of compounds like this compound.
Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from established methodologies for assessing acute inflammation.[3][4][5][6]
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., saline, DMSO, or as specified by the manufacturer)
-
Plethysmometer
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound or its vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired dose. The timing of administration should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes before carrageenan injection).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]
-
Calculation of Edema: The degree of edema is calculated as the increase in paw volume from the baseline measurement.
-
Data Analysis: Compare the mean increase in paw volume in the this compound-treated groups with the vehicle-treated control group. The percentage inhibition of edema can be calculated.
Mandatory Visualization
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] The dissociation of the Gβγ subunit can also activate other downstream effectors. Furthermore, the H4 receptor has been shown to signal through β-arrestin recruitment, which can be independent of G-protein activation.[9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detailed analysis of biased histamine H₄ receptor signalling by JNJ 7777120 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of VUF 10214: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential logistical information and a procedural framework for the disposal of VUF 10214, a histamine H4 receptor ligand utilized in inflammatory disease research.
General Disposal Protocol for this compound
Given the absence of specific hazard data for this compound, a conservative approach to its disposal is required. The primary steps involve waste characterization, proper segregation, and consultation with safety professionals.
1. Waste Characterization and Segregation:
-
Treat as Hazardous Waste: In the absence of an SDS, this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) should be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including residual powder and contaminated disposables, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the date.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and labeled hazardous waste container. The label must identify all components of the mixture, including the solvent(s) and the estimated concentration of this compound. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Personal Protective Equipment (PPE):
-
At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn when handling this compound waste.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
4. Final Disposal:
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal. Contact them to arrange for the pickup and disposal of the this compound waste.
-
Provide Information: Be prepared to provide the EHS department with all available information about the compound, including its name, any known properties, and the nature of the waste (solid, liquid, and solvent composition).
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in the absence of a specific Safety Data Sheet.
Caption: A logical workflow for the safe disposal of this compound.
By adhering to these precautionary procedures and maintaining open communication with your institution's safety professionals, you can ensure the responsible and safe disposal of this compound, thereby fostering a secure research environment.
Navigating the Disposal of VUF 10214: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential logistical information and a procedural framework for the disposal of VUF 10214, a histamine H4 receptor ligand utilized in inflammatory disease research.
General Disposal Protocol for this compound
Given the absence of specific hazard data for this compound, a conservative approach to its disposal is required. The primary steps involve waste characterization, proper segregation, and consultation with safety professionals.
1. Waste Characterization and Segregation:
-
Treat as Hazardous Waste: In the absence of an SDS, this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) should be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including residual powder and contaminated disposables, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the date.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and labeled hazardous waste container. The label must identify all components of the mixture, including the solvent(s) and the estimated concentration of this compound. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Personal Protective Equipment (PPE):
-
At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn when handling this compound waste.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
4. Final Disposal:
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal. Contact them to arrange for the pickup and disposal of the this compound waste.
-
Provide Information: Be prepared to provide the EHS department with all available information about the compound, including its name, any known properties, and the nature of the waste (solid, liquid, and solvent composition).
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in the absence of a specific Safety Data Sheet.
Caption: A logical workflow for the safe disposal of this compound.
By adhering to these precautionary procedures and maintaining open communication with your institution's safety professionals, you can ensure the responsible and safe disposal of this compound, thereby fostering a secure research environment.
Navigating the Safe Handling of VUF 10214: A Guide for Laboratory Professionals
Crucial Safety Notice: A specific Safety Data Sheet (SDS) for VUF 10214 is not publicly available. The information provided herein is based on general best practices for handling research chemicals of unknown toxicity and should be supplemented by a substance-specific SDS, which must be requested from the supplier. This compound is identified as a histamine H4 receptor ligand intended for research purposes.[1][2]
Immediate Safety and Handling Plan
Due to the absence of a detailed SDS, a cautious approach is paramount. The following operational plan outlines procedural steps for handling this compound, emphasizing risk mitigation in the absence of comprehensive hazard data.
Personal Protective Equipment (PPE)
Given the unknown specific hazards of this compound, a comprehensive PPE strategy is required. This includes, but is not limited to:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles and a face shield should be worn to protect against potential splashes or aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. The specific glove type should be selected based on the solvent used to dissolve this compound. Always inspect gloves for integrity before use. |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, consider the use of a chemically resistant apron or coveralls. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used. |
Handling and Storage Procedures
-
Acquisition and Storage: Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage temperature should be as recommended by the supplier, which is often at room temperature for solid compounds.[1]
-
Preparation of Solutions: All weighing and solution preparation activities must be performed within a chemical fume hood. Use dedicated, clearly labeled equipment.
-
During Experimentation: Keep containers of this compound closed when not in use. Avoid direct contact with the skin, eyes, and clothing. Prevent the generation of dust or aerosols.
-
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Clean the area thoroughly with a suitable solvent and then with soap and water. All spill cleanup materials should be disposed of as hazardous waste.
Disposal Plan
All waste materials containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste. Dispose of this waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the general trash.
Experimental Workflow
The following diagram outlines a generalized workflow for safely handling a research chemical like this compound, from preparation to disposal.
Caption: General workflow for handling research chemicals.
Disclaimer: This information is for guidance purposes only and is not a substitute for a formal risk assessment and the manufacturer's Safety Data Sheet (SDS). It is the user's responsibility to ensure that all safety precautions are followed.
References
Navigating the Safe Handling of VUF 10214: A Guide for Laboratory Professionals
Crucial Safety Notice: A specific Safety Data Sheet (SDS) for VUF 10214 is not publicly available. The information provided herein is based on general best practices for handling research chemicals of unknown toxicity and should be supplemented by a substance-specific SDS, which must be requested from the supplier. This compound is identified as a histamine H4 receptor ligand intended for research purposes.[1][2]
Immediate Safety and Handling Plan
Due to the absence of a detailed SDS, a cautious approach is paramount. The following operational plan outlines procedural steps for handling this compound, emphasizing risk mitigation in the absence of comprehensive hazard data.
Personal Protective Equipment (PPE)
Given the unknown specific hazards of this compound, a comprehensive PPE strategy is required. This includes, but is not limited to:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles and a face shield should be worn to protect against potential splashes or aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. The specific glove type should be selected based on the solvent used to dissolve this compound. Always inspect gloves for integrity before use. |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, consider the use of a chemically resistant apron or coveralls. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used. |
Handling and Storage Procedures
-
Acquisition and Storage: Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage temperature should be as recommended by the supplier, which is often at room temperature for solid compounds.[1]
-
Preparation of Solutions: All weighing and solution preparation activities must be performed within a chemical fume hood. Use dedicated, clearly labeled equipment.
-
During Experimentation: Keep containers of this compound closed when not in use. Avoid direct contact with the skin, eyes, and clothing. Prevent the generation of dust or aerosols.
-
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Clean the area thoroughly with a suitable solvent and then with soap and water. All spill cleanup materials should be disposed of as hazardous waste.
Disposal Plan
All waste materials containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste. Dispose of this waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the general trash.
Experimental Workflow
The following diagram outlines a generalized workflow for safely handling a research chemical like this compound, from preparation to disposal.
Caption: General workflow for handling research chemicals.
Disclaimer: This information is for guidance purposes only and is not a substitute for a formal risk assessment and the manufacturer's Safety Data Sheet (SDS). It is the user's responsibility to ensure that all safety precautions are followed.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
